7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Description
Properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(12)4-5-10-9(6)11-8/h2-3H,4-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMJRFNURGOUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512881 | |
| Record name | 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82070-49-3 | |
| Record name | 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The subject of this technical guide, 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, is a functionalized derivative with potential applications in drug discovery and development. A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and ensuring robust analytical characterization. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination.
Molecular Identity and Core Physicochemical Parameters
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a bicyclic heteroaromatic compound. The following table summarizes its key identifiers and computed physicochemical properties. It is important to note that the majority of the quantitative data presented here are computationally derived and await experimental verification.
| Identifier/Property | Value | Source |
| Chemical Name | 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | N/A |
| CAS Number | 82070-49-3 | [5] |
| Molecular Formula | C₉H₁₀N₂O₂ | [5] |
| Molecular Weight | 178.19 g/mol | N/A |
| XLogP3 | 2.68 | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 4 | N/A |
| Rotatable Bond Count | 1 | N/A |
| Topological Polar Surface Area | 51.2 Ų | N/A |
| Density | 1.2 ± 0.1 g/cm³ | N/A |
| Boiling Point | 360.5 ± 42.0 °C at 760 mmHg | N/A |
| Flash Point | 171.8 ± 27.9 °C | N/A |
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, both ¹H and ¹³C NMR would provide critical information about the molecular framework.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure solubility and minimize interference with the signals of interest.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For unambiguous assignment of proton and carbon signals, especially in complex regions of the spectrum, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to deduce the connectivity of atoms within the molecule.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula.
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques for molecules of this type include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The choice of mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, Quadrupole) will determine the resolution and accuracy of the mass measurement.
-
Data Acquisition: Acquire the mass spectrum, ensuring proper calibration of the instrument.
-
Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ depending on the ionization mode). For HRMS, compare the experimentally determined exact mass with the theoretical exact mass calculated from the molecular formula. The fragmentation pattern can also provide valuable structural information.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions and conjugation within the molecule.
-
IR Spectroscopy:
-
Prepare the sample as a thin film, a KBr pellet, or a solution in a suitable IR-transparent solvent.
-
Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Identify characteristic absorption bands corresponding to functional groups such as C=O (ketone), N-H (amine/amide), C-O (ether), and aromatic C-H bonds.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Record the UV-Vis absorption spectrum using a spectrophotometer.
-
Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
-
Chromatographic and Thermal Analysis
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of a compound.
-
Method Development:
-
Column Selection: A reverse-phase C18 column is a common starting point for molecules of this polarity.
-
Mobile Phase Selection: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance (determined from UV-Vis spectroscopy) is generally used.
-
-
Sample Analysis:
-
Prepare a standard solution of the compound at a known concentration.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: General workflow for HPLC purity analysis.
Thermal Properties: Melting Point
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting point range is characteristic of a pure crystalline solid.
-
Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.
-
Measurement: Use a calibrated melting point apparatus. Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility and Ionization Properties
Solubility Profile
The solubility of a compound in various aqueous and organic solvents is a critical parameter for its handling, formulation, and biological activity.
-
Solvent Selection: Choose a range of relevant solvents, including aqueous buffers at different pH values (e.g., pH 2, 7.4, 9), and common organic solvents (e.g., ethanol, DMSO, acetone).
-
Equilibration: Add an excess of the solid compound to a known volume of each solvent in a sealed vial. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as HPLC-UV or UV-Vis spectroscopy, against a calibration curve.
Ionization Constant (pKa)
The pKa value(s) describe the tendency of a molecule to ionize at a given pH. This is a crucial parameter for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Sample Preparation: Prepare a solution of the compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection points of the titration curve. Specialized software is often used for accurate pKa calculation from the titration data.
Crystallographic Information
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a molecule.[6] While no published crystal structure for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is currently available, the following outlines the general procedure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The primary and often most challenging step is to grow single crystals of sufficient size and quality.[6] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent systems should be screened.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
Conclusion
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a compound of interest within the broader class of naphthyridines. This guide has collated the available computed physicochemical data and provided detailed, standard protocols for the experimental determination of its key properties. The methodologies outlined herein for spectroscopic analysis, purity assessment, and the determination of solubility and ionization constants represent a robust framework for the comprehensive characterization of this and similar molecules. Such empirical data is indispensable for advancing the potential of this compound in research and development.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0059746). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0041801). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mixed alkoxy/hydroxy 1,8-naphthalimides: expanded fluorescence colour palette and in vitro bioactivity. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
Sources
Topic: Biological Activity Screening of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4][5][6] This guide presents a comprehensive, field-proven strategy for the initial biological activity screening of a specific, promising derivative: 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a logical, tiered framework for discovery, explaining the causality behind experimental choices and ensuring that each stage of the investigation is a self-validating system. We will proceed from broad-based primary screening to more focused, mechanism-of-action secondary assays, equipping researchers with the tools to efficiently characterize the therapeutic potential of this molecule.
Compound Profile and Rationale for Screening
Compound: 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS Number: 82070-49-3[7] Molecular Formula: C₉H₁₀N₂O₂
The rationale for prioritizing this compound stems from the extensive pharmacological profile of the 1,8-naphthyridinone core. The versatility of this scaffold allows for molecular modifications that have yielded potent agents across multiple therapeutic areas.[1] Published research on analogous structures provides a compelling justification for a multi-faceted screening approach:
-
Anticancer Potential: Numerous 1,8-naphthyridine derivatives have exhibited significant cytotoxicity against a range of human cancer cell lines, including breast, colon, and oral cancers.[4][8] The mechanism often involves the inhibition of critical cellular machinery like DNA topoisomerase or various protein kinases.[9]
-
Anti-inflammatory Activity: The scaffold is associated with the modulation of inflammatory pathways.[10][11] Certain derivatives can downregulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, suggesting potential applications in chronic inflammatory diseases.[3][11] One key pathway implicated is the Toll-like receptor 4 (TLR4) signaling cascade.[12]
-
Antimicrobial Properties: The foundational 1,8-naphthyridine, nalidixic acid, was a clinically significant antibacterial agent that inhibited bacterial DNA gyrase.[5][13] This legacy makes new derivatives immediate candidates for screening against multi-drug resistant bacterial strains.[14]
-
Neuroprotective Effects: Certain derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's by inhibiting cholinesterases or protecting neurons from toxic insults.[6][15][16]
This established history provides a strong, evidence-based foundation for investigating 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a candidate for drug discovery.
A Tiered Approach to Biological Screening
A successful screening campaign must be logical and resource-efficient. We advocate a tiered strategy that begins with broad, cost-effective assays to identify potential "hits" and progressively moves toward more complex, mechanism-elucidating experiments for the most promising activities. This approach ensures that resources are focused on validating the most viable therapeutic avenues.
Caption: Tiered workflow for biological activity screening.
Experimental Protocols: Primary Screening
The goal of primary screening is to cast a wide net. Here, we prioritize assays that are robust, reproducible, and adaptable to a 96-well plate format for efficiency.
Anticancer Activity: Cytotoxicity Screening
Causality: The first question for any potential anticancer agent is whether it can selectively kill or inhibit the growth of cancer cells. The MTT assay is a gold-standard, colorimetric method that measures cell viability by assessing mitochondrial reductase activity. A broad panel of cell lines representing different cancer types (e.g., breast, colon, lung, leukemia) is crucial to identify spectra of activity.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2X serial dilution of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one in culture medium, typically ranging from 100 µM to 0.1 µM.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of solvent (e.g., 0.1% DMSO) as the highest compound concentration. This defines 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.
-
Blank Control: Wells with medium but no cells to provide a background reading.
-
-
Incubation: Remove the initial medium from the cells and add 100 µL of the compound dilutions or control solutions. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Causality: Given the scaffold's history, assessing its ability to inhibit bacterial growth is a primary objective. The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution for MIC Determination
-
Strain Selection: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.
-
Inoculum Preparation: Grow bacteria to the logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB, typically from 128 µg/mL down to 0.25 µg/mL.
-
Controls:
-
Growth Control: Wells containing only inoculum and broth (no compound).
-
Sterility Control: Wells containing only broth.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin or Gentamicin).
-
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Experimental Protocols: Secondary Screening & Mechanism of Action
If a "hit" is observed in primary screening (e.g., an IC₅₀ < 10 µM for cytotoxicity), secondary assays are deployed to validate the finding and begin exploring the mechanism.
Anti-inflammatory Activity: Cytokine Release Assay
Causality: A common mechanism of inflammation involves the activation of immune cells like macrophages by pathogens or sterile signals, leading to the release of pro-inflammatory cytokines. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the TLR4 pathway, making it an ideal stimulus for in vitro inflammation models.[12]
Caption: The LPS-induced TLR4/MyD88/NF-κB signaling pathway.
Protocol: LPS-Induced Cytokine Measurement in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1, differentiated into macrophages with PMA) in 24-well plates.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 20 µM) for 1-2 hours before stimulation.
-
Stimulation: Add LPS (100 ng/mL) to all wells except the negative control.
-
Controls:
-
Negative Control: Untreated cells (no compound, no LPS).
-
Vehicle Control: Cells treated with vehicle + LPS.
-
Positive Control: Cells treated with a known inhibitor of the NF-κB pathway (e.g., Bay 11-7082) + LPS.
-
-
Incubation: Incubate for 12-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.
Neuroprotective Activity: Oxidative Stress Model
Causality: Oxidative stress is a key pathological feature of many neurodegenerative diseases. A compound's ability to protect neuronal cells from an oxidative insult (e.g., induced by hydrogen peroxide or rotenone) is a strong indicator of neuroprotective potential.[15]
Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
-
Cell Culture: Seed human neuroblastoma cells (SH-SY5Y) in 96-well plates and allow them to differentiate for 5-7 days using retinoic acid to acquire a more neuron-like phenotype.
-
Pre-treatment: Treat the differentiated cells with the test compound for 12-24 hours.
-
Oxidative Insult: Add a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) to the wells.
-
Controls:
-
Normal Control: Untreated cells.
-
Toxin Control: Cells treated with H₂O₂ only.
-
Positive Control: Cells treated with a known antioxidant (e.g., N-acetylcysteine) before H₂O₂ exposure.
-
-
Incubation: Incubate for 24 hours.
-
Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 3.1.
-
Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the toxin control.
Data Presentation and Interpretation
Quantitative data from screening assays should be summarized in a clear, tabular format to allow for easy comparison and decision-making.
Table 1: Hypothetical Primary Screening Results for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
| Assay Type | Cell Line / Organism | Endpoint | Result | Interpretation |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 8.5 | Moderate Activity |
| HCT-116 (Colon Cancer) | IC₅₀ (µM) | > 50 | Inactive | |
| K-562 (Leukemia)[3] | IC₅₀ (µM) | 4.2 | Hit - Potent Activity | |
| MRC-5 (Normal Lung) | IC₅₀ (µM) | > 50 | Low toxicity to normal cells | |
| Antimicrobial | S. aureus | MIC (µg/mL) | 64 | Weak Activity |
| E. coli | MIC (µg/mL) | > 128 | Inactive | |
| Anti-inflammatory | RAW 264.7 (LPS) | TNF-α IC₅₀ (µM) | 1.2 | Hit - Potent Activity |
| Neuroprotection | SH-SY5Y (H₂O₂) | % Protection @ 10µM | 65% | Hit - Significant Activity |
Interpretation: Based on this hypothetical data, the compound shows promising selective activity against leukemia cells, potent anti-inflammatory effects, and significant neuroprotective properties. These "hit" areas would be prioritized for further in-depth mechanistic studies, while the antimicrobial and anti-colon cancer avenues would be de-prioritized.
Conclusion and Future Directions
This guide outlines a systematic and scientifically-grounded approach to the initial biological characterization of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. By employing a tiered strategy, researchers can efficiently identify the most promising therapeutic activities of this novel compound. The provided protocols for primary and secondary screening serve as a robust starting point, emphasizing the importance of appropriate controls and quantitative analysis for trustworthy data generation.
Following the identification of confirmed "hits," future work would involve more specific mechanism-of-action studies (e.g., kinase profiling, topoisomerase inhibition assays, Western blots for key signaling proteins), lead optimization through medicinal chemistry to improve potency and drug-like properties, and eventual validation in in vivo animal models of disease. The 1,8-naphthyridinone scaffold remains a rich source of therapeutic potential, and a rigorous screening cascade is the critical first step in unlocking it.
References
-
Srivastava, S. K., Jaggi, M., Singh, A. T., et al. (2007). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. Available at: [Link]
-
Girelli, A., et al. (2014). 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[3][14][17]triazolo[4,3-a][3][18]naphthyridine-6-carboxamides... PubMed. Available at: [Link]
-
Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. Available at: [Link]
-
de Oliveira, A. B., et al. (2019). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available at: [Link]
-
Srivastava, S. K., Jaggi, M., Singh, A. T., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. Available at: [Link]
-
Ismaili, L., et al. (2010). Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives. PubMed. Available at: [Link]
-
Bieńczak, E., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Abu-Melha, S. (2018). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Ismaili, L., et al. (2010). Synthesis, Inhibitory Activity of Cholinesterases, and Neuroprotective Profile of Novel 1,8-Naphthyridine Derivatives. Figshare. Available at: [Link]
-
Srivastava, S. K., et al. (2011). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. PubMed. Available at: [Link]
-
Hu, Z., et al. (2017). Efficient Synthesis and Evaluation of Antitumor Activities of Novel Functionalized 1,8-Naphthyridine Derivatives. ACS Publications. Available at: [Link]
-
Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]
-
Ferrarini, P. L., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. PubMed. Available at: [Link]
-
Reddy, C. S. (2024). ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES. IIP Series. Available at: [Link]
-
Bieńczak, E., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Available at: [Link]
-
Various Authors. (2023). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Semantic Scholar. Available at: [Link]
-
Kamal, A., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]
-
Bieńczak, E., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]
-
Bieńczak, E., et al. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available at: [Link]
-
de los Rios, C., et al. (2011). 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. PubMed. Available at: [Link]
-
Jo, E., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. National Institutes of Health (NIH). Available at: [Link]
-
Chen, B., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at: [Link]
-
Karpińska, M., & Bieńczak, E. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]
-
Karpińska, M., & Bieńczak, E. (2021). Biological Activity of Naturally Derived Naphthyridines. National Institutes of Health (NIH). Available at: [Link]
-
Banerjee, A. K., & Peña, J. (2009). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. ResearchGate. Available at: [Link]
-
Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative... possessing in vitro anticancer potential. PubMed. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, inhibitory activity of cholinesterases, and neuroprotective profile of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][1,8]naphthyridine-6-carboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling the Therapeutic Potential of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one: A Technical Guide to Target Identification
Foreword
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities.[1][2] From potent antimicrobial agents to novel anticancer therapeutics, this privileged structure continues to be a fertile ground for drug discovery.[3][4] This technical guide focuses on a specific derivative, 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, providing an in-depth exploration of its potential therapeutic targets and a practical framework for their experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.
The 1,8-Naphthyridin-4(1H)-one Core: A Privileged Scaffold in Drug Discovery
The 1,8-naphthyridine ring system, a nitrogen-containing heterocycle, is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity.[5] Its derivatives have demonstrated a remarkable diversity of biological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The structural rigidity and the presence of nitrogen atoms for hydrogen bonding contribute to its ability to interact with a wide array of biological targets.
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one (C9H10N2O2, Molar Mass: 178.19 g/mol ) is a specific analog within this class.[6][7] While direct biological data for this exact compound is not extensively published, the well-documented activities of its structural relatives provide a strong foundation for predicting its potential therapeutic applications and guiding the search for its molecular targets.
Potential Therapeutic Arenas and Key Molecular Targets
Based on the extensive literature on 1,8-naphthyridine derivatives, we can hypothesize several key therapeutic areas and molecular targets for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Oncology
The anticancer potential of the 1,8-naphthyridine scaffold is well-established, with derivatives exhibiting cytotoxicity against various cancer cell lines.[4][8][9] Several potential mechanisms of action have been identified for this class of compounds.
-
Tubulin Polymerization Inhibition: A significant number of 2-arylnaphthyridin-4-one derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[10] This mechanism is shared by successful anticancer drugs like paclitaxel and the vinca alkaloids. A structurally related compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a tubulin-binding tumor-vascular disrupting agent, further supporting the hypothesis that our lead compound may target the tubulin cytoskeleton.[11]
-
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. The 1,8-naphthyridine core has been explored as a scaffold for the development of protein kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[1]
-
Topoisomerase Inhibition: Certain 1,8-naphthyridine derivatives, particularly the quinolone antibiotics, are known inhibitors of bacterial DNA gyrase and topoisomerase IV.[12] While the primary targets are bacterial, some anticancer drugs also target human topoisomerases. This presents another plausible, albeit less direct, avenue of investigation.
-
PI3K/mTOR Signaling: Derivatives of the related 7-Methyl-1,8-naphthyridin-2-amine have been shown to inhibit protein kinases within the PI3K/mTOR signaling cascade, a critical pathway for cell growth and survival.[13]
Table 1: Potential Anticancer Targets of 1,8-Naphthyridine Derivatives
| Target Class | Specific Example(s) | Potential Consequence of Inhibition |
| Cytoskeletal Proteins | Tubulin | Disruption of microtubule dynamics, cell cycle arrest, apoptosis |
| Protein Kinases | EGFR, PI3K, mTOR | Inhibition of pro-survival signaling pathways |
| Topoisomerases | Topoisomerase II | DNA damage, induction of apoptosis |
Hypothesized Signaling Pathway in Cancer
Caption: Potential anticancer mechanisms of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Infectious Diseases
The foundational therapeutic application of the 1,8-naphthyridine core is in antibacterial therapy.[5]
-
Bacterial DNA Gyrase and Topoisomerase IV: As the core of quinolone antibiotics like nalidixic acid, the 1,8-naphthyridine scaffold is known to target these essential bacterial enzymes, which are responsible for DNA replication.[12] Inhibition of these enzymes leads to bacterial cell death.
-
Modulation of Antibiotic Activity: Some 1,8-naphthyridine derivatives have been shown to potentiate the activity of existing antibiotics against multi-resistant bacterial strains, suggesting a potential role as antibiotic adjuvants.[3]
Inflammation and Immunology
Several 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory activity.[14]
-
Cytokine Inhibition: Certain derivatives have been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β and IL-6.[15] This suggests that 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one could potentially target components of the inflammatory signaling pathways.
-
Cannabinoid Receptor Modulation: A series of 1,8-naphthyridin-4(1H)-one-3-carboxamide derivatives have been identified as potent and selective ligands for the cannabinoid CB2 receptor.[16] The CB2 receptor is primarily expressed on immune cells and is involved in modulating inflammatory responses.
Experimental Workflows for Target Identification
Identifying the specific molecular target(s) of a novel compound is a critical step in drug discovery.[17][18] Here, we outline robust, field-proven methodologies to elucidate the mechanism of action of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Affinity-Based Pull-Down Assays
Affinity-based pull-down is a classical and widely used method for target identification.[17][19] This approach involves immobilizing the small molecule of interest to a solid support and using it as "bait" to capture its binding partners from a cell lysate.
Experimental Protocol: Biotin-Tagged Pull-Down
-
Synthesis of a Biotinylated Probe:
-
Identify a non-essential position on the 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one molecule for the attachment of a linker and a biotin tag. Structure-activity relationship (SAR) studies of related compounds can guide this choice to minimize disruption of the compound's biological activity.
-
Synthesize the biotinylated probe. A flexible linker, such as polyethylene glycol (PEG), is often used to minimize steric hindrance.
-
-
Preparation of Cell Lysate:
-
Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) to a high density.
-
Harvest the cells and prepare a whole-cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Incubation and Capture:
-
Incubate the cell lysate with the biotinylated probe for a sufficient period to allow for binding.
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe along with its bound proteins.
-
-
Washing and Elution:
-
Thoroughly wash the beads with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion (e.g., with trypsin), and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Workflow for Affinity-Based Pull-Down
Caption: Workflow for identifying protein targets using a biotin-tagged probe.
Label-Free Target Identification Methods
While affinity-based methods are powerful, they require chemical modification of the compound, which can sometimes alter its activity. Label-free methods overcome this limitation.
-
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein, making it less susceptible to proteolysis.[19] In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited proteolysis. The stabilized target protein will remain intact and can be identified by mass spectrometry.
Chemical Proteomics
-
Activity-Based Protein Profiling (ABPP): This approach utilizes reactive chemical probes to covalently label the active sites of enzymes.[19][20] While it requires a probe with a reactive group, ABPP can provide valuable information about the enzymatic targets of a compound.
Genetic and Genomic Approaches
Genetic and genomic methods can provide complementary information about a compound's mechanism of action.[18]
-
Transcriptome Profiling: Analyzing changes in gene expression in response to treatment with 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one can provide clues about the pathways it perturbs.
-
CRISPR-Based Screens: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating those genes' products as potential targets or pathway components.
Conclusion and Future Directions
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one belongs to a class of compounds with a rich history of therapeutic relevance. Based on the extensive research into the 1,8-naphthyridine scaffold, this molecule holds significant promise as a lead compound for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammation. The experimental strategies outlined in this guide provide a clear and robust path forward for the definitive identification and validation of its molecular target(s). A thorough understanding of the mechanism of action is paramount for the successful translation of this promising compound from a laboratory curiosity to a clinically valuable therapeutic agent.
References
- Target Identification and Validation (Small Molecules) - University College London. (n.d.).
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). PMC.
- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC.
- Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology.
- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). ScienceDirect.
- Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021). PMC.
- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed.
- Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. (2004). PubMed.
- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed.
- Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI.
- 1,8-Naphthyridine. (n.d.). Wikipedia.
- Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. (n.d.). NIH.
- Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC.
- Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. (n.d.). PubMed.
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). PMC.
- An In-depth Technical Guide to Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. (n.d.). Benchchem.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PMC.
- 7-Methoxy-2, 3-dihydro-1, 8-naphthyridin-4(1H)-one, min 97%, 100 mg. (n.d.). CP Lab Safety.
- 7-METHOXY-2,3-DIHYDRO-1,8-NAPHTHYRIDIN-4(1H)-ONE. (n.d.). Echemi.
- An In-depth Technical Guide to the Mechanism of Action of 7-Methyl-1,8-naphthyridin-2-amine Derivatives. (n.d.). Benchchem.
- Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. (n.d.). PubMed.
- A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides. (n.d.). PubMed.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 6. calpaclab.com [calpaclab.com]
- 7. echemi.com [echemi.com]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Guide to a Privileged Scaffold: Discovery, Synthesis, and Isolation of Novel 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,8-naphthyridine core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds exhibiting a wide spectrum of biological activities. From potent anticancer agents to broad-spectrum antimicrobials, the versatility of this bicyclic heterocycle has cemented its importance in drug discovery. This in-depth technical guide provides a comprehensive exploration of the discovery and isolation of novel 1,8-naphthyridine derivatives. Moving beyond a mere recitation of facts, this paper delves into the strategic rationale behind synthetic choices, the intricacies of purification, and the critical interpretation of analytical data. Herein, we provide field-proven insights and detailed protocols to empower researchers to navigate the challenges and unlock the full therapeutic potential of this remarkable chemical entity.
The Strategic Imperative of the 1,8-Naphthyridine Scaffold
The enduring interest in 1,8-naphthyridine derivatives stems from their remarkable ability to interact with a diverse array of biological targets. This therapeutic promiscuity is not random; it is a consequence of the scaffold's unique electronic and structural features. The two nitrogen atoms within the fused pyridine rings create a distinct charge distribution and hydrogen bonding capacity, enabling these molecules to dock effectively within the active sites of various enzymes and receptors.
Historically, the 1,8-naphthyridine nucleus is famously embodied in nalidixic acid, the progenitor of the quinolone class of antibiotics.[1] This foundational discovery paved the way for the development of numerous derivatives with potent antibacterial activity, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] Beyond their antimicrobial prowess, researchers have successfully engineered 1,8-naphthyridine derivatives with significant efficacy in oncology.[3][4][5] These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, with mechanisms of action that include the inhibition of topoisomerase II, a crucial enzyme for DNA replication in eukaryotic cells.[4] Furthermore, the scaffold has been explored for its anti-inflammatory, antiviral, and anticonvulsant properties, underscoring its vast therapeutic potential.[6]
The journey from a promising scaffold to a viable drug candidate is, however, fraught with challenges. The synthesis of specifically substituted derivatives, the isolation of pure compounds from complex reaction mixtures, and the establishment of clear structure-activity relationships (SAR) require a deep understanding of organic synthesis, purification science, and medicinal chemistry principles. This guide aims to provide a comprehensive roadmap for these critical endeavors.
Constructing the Core: Key Synthetic Strategies
The synthesis of the 1,8-naphthyridine ring system is a well-trodden path in organic chemistry, with several named reactions providing reliable access to this scaffold. The choice of synthetic route is a strategic decision, dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
The Friedländer Annulation: A Classic Convergent Approach
The Friedländer synthesis is a cornerstone for the construction of quinolines and their aza-analogs, including 1,8-naphthyridines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. The reaction, which can be catalyzed by either acid or base, proceeds through a condensation followed by a cyclodehydration to furnish the aromatic ring system.[7]
A significant advantage of the Friedländer synthesis is its convergent nature, allowing for the rapid assembly of the bicyclic core from two readily available fragments. For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives are the typical starting materials.[7]
Diagram 1: General Workflow for Friedländer Synthesis
Caption: A generalized workflow for the synthesis and isolation of 1,8-naphthyridine derivatives via the Friedländer annulation.
Experimental Protocol: Green Synthesis of 2-Methyl-1,8-naphthyridine
This protocol is adapted from a greener method utilizing water as the solvent and a biocompatible ionic liquid as the catalyst.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).
-
Solvent and Catalyst Addition: Add 1 mL of water to the flask and begin stirring the mixture. Add choline hydroxide (1 mol%) to the reaction mixture.[7]
-
Reaction Conditions: Purge the flask with nitrogen gas and maintain a nitrogen atmosphere. Heat the reaction mixture to 50°C with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.[7]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (40 mL) and water (10 mL).
-
Isolation: Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]
The Gould-Jacobs Reaction: A Pathway to 4-Hydroxy Derivatives
The Gould-Jacobs reaction is another powerful tool for the synthesis of quinoline and naphthyridine scaffolds, particularly for accessing 4-hydroxy derivatives.[10][11][12] This reaction typically involves the condensation of an aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization.[7][13][14]
The resulting 4-hydroxy-1,8-naphthyridine-3-carboxylate esters are valuable intermediates that can be further elaborated. For instance, hydrolysis and subsequent decarboxylation can yield the corresponding 4-hydroxy-1,8-naphthyridines.[10][11]
Diagram 2: The Gould-Jacobs Reaction Pathway
Caption: Key steps in the Gould-Jacobs synthesis of 4-hydroxy-1,8-naphthyridines.
Experimental Protocol: Large-Scale Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
This protocol is designed for a larger laboratory scale and involves a two-step process.[7]
Step 1: Condensation
-
Reaction Setup: In a suitable reaction vessel, combine 2-amino-6-methylpyridine (100 g) and diethyl ethoxymethylenemalonate (220 g).
-
Reaction Conditions: Begin stirring the mixture and heat to approximately 90°C. Maintain this temperature with continuous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting aminopyridine is consumed (typically a few hours).
-
Isolation: Cool the reaction mixture, which will solidify upon standing. The crude Diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Reaction Setup: In a separate flask equipped for high-temperature reactions, heat diphenyl ether (500 mL) to 250°C.
-
Addition: Slowly and carefully add the crude intermediate from Step 1 to the hot diphenyl ether with vigorous stirring. Control the addition rate to maintain the reaction temperature.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 250°C for 30-60 minutes. The product will begin to precipitate.[7]
-
Isolation: Allow the mixture to cool to below 100°C. Add hexane (500 mL) to the cooled mixture to further precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether. The resulting Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is typically of high purity.
Functionalization via Metal-Catalyzed Cross-Coupling Reactions
While the Friedländer and Gould-Jacobs reactions are excellent for constructing the core scaffold, the introduction of diverse substituents at specific positions often requires modern cross-coupling methodologies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the late-stage functionalization of pre-formed halogenated 1,8-naphthyridine scaffolds.[9][15][16]
The differential reactivity of various halogens (I > Br > Cl) can be exploited for regioselective functionalization of di- or poly-halogenated 1,8-naphthyridines.[15][16]
Diagram 3: Suzuki Cross-Coupling for C-C Bond Formation
Caption: Schematic of a Suzuki cross-coupling reaction on a 1,8-naphthyridine core.
Experimental Protocol: Suzuki Coupling of a Chloro-1,8-naphthyridine
This is a general protocol and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vessel, add the chloro-1,8-naphthyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Solvent: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol). Add a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Reaction Conditions: Heat the mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Art and Science of Isolation and Purification
The synthesis of a novel 1,8-naphthyridine derivative is only half the battle; obtaining the compound in a pure, well-characterized form is paramount for reliable biological evaluation. The purification of these often polar, nitrogen-containing heterocycles can present unique challenges.
Common Purification Techniques
-
Column Chromatography: This is the workhorse of purification in organic synthesis. For 1,8-naphthyridine derivatives, silica gel is the most common stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.[17][18] The polarity of the eluent should be carefully optimized using TLC to achieve good separation.
-
Recrystallization: When the crude product is a solid, recrystallization can be a highly effective method for obtaining material of high purity. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures.
-
Acid-Base Extraction: The basic nature of the nitrogen atoms in the 1,8-naphthyridine ring can be exploited for purification. An impure sample dissolved in an organic solvent can be washed with an acidic aqueous solution (e.g., 1M HCl). The basic 1,8-naphthyridine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the pure product, which is then extracted back into an organic solvent.[17]
Overcoming Purification Challenges
-
Tailing on TLC and Column Chromatography: The basicity of the nitrogen atoms can lead to strong interactions with the acidic silica gel, causing tailing of spots on TLC and broad peaks during column chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Separation of Regioisomers: The synthesis of substituted 1,8-naphthyridines, particularly from unsymmetrical ketones in the Friedländer reaction, can lead to the formation of regioisomers. These isomers often have very similar polarities, making their separation by column chromatography challenging. Careful optimization of the solvent system, potentially using a less polar solvent system to accentuate small differences in polarity, may be necessary. In some cases, derivatization to a less polar intermediate, followed by separation and subsequent deprotection, might be a viable strategy.
-
"Oiling Out" during Recrystallization: This occurs when a compound comes out of solution as a liquid instead of a solid crystalline lattice. This can often be overcome by using a different solvent or a solvent mixture, or by attempting a slower cooling rate to encourage crystal nucleation.
Structure-Activity Relationships and Biological Evaluation
The ultimate goal of synthesizing novel 1,8-naphthyridine derivatives is to identify compounds with improved biological activity and desirable pharmacokinetic properties. A systematic exploration of the structure-activity relationship (SAR) is crucial in this endeavor.
Anticancer Activity
Numerous studies have explored the SAR of 1,8-naphthyridine derivatives as anticancer agents.[19] Modifications at various positions on the naphthyridine core have been shown to significantly impact cytotoxicity. For instance, in a series of 1,8-naphthyridine-3-carboxamide derivatives, the nature of the substituent on the amide nitrogen was found to be critical for activity.[5]
| Compound | Substituent at C3 | Cell Line | IC50 (µM) | Reference |
| Compound 12 | Specific carboxamide | HBL-100 (Breast) | 1.37 | [5] |
| Compound 17 | Specific carboxamide | KB (Oral) | 3.7 | [5] |
| Compound 22 | Specific carboxamide | SW-620 (Colon) | 3.0 | [5] |
| Compound 47 | Halogen-substituted carboxamide | MIAPaCa (Pancreatic) | 0.41 | [19] |
| Compound 47 | Halogen-substituted carboxamide | K-562 (Leukemia) | 0.77 | [19] |
| Compound 29 | C-3'-heteroaryl derivative | PA-1 (Ovarian) | 0.41 | [19] |
| Compound 10c | C3-substituted 2-phenyl-7-methyl | MCF7 (Breast) | 1.47 | [3][4] |
| Compound 8d | C3-substituted 2-phenyl-7-methyl | MCF7 (Breast) | 1.62 | [3][4] |
Table 1: In Vitro Cytotoxicity of Selected 1,8-Naphthyridine Derivatives
Antimicrobial Activity
The SAR of 1,8-naphthyridine derivatives as antimicrobial agents has been extensively studied, largely driven by the success of the fluoroquinolone antibiotics. The core mechanism of action for many of these compounds is the inhibition of bacterial DNA gyrase.[1] Key structural features that influence antibacterial potency include the substituent at the N-1 position, the presence of a fluorine atom at C-6, and the nature of the substituent at C-7.
Diagram 4: Mechanism of DNA Gyrase Inhibition
Caption: The mechanism of action of 1,8-naphthyridine-based DNA gyrase inhibitors.
Analytical Characterization: A Self-Validating System
Unambiguous characterization of newly synthesized compounds is a cornerstone of scientific integrity. A combination of spectroscopic techniques should be employed to confirm the structure and purity of each novel 1,8-naphthyridine derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the elucidation of the overall structure and substitution pattern.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the conjugated π-system of the 1,8-naphthyridine core.
Conclusion and Future Directions
The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide provide a robust foundation for the construction and functionalization of this privileged core. As our understanding of disease biology deepens, so too will our ability to design and synthesize 1,8-naphthyridine derivatives with enhanced potency, selectivity, and drug-like properties. The future of this field lies in the continued synergy between innovative synthetic chemistry, rigorous purification and characterization, and insightful biological evaluation.
References
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Semantic Scholar. [Link]
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]
-
Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. PubMed. [Link]
-
1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. PubMed. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. [Link]
-
In vitro cytotoxicity of 1,8-Naphthyridine derivatives (22–62). ResearchGate. [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]
-
QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. ResearchGate. [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
New 1,4-dihydro[7]naphthyridine derivatives as DNA gyrase inhibitors. PubMed. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH. [Link]
-
Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online. [Link]
-
New 1,4-dihydro[7]naphthyridine derivatives as DNA gyrase inhibitors. Sci-Hub. [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
QSAR Study of Novel 1, 8-Naphthimide Derivatives Targeting Nuclear DNA. PubMed. [Link]
-
New 1,4-dihydro[7]naphthyridine derivatives as DNA gyrase inhibitors. ResearchGate. [Link]
-
A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]
-
Gould-Jacobs Reaction. Organic Chemistry Portal. [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. biotage.com. [Link]
-
1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central. [Link]
-
Gould-Jacobs Reaction. onlinelibrary.wiley.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ablelab.eu [ablelab.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure Elucidation of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Foreword: The Rationale for Rigorous Elucidation
In the landscape of medicinal chemistry and drug development, the 1,8-naphthyridine scaffold is a "privileged structure," a recurring motif in molecules exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of novel substitution patterns to this core can profoundly alter its pharmacological profile. Therefore, the synthesis of a new derivative, such as 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, necessitates an unambiguous and exhaustive structural characterization. The identity of a molecule is its most fundamental attribute; without it, all subsequent biological data is meaningless.
This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. It is designed not as a rigid template, but as a logical workflow, demonstrating how a multi-technique, data-centric approach provides a self-validating system for structural confirmation. We will proceed from a plausible synthesis to the synergistic application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments to solve the molecular puzzle.
Proposed Synthetic Pathway
The target compound, 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, can be plausibly synthesized via a cyclocondensation reaction. A common and effective strategy for constructing the dihydronaphthyridinone core involves the reaction of a substituted 2-aminopyridine with an appropriate three-carbon building block. In this case, reacting 2-amino-6-methoxypyridine with acrylic acid or its ester equivalent under acidic conditions would be a logical approach. The reaction proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration to yield the target lactam.
The Analytical Workflow: A Strategy of Orthogonal Confirmation
The core principle of robust structure elucidation is the use of orthogonal analytical techniques. Each method provides a different piece of the structural puzzle, and their collective agreement builds a high-confidence confirmation. Our workflow begins with determining the molecular formula and then proceeds to identify functional groups and map the precise atomic connectivity.
High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition
Expertise & Experience: The first step in identifying an unknown compound is to determine its elemental formula. While low-resolution mass spectrometry provides the nominal mass, it is insufficient for unambiguous formula determination. We employ High-Resolution Mass Spectrometry, typically using a Time-of-Flight (TOF) analyzer, to measure the mass-to-charge ratio (m/z) to four or five decimal places. This level of precision is critical as it allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby providing a definitive elemental composition.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: A ~1 mg sample of the purified compound is dissolved in 1 mL of a 50:50 mixture of HPLC-grade acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive ion mode detection.
-
Instrumentation: The solution is infused into an Electrospray Ionization (ESI) source coupled to a TOF mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI (+)
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Data Acquisition: A lock mass standard (e.g., leucine enkephalin) is co-infused to ensure high mass accuracy through real-time calibration.
-
Data Presentation and Interpretation
The molecular formula of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is C₉H₁₀N₂O₂. The HRMS data is expected to show a strong signal for the protonated molecule, [M+H]⁺.
| Parameter | Theoretical Value | Experimental Value |
| Formula | C₉H₁₁N₂O₂⁺ | - |
| Exact Mass [M+H]⁺ | 179.0815 | 179.0812 |
The excellent agreement (typically < 5 ppm error) between the calculated and observed exact mass provides high confidence in the assigned elemental formula, C₉H₁₀N₂O₂. This foundational piece of data validates that the synthesized product has the correct atomic constituents. The fragmentation of energetically unstable molecular ions can provide valuable structural information.[2] In this case, likely fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the dihydro-pyridone ring.[3][4]
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can detect characteristic frequencies for specific bonds like carbonyls (C=O), amines (N-H), and ethers (C-O).[5][6] This serves as a quick confirmation that the key chemical architecture of the target molecule has been successfully formed.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The spectrum is acquired over a range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.
Data Presentation and Interpretation
The IR spectrum will provide clear evidence for the key functional groups within the 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one structure.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication |
| ~3250 cm⁻¹ (broad) | N-H Stretch | Secondary Amide (Lactam) | Confirms the presence of the N-H group in the heterocyclic ring. |
| ~1660 cm⁻¹ (strong) | C=O Stretch | Cyclic Amide (Lactam) | Strong evidence for the pyridinone ring system. |
| ~1600, ~1480 cm⁻¹ | C=C / C=N Stretch | Aromatic/Heteroaromatic Ring | Indicates the presence of the pyridine portion of the naphthyridine core. |
| ~1250, ~1040 cm⁻¹ | C-O Stretch | Aryl-Alkyl Ether | Confirms the methoxy group attached to the aromatic ring.[7][8] |
The combination of a strong C=O absorption at ~1660 cm⁻¹ and a broad N-H stretch above 3200 cm⁻¹ is highly characteristic of a secondary lactam. The distinct C-O stretching bands further corroborate the presence of the methoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules.[9] It provides unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete bonding framework and unambiguously assign every atom in the molecule.[10][11][12][13]
Experimental Protocol: High-Field NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is particularly useful as it can solubilize a wide range of compounds and its residual solvent peak does not obscure key regions of the spectrum. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: All spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Spectra Acquired:
-
¹H NMR: Standard proton spectrum.
-
¹³C{¹H} NMR: Proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds.
-
Data Analysis and Interpretation
The ¹H NMR spectrum provides the first detailed look at the hydrogen environments. Based on the proposed structure, we expect 6 distinct proton signals.
| Position | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Justification |
| H1 | ~10.5 | broad s | 1H | N-H | Amide protons are exchangeable and often broad, appearing far downfield. |
| H5 | ~7.5 | d | 1H | Ar-H | Aromatic proton ortho to a nitrogen and deshielded by the ring current. |
| H6 | ~6.5 | d | 1H | Ar-H | Aromatic proton meta to a nitrogen, shielded by the methoxy group. |
| OCH₃ | ~3.8 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring.[14] |
| H3 | ~3.4 | t | 2H | -CH₂-N | Aliphatic CH₂ adjacent to a nitrogen atom.[15][16] |
| H2 | ~2.6 | t | 2H | -CH₂-C=O | Aliphatic CH₂ adjacent to a carbonyl group.[15][17] |
s = singlet, d = doublet, t = triplet
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. We expect 9 distinct carbon signals for the proposed structure.
| Position | Predicted δ (ppm) | Assignment | Justification |
| C4 | ~165 | C=O | Carbonyl carbon of a lactam.[18][19] |
| C7 | ~160 | Ar-C-O | Aromatic carbon attached to the electron-donating methoxy group. |
| C8a | ~145 | Ar-C | Quaternary aromatic carbon at the ring junction. |
| C5 | ~138 | Ar-CH | Aromatic CH carbon ortho to ring nitrogen. |
| C4a | ~115 | Ar-C | Quaternary aromatic carbon adjacent to the carbonyl. |
| C6 | ~105 | Ar-CH | Aromatic CH carbon shielded by the methoxy group. |
| OCH₃ | ~55 | -OCH₃ | Typical shift for a methoxy carbon. |
| C3 | ~40 | -CH₂-N | Aliphatic carbon attached to nitrogen. |
| C2 | ~30 | -CH₂-C=O | Aliphatic carbon alpha to a carbonyl.[20] |
While 1D NMR provides the parts list, 2D NMR provides the assembly instructions.
-
COSY Analysis: The COSY spectrum is expected to show a clear correlation between the triplet at ~3.4 ppm (H3) and the triplet at ~2.6 ppm (H2). This confirms the presence of the -CH₂-CH₂- spin system, a key feature of the dihydro-pyridone ring.
-
HSQC Analysis: The HSQC spectrum will definitively link each proton to its directly attached carbon, confirming the assignments made in the 1D tables. For example, it will show cross-peaks between δH 7.5 / δC 138 (C5-H5), δH 6.5 / δC 105 (C6-H6), and δH 3.8 / δC 55 (-OCH₃), among others.
-
HMBC Analysis: The Final Confirmation: The HMBC spectrum is the most critical experiment for confirming the overall connectivity, especially around quaternary carbons and heteroatoms. The following key long-range correlations would provide unambiguous proof of the structure:
-
Methoxy Group Placement: The protons of the methoxy group (δH ~3.8) will show a strong correlation to the aromatic carbon at δC ~160 (C7), confirming its attachment at position 7.
-
Dihydro-pyridone Ring Connectivity: The aliphatic protons H2 (δH ~2.6) will show correlations to the carbonyl carbon C4 (δC ~165) and the adjacent methylene carbon C3. The H3 protons (δH ~3.4) will show a crucial correlation to the quaternary aromatic carbon C4a (δC ~115), locking the saturated portion of the ring to the aromatic system.
-
Aromatic Ring Assignments: The aromatic proton H5 (δH ~7.5) will correlate to C7 and C4a, while H6 (δH ~6.5) will correlate to C8a and C4a, confirming their relative positions.
Conclusion: A Self-Validating Structural Proof
The structure of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unequivocally confirmed through the synergistic application of modern analytical techniques.
-
HRMS established the correct elemental formula: C₉H₁₀N₂O₂.
-
FTIR confirmed the presence of the essential lactam, aromatic, and ether functional groups.
-
1D and 2D NMR spectroscopy provided the definitive proof, mapping out the entire carbon-hydrogen framework. COSY identified the ethyl fragment, HSQC connected all protons to their carbons, and HMBC provided the long-range correlations that pieced together the molecular fragments into the final, unique structure.
Each piece of data independently supports the proposed structure, and collectively, they form a self-validating and unassailable body of evidence. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research and development involving this novel compound.
References
-
Typical ¹H and ¹³C NMR Chemical Shift Ranges. Available at: [Link]
-
Spectroscopy of Ethers – Organic Chemistry. Available at: [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. ResearchGate. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Theoretical NMR correlations based Structure Discussion. PubMed Central. Available at: [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
Theoretical NMR correlations based Structure Discussion. ResearchGate. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]
-
¹³C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
IR spectrum: Ethers. Química Organica. Available at: [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Royal Society of Chemistry. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. ResearchGate. Available at: [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Infrared Spectroscopy. Illinois State University. Available at: [Link]
-
Design, Synthesis and Characterization of N-(7-((Substituted-1H-1,2,3- triazol-5-yl) methoxy)-5-methyl. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
¹H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. YouTube. Available at: [Link]
-
A guide to ¹³C NMR chemical shift values. Compound Interest. Available at: [Link]
-
INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES. Available at: [Link]
-
Proton NMR Table. Michigan State University. Available at: [Link]
-
Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C -Methylated Flavonoids. ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. Available at: [Link]
-
Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
Sources
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. IR spectrum: Ethers [quimicaorganica.org]
- 9. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. youtube.com [youtube.com]
- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. web.pdx.edu [web.pdx.edu]
- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. compoundchem.com [compoundchem.com]
Methodological & Application
Application Notes and Protocols for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: Exploring the Therapeutic Potential of a Novel Naphthyridine Derivative
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. Many compounds containing this core structure have been investigated for their potential as therapeutic agents. 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a novel compound belonging to this class. While specific biological data for this molecule is not extensively published, its structural similarity to other 2-phenyl-1,8-naphthyridin-4-ones suggests potential as an antimitotic agent that targets tubulin polymerization[2][3].
This document provides a comprehensive guide for researchers to investigate the effects of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one in a cell culture setting. The protocols outlined herein are designed to be a starting point for determining its cytotoxic effects and elucidating its mechanism of action, with a focus on its potential as a microtubule-targeting agent.
Hypothesized Mechanism of Action: Disruption of Microtubule Dynamics
Based on the known activity of similar 1,8-naphthyridine derivatives, it is hypothesized that 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one may exert its cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Compounds that disrupt tubulin polymerization can lead to cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis or mitotic catastrophe[4][5].
Caption: Hypothesized signaling pathway for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Experimental Workflow
A tiered approach is recommended to efficiently characterize the biological activity of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Caption: Recommended experimental workflow for characterizing the compound.
Protocols
Part 1: Compound Preparation and Storage
The solubility of novel compounds is a critical first step. Due to its hydrophobic nature, 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one will likely require an organic solvent for solubilization.
Materials:
-
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one powder
-
Dimethyl sulfoxide (DMSO), cell culture grade[6]
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity[7][8].
Part 2: In Vitro Cytotoxicity Assessment
The initial evaluation of the compound's anticancer potential involves determining its cytotoxicity against a panel of cancer cell lines. The Sulforhodamine B (SRB) assay is a reliable method for this purpose, as it measures cell density based on cellular protein content[9][10].
Recommended Cell Lines:
-
HL-60 (Human promyelocytic leukemia): A suspension cell line widely used in cancer research[11].
-
MCF-7 (Human breast adenocarcinoma): An adherent cell line representing luminal A breast cancer[12].
-
MDA-MB-231 (Human breast adenocarcinoma): An adherent cell line representing triple-negative breast cancer.
Materials:
-
Selected cancer cell lines
-
Appropriate complete cell culture medium (e.g., RPMI-1640 for MCF-7, Iscove's Modified Dulbecco's Medium for HL-60)[11][13][14]
-
96-well flat-bottom plates
-
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one stock solution (10 mM in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% acetic acid
Protocol:
-
Cell Seeding:
-
For adherent cells (MCF-7, MDA-MB-231), seed 5,000-10,000 cells per well in 100 µL of complete medium.
-
For suspension cells (HL-60), seed 20,000-40,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium from the 10 mM stock. A suggested starting concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control (0.1% DMSO in medium) and a positive control (e.g., Paclitaxel).
-
Add 100 µL of the diluted compound to the respective wells.
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
For adherent cells, gently aspirate the medium and add 100 µL of cold 10% TCA to each well.
-
For suspension cells, centrifuge the plates at 500 x g for 5 minutes, aspirate the medium, and add 100 µL of cold 10% TCA.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
| Parameter | Recommended Starting Conditions |
| Cell Seeding Density | Adherent: 5,000-10,000 cells/wellSuspension: 20,000-40,000 cells/well |
| Compound Concentration Range | 0.01 µM - 100 µM (logarithmic dilutions) |
| Incubation Time | 48 - 72 hours |
| Absorbance Wavelength | 510 nm |
Part 3: Mechanistic Studies - Impact on Microtubules
A. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on the polymerization of purified tubulin in a cell-free system. A fluorescence-based assay is highly sensitive and recommended[1][16].
Protocol:
-
Follow a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or similar).
-
Typically, purified tubulin is incubated with a fluorescent reporter that binds to polymerized microtubules.
-
The reaction is initiated by raising the temperature to 37°C in the presence of GTP.
-
The increase in fluorescence over time is monitored using a fluorescence plate reader.
-
Include a known tubulin inhibitor (e.g., Nocodazole) and a stabilizer (e.g., Paclitaxel) as controls[1].
B. Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing any disruptions caused by the compound.
Materials:
-
Cells grown on sterile glass coverslips in a 24-well plate
-
Compound at 1x, 5x, and 10x the IC50 concentration
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently labeled anti-mouse/rabbit IgG
-
DAPI for nuclear staining
-
Antifade mounting medium
Protocol:
-
Treat cells with the compound for a relevant time period (e.g., 16-24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 3% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with antifade medium.
-
Visualize the microtubule structure using a fluorescence or confocal microscope[17][18].
Part 4: Analysis of Cell Cycle and Apoptosis
A. Western Blotting
Western blotting can be used to assess the levels of key proteins involved in cell cycle regulation and apoptosis.
Protocol:
-
Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).
-
Lyse the cells and determine the protein concentration of the lysates[19].
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Suggested antibodies include:
-
Cell Cycle: Cyclin B1, CDK1
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax
-
Loading Control: β-actin or GAPDH
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate[20][21][22].
B. Caspase-3/7 Activity Assay
To confirm the induction of apoptosis, a direct measurement of executioner caspase activity is recommended.
Protocol:
-
Utilize a commercially available luminescent or colorimetric caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay from Promega or similar)[2][3].
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Lyse the cells and incubate the lysate with the caspase substrate.
-
Measure the resulting luminescent or colorimetric signal according to the manufacturer's instructions[5][23].
Conclusion
The protocols provided in this application note offer a structured approach to characterizing the in vitro anticancer properties of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. By systematically evaluating its cytotoxicity, impact on microtubule dynamics, and induction of apoptosis, researchers can gain valuable insights into its therapeutic potential. It is important to note that these protocols serve as a starting point, and optimization for specific cell lines and experimental conditions is encouraged.
References
-
Chen, J., Wang, J., & Lin, L. (2012). 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1) induces G2/M arrest and mitotic catastrophe in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 259(2), 219-226. [Link]
-
Hsiao, C. J., et al. (2011). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. Molecules, 16(9), 7442-7457. [Link]
-
Xia, Y., et al. (1998). Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 41(8), 1159-1169. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
-
Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-613. [Link]
-
Singh, P., & Kaur, M. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25. [Link]
-
Shaw, S. L., & Ehrhardt, D. W. (2013). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in Molecular Biology, 959, 145-168. [Link]
-
Li, L., et al. (1999). Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 42(25), 5005-5015. [Link]
-
Daghestani, H. N., et al. (2013). Caspase Protocols in Mice. Methods in Molecular Biology, 1004, 1-21. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Nielsen, B. S., et al. (2018). An Effect of Culture Media on Epithelial Differentiation Markers in Breast Cancer Cell Lines MCF7, MDA-MB-436 and SkBr3. International Journal of Molecular Sciences, 19(4), 1042. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
-
protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
-
Cirit, M., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2801-2807. [Link]
-
Dumas, A., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102488. [Link]
-
Celprogen. (n.d.). Human Breast Cancer (Her2-,Er+ &Pr+) Primary Cell Culture Freezing Media. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]
-
Celprogen. (n.d.). Human Leukemia Cancer Cell Line Complete Media with Serum. Retrieved from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]
-
Jiang, G., et al. (2017). Breast Cancer Cell Line Classification and Its Relevance with Breast Tumor Subtyping. Journal of Cancer, 8(16), 3311-3319. [Link]
-
ResearchGate. (2023). Can culture media without FBS be used to dissolve hydrophobic drugs? Retrieved from [Link]
-
ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]
-
Drexler, H. G. (2011). Establishment and culture of leukemia-lymphoma cell lines. Methods in Molecular Biology, 731, 181-200. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Addgene. (2022). Western Blot. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. celprogen.com [celprogen.com]
- 5. caspase3 assay [assay-protocol.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Breast Cancer Cell Line Classification and Its Relevance with Breast Tumor Subtyping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Establishment and culture of leukemia-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. maxanim.com [maxanim.com]
- 17. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. addgene.org [addgene.org]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a Kinase Inhibitor in Cancer Research
Introduction: The Therapeutic Potential of Naphthyridine Scaffolds in Oncology
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including significant potential in oncology.[1][2][3] Derivatives of this heterocyclic system have demonstrated capabilities as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[4] Kinase inhibition has emerged as a highly successful strategy in targeted cancer therapy, offering the promise of greater efficacy and reduced toxicity compared to conventional chemotherapy.
This document provides detailed application notes and protocols for the investigation of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one , a novel naphthyridine derivative, as a putative kinase inhibitor for cancer research. While extensive research on this specific molecule is emerging, this guide is constructed based on the established activities of related naphthyridine compounds and general principles of kinase inhibitor evaluation. We will explore its hypothesized mechanism of action, provide detailed protocols for its characterization, and present expected outcomes.
Hypothesized Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
Based on the structure-activity relationships of similar methoxy-substituted heterocyclic kinase inhibitors, we hypothesize that 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one functions as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade. This pathway is a central regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[5]
The proposed mechanism involves the compound binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, inhibits the downstream activation of AKT and mTOR, leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.
Caption: Hypothesized PI3K/AKT/mTOR signaling pathway and the inhibitory action of the compound.
Experimental Protocols
The following protocols provide a framework for the initial characterization of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. It is essential to include appropriate positive and negative controls in all experiments to ensure data validity.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol aims to determine the direct inhibitory effect of the compound on the target kinase (e.g., PI3K) activity. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[6]
Materials:
-
Recombinant human PI3K enzyme
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one (dissolved in DMSO)
-
Known PI3K inhibitor (positive control, e.g., Wortmannin)
-
DMSO (vehicle control)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Multimode plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the kinase, substrate, and either the test compound, positive control, or vehicle control.[7]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.[6]
-
Record the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic and cytostatic effects of the compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Materials:
-
Cancer cell line with a known activated PI3K pathway (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one (in DMSO)
-
Positive control cytotoxic drug (e.g., Doxorubicin)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound, positive control, or vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Protocol 3: Western Blotting for Phospho-Protein Analysis
This protocol is used to confirm the on-target effect of the compound by examining the phosphorylation status of key proteins in the hypothesized signaling pathway (e.g., AKT and downstream effectors).[10][11]
Materials:
-
Cancer cell line
-
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture and treat cells with the test compound at various concentrations (including the GI50) for a predetermined time.
-
Lyse the cells and quantify the protein concentration.[12]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane for total protein and a loading control (e.g., GAPDH) to ensure equal protein loading.[11]
-
Analyze the band intensities to determine the ratio of phosphorylated protein to total protein.[13]
Data Presentation and Expected Results
The data obtained from these experiments can be summarized for clear interpretation.
Table 1: In Vitro Activity of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
| Assay | Cell Line / Enzyme | IC50 / GI50 (µM) |
| Kinase Inhibition | Recombinant PI3Kα | Expected sub-micromolar value |
| Cell Viability (MTT) | MCF-7 (Breast Cancer) | Expected low micromolar value |
| Cell Viability (MTT) | A549 (Lung Cancer) | Expected low micromolar value |
| Cell Viability (MTT) | U87-MG (Glioblastoma) | Expected low micromolar value |
Note: The values in this table are hypothetical and represent anticipated results based on the activity of similar compounds.
Expected Western Blot Results: A dose-dependent decrease in the phosphorylation of AKT at Ser473 would be expected in cells treated with 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, while the total AKT and GAPDH levels should remain unchanged. This would provide strong evidence for the on-target inhibition of the PI3K/AKT pathway.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial evaluation of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a potential kinase inhibitor for cancer therapy. Positive results from these assays, particularly potent and selective kinase inhibition leading to cancer cell death, would warrant further investigation. Subsequent studies could include broader kinase profiling to assess selectivity, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicological profiling to evaluate its drug-like properties. The 1,8-naphthyridine scaffold continues to be a promising starting point for the development of novel targeted cancer therapeutics.[1][2]
References
- PubMed. (n.d.). 1,8-Dihydroxy-3-methoxy-anthraquinone inhibits tumor angiogenesis through HIF-1α downregulation.
- National Institutes of Health. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.
- National Institutes of Health. (2023, April 1). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells.
- PubMed. (2021, October 1). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity.
- National Institutes of Health. (n.d.). Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model.
- PubMed. (2022, January 15). Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer.
- ResearchGate. (n.d.). Design and Discovery of N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254)- A selective, efficacious and well-tolerated RAF inhibitor targeting RAS mutant cancers: The path to the clinic.
- Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.
- National Institutes of Health. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- National Institutes of Health. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- Abcam. (n.d.). MTT assay protocol.
- (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 15(24), 7784-7792.
- ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay?.
-
PubMed. (2011, November 15). 7-(4H-1,2,4-Triazol-3-yl)benzo[c][14][15]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. Retrieved from
- Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
- BMG LABTECH. (2020, September 1). Kinase assays.
- PubMed. (n.d.). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential.
- Cell Signaling Technology. (n.d.). Western Blotting Protocol.
- MDPI. (n.d.). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.). Guidelines for cell viability assays.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- PubMed. (n.d.). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents.
- Johns Hopkins Medicine. (2025, June 18). New Cancer Target Discovered.
- ResearchGate. (2022, April 21). How to analyze the western blotting data for investigation activity of the signaling pathway?.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Promega Corporation. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
- National Institutes of Health. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines.
- MDPI. (2023, March 20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
- PubMed Central. (n.d.). Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status.
Sources
- 1. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-(4H-1,2,4-Triazol-3-yl)benzo[c][2,6]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,8-Dihydroxy-3-methoxy-anthraquinone inhibits tumor angiogenesis through HIF-1α downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1,8-Naphthyridine Derivatives
Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3][4][5] Derivatives of this scaffold have demonstrated potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][5] This versatility makes the 1,8-naphthyridine framework a fertile ground for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an essential tool in this discovery process, enabling the rapid evaluation of large libraries of these derivatives to identify promising lead compounds.[6][7][8]
This technical guide provides an in-depth overview of HTS assays tailored for the evaluation of 1,8-naphthyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for key assays.
Strategic Selection of HTS Assays for 1,8-Naphthyridine Derivatives
The choice of an appropriate HTS assay is contingent upon the therapeutic target of interest. Given the diverse biological activities of 1,8-naphthyridine derivatives, a range of assays may be employed. The selection process should be guided by the putative mechanism of action of the compounds being screened.
-
For Anticancer Activity: Many 1,8-naphthyridine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.[2] Therefore, biochemical assays targeting these enzymes, as well as cell-based assays assessing cytotoxicity and apoptosis, are highly relevant.
-
For Antimicrobial Activity: A well-established mechanism for the antibacterial action of some 1,8-naphthyridine derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[9] Consequently, biochemical assays measuring the supercoiling activity of DNA gyrase are a primary choice.
-
For Modulators of Protein-Protein Interactions: For derivatives designed to disrupt protein-protein interactions (PPIs), proximity-based assays such as Fluorescence Polarization (FP) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) are powerful tools.[10][11][12][13]
The following sections will provide detailed protocols for representative assays in these categories.
Biochemical Assays: Probing Direct Target Engagement
Biochemical assays are invaluable for identifying direct inhibitors of purified enzymes. They offer a clean system to study the interaction between a compound and its molecular target, free from the complexities of a cellular environment.
Protocol 1: Fluorescence Polarization (FP) Assay for Kinase Inhibition
Principle: This assay measures the binding of a fluorescently labeled tracer to a kinase. In the absence of an inhibitor, the tracer binds to the kinase, resulting in a large, slowly tumbling complex that emits highly polarized light. Competitive inhibitors will displace the tracer, leading to a decrease in fluorescence polarization.[10][11][14][15]
Application: Screening for 1,8-naphthyridine derivatives that inhibit the activity of a specific protein kinase.
Materials:
-
Purified kinase of interest
-
Fluorescently labeled kinase tracer (ligand)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
1,8-Naphthyridine compound library (dissolved in DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Experimental Workflow:
Caption: Workflow for a kinase inhibition FP assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of the kinase in assay buffer.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer. The final concentration of the tracer should be at or below its Kd for the kinase.
-
Prepare serial dilutions of the 1,8-naphthyridine derivatives in 100% DMSO.
-
-
Assay Plate Preparation (384-well format):
-
To each well, add 2.5 µL of assay buffer.
-
Add 0.5 µL of the compound dilutions or DMSO (for controls) to the appropriate wells.
-
Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" controls.
-
Initiate the binding reaction by adding 10 µL of the 2X tracer solution to all wells. The final assay volume is 23 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: DNA Gyrase Supercoiling Assay
Principle: This assay measures the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The supercoiled DNA can be separated from the relaxed form by agarose gel electrophoresis or detected using a fluorescent DNA intercalator in a plate-based format.[9][16][17]
Application: Screening for 1,8-naphthyridine derivatives that inhibit bacterial DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)
-
ATP solution
-
1,8-Naphthyridine compound library (in DMSO)
-
DNA intercalating dye (e.g., PicoGreen)
-
384-well, black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: High-throughput DNA gyrase inhibition assay workflow.
Detailed Protocol:
-
Reaction Setup:
-
In a 384-well plate, add the 1,8-naphthyridine compounds or DMSO controls.
-
Add a mixture of DNA gyrase and relaxed plasmid DNA in assay buffer to each well.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Stop the reaction by adding a solution containing a DNA intercalating dye and a chelating agent (e.g., EDTA).
-
Incubate for 15 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm for PicoGreen).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no enzyme) and negative (DMSO) controls.
-
Determine IC₅₀ values by plotting percent inhibition versus compound concentration.
-
Cell-Based Assays: Assessing Phenotypic Effects
Cell-based assays provide a more physiologically relevant context for drug screening, as they account for factors such as cell permeability and metabolism.[6][7][18][19]
Protocol 3: Luminescent Cell Viability Assay
Principle: This "add-mix-measure" assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[20][21][22][23] A proprietary thermostable luciferase generates a stable "glow-type" luminescent signal that is proportional to the ATP concentration.[20][22]
Application: Assessing the cytotoxic effects of 1,8-naphthyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
1,8-Naphthyridine compound library (in DMSO)
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)[20][21]
-
384-well, white, clear-bottom microplates
-
Luminometer plate reader
Experimental Workflow:
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1-4 of the Luminescent Cell Viability Assay protocol. The incubation time for compound treatment may be shorter (e.g., 24 hours) depending on the kinetics of apoptosis induction.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [24] * Add the reagent to each well in a 1:1 ratio with the culture medium volume. [25] * Mix the plate on a shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold-change in caspase activity for each compound concentration relative to the DMSO-treated control cells.
-
Plot the fold-change versus compound concentration to determine the EC₅₀ (effective concentration for 50% maximal response).
-
Data Quality Control in HTS
To ensure the reliability of HTS data, it is crucial to incorporate robust quality control metrics. The Z'-factor is a widely used statistical parameter for evaluating the quality of an HTS assay. [26][27][28][29] Z'-Factor Calculation:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
Interpretation of Z'-Factor Values:
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS. [28]
Summary of Assay Parameters
| Assay Type | Principle | Throughput | Key Readout | Application for 1,8-Naphthyridines |
| Fluorescence Polarization | Molecular rotation | High | mP change | Kinase inhibition, PPI modulation |
| DNA Gyrase Supercoiling | Enzyme activity | High | Fluorescence | Antibacterial activity |
| Luminescent Cell Viability | ATP quantitation | High | Luminescence | Cytotoxicity, anticancer activity |
| Caspase-Glo® 3/7 | Caspase activity | High | Luminescence | Apoptosis induction |
Conclusion
The 1,8-naphthyridine scaffold represents a promising starting point for the development of novel therapeutics. The successful identification of lead compounds from libraries of these derivatives is highly dependent on the strategic selection and rigorous implementation of appropriate HTS assays. The protocols and guidelines presented in this application note provide a solid foundation for researchers to design and execute effective screening campaigns, thereby accelerating the drug discovery process.
References
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health. [Link]
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Taylor & Francis Online. [Link]
-
Development and use of a high-throughput bacterial DNA gyrase assay to identify mammalian topoisomerase II inhibitors with whole-cell anticancer activity. PubMed. [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink. [Link]
-
1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. ScienceDirect. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Institutes of Health. [Link]
-
AlphaScreen. BMG LABTECH. [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
High-throughput screening for kinase inhibitors. PubMed. [Link]
-
HTS pilot screen of the 50-compound library for E. coli DNA gyrase... ResearchGate. [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. National Institutes of Health. [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]
-
A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. National Institutes of Health. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications. [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. ResearchGate. [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
-
Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. National Institutes of Health. [Link]
-
Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]
-
Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... ResearchGate. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
On HTS: Z-factor. Medium. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. National Institutes of Health. [Link]
-
Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. National Institutes of Health. [Link]
-
Z-factor. Wikipedia. [Link]
-
Microplate Assays for High-Throughput Drug Screening in Cancer Research. BMG LABTECH. [Link]
-
ExperimentAlphaScreen Documentation. Emerald Cloud Lab. [Link]
-
Bacterial DNA gyrase assay kits. ProFoldin. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. National Institutes of Health. [Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. ACS Publications. [Link]
-
High-Throughput Screening Assays. Assay Genie. [Link]
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. revvity.com [revvity.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Bacterial DNA gyrase assay kits [profoldin.com]
- 18. lifescienceglobal.com [lifescienceglobal.com]
- 19. biotechnologia-journal.org [biotechnologia-journal.org]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 22. promega.com [promega.com]
- 23. A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caspase 3/7 Activity [protocols.io]
- 25. promega.com [promega.com]
- 26. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. assay.dev [assay.dev]
- 29. Z-factor - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Development of Cell-Based Assays for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Authored by: Your Senior Application Scientist
Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a member of this versatile class of compounds.[3] Elucidating the mechanism of action of novel naphthyridine derivatives is crucial for their development as potential therapeutic agents. Cell-based assays are indispensable tools in this endeavor, providing a physiologically relevant context to investigate the compound's effects on cellular processes.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of a suite of cell-based assays to characterize the biological activity of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. The protocols outlined herein are designed to be robust, reproducible, and adaptable for both mechanistic studies and high-throughput screening (HTS).[5][6]
Part 1: Initial Characterization: Cell Viability and Cytotoxicity Assays
A logical first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. These assays are fundamental for establishing a dose-response relationship and identifying an appropriate concentration range for subsequent mechanistic studies.
Principle of Viability Assays
Several methods are available to assess cell viability, each relying on a different indicator of metabolic activity or membrane integrity.[7][8]
-
Tetrazolium Salt Reduction Assays (MTT, MTS): In these colorimetric assays, metabolically active cells reduce a tetrazolium salt to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]
-
ATP Quantification Assays (e.g., CellTiter-Glo®): This luminescent assay quantifies adenosine triphosphate (ATP), the primary energy currency of the cell. The amount of ATP is directly proportional to the number of metabolically active cells.[7][9]
Experimental Workflow: Initial Viability Screening
Sources
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 5. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 7. static.fishersci.eu [static.fishersci.eu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
Application Notes and Protocols: Evaluating the Efficacy of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Preclinical Animal Models
Introduction: Unveiling the Therapeutic Potential of a Novel Naphthyridinone
The compound 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one belongs to a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. While the specific biological target of this particular molecule is yet to be fully elucidated, its structural motif bears resemblance to compounds known to interact with key cellular pathways, particularly those involved in DNA damage repair (DDR). Notably, the naphthyridinone core is a feature found in some Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically validated class of drugs that exploit synthetic lethality in cancers with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2]
This guide provides a comprehensive framework for researchers and drug development professionals to investigate the in vivo efficacy of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. We will proceed under the guiding hypothesis that this compound may function as a PARP inhibitor or a modulator of the DNA damage response. The protocols outlined herein are designed to rigorously test this hypothesis and establish a foundational understanding of the compound's therapeutic potential, primarily in the context of oncology.
Conceptual Framework: The Rationale for Model Selection
The choice of an appropriate animal model is paramount for the preclinical evaluation of any potential therapeutic agent. Given our working hypothesis, the selection of models will be driven by the principle of synthetic lethality and the central role of the DDR pathway in cancer.
The DNA Damage Response and PARP Inhibition
Cells are constantly subjected to DNA damage from both endogenous and exogenous sources. To maintain genomic integrity, a complex network of proteins, collectively known as the DNA Damage Response (DDR) pathway, identifies and repairs these lesions.[3][4] PARP enzymes, particularly PARP1, are key players in the repair of single-strand breaks (SSBs). When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1/2 or other HR pathway components, the repair of these DSBs is compromised, leading to genomic instability and cell death. This concept, where a deficiency in two genes or pathways simultaneously is lethal while a deficiency in either one alone is not, is termed synthetic lethality.[2]
Therefore, the primary animal models proposed for evaluating 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one will be cancer models with inherent defects in the HR pathway.
Recommended Animal Models and Experimental Designs
Subcutaneous Xenograft Models
Subcutaneous xenografts are a well-established and cost-effective starting point for in vivo efficacy studies.[5] These models involve the implantation of human cancer cell lines into the flank of immunocompromised mice.
Recommended Cell Lines:
| Cell Line | Cancer Type | Key Genetic Feature | Rationale |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | High sensitivity to PARP inhibitors. |
| CAPAN-1 | Pancreatic Cancer | BRCA2 mutant | Clinically relevant model for a cancer with limited treatment options. |
| A2780 | Ovarian Cancer | Wild-type BRCA (as a control) | To assess the compound's activity in HR-proficient cancers. |
| Calu-6 | Non-Small Cell Lung Cancer | Wild-type BRCA (as a control) | To evaluate broader anti-cancer activity. |
Experimental Workflow:
Caption: Subcutaneous Xenograft Efficacy Study Workflow.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Culture: Culture selected human cancer cell lines under standard conditions. Harvest cells in the exponential growth phase and resuspend in a suitable medium (e.g., Matrigel) for implantation.
-
Animal Handling: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old. Allow for a one-week acclimatization period.
-
Tumor Implantation: Inject approximately 5-10 x 10^6 cells subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, positive control like a known PARP inhibitor, and multiple dose levels of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one).
-
Drug Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Efficacy Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary: Overall survival, body weight changes (as a measure of toxicity).
-
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at interim time points, collect tumor tissue to assess target engagement. For a hypothesized PARP inhibitor, this would involve measuring the levels of poly(ADP-ribose) (PAR)ylation using immunohistochemistry or western blotting. A decrease in PAR levels in the treated tumors compared to the vehicle control would indicate target engagement.
Patient-Derived Xenograft (PDX) Models
PDX models, where tumor fragments from a patient are directly implanted into mice, are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[6]
Recommended PDX Models:
-
Triple-negative breast cancer PDXs with known BRCA1/2 mutations.[6]
-
Ovarian cancer PDXs with homologous recombination deficiency (HRD).
-
Pancreatic cancer PDXs with DNA repair gene mutations.
Protocol: PDX Efficacy Study
The protocol for PDX studies is similar to that of cell line-derived xenografts, with the key difference being the source of the tumor tissue.
-
Tumor Acquisition: Obtain fresh tumor tissue from consenting patients under IRB-approved protocols.
-
Implantation: Implant small tumor fragments (2-3 mm³) subcutaneously into immunocompromised mice.
-
Tumor Propagation: Once the initial tumors (P0) are established, they can be passaged into subsequent generations of mice (P1, P2, etc.) for cohort expansion.
-
Efficacy Evaluation: Follow the same procedures for randomization, treatment, and endpoint analysis as described for subcutaneous xenografts.
Advanced Models and Mechanistic Studies
Orthotopic Xenograft Models
For a more physiologically relevant assessment, orthotopic models, where tumor cells are implanted into the organ of origin (e.g., mammary fat pad for breast cancer), can be employed. These models better mimic tumor-stroma interactions and metastatic potential.
Combination Therapy Studies
Given that PARP inhibitors are often used in combination with other agents, it is crucial to evaluate the potential synergistic effects of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.[7][8]
Potential Combination Agents:
-
Temozolomide (TMZ): An alkylating agent that induces DNA damage.[8]
-
Cisplatin: A platinum-based chemotherapy that forms DNA adducts.
-
Radiotherapy: Induces double-strand breaks.
Experimental Design for Combination Studies:
Caption: Four-Arm Combination Therapy Study Design.
Beyond Oncology: Potential in Neurodegenerative Diseases
Defective DNA repair has also been implicated in the pathogenesis of several neurodegenerative diseases.[4] Therefore, if 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one demonstrates potent modulation of DNA repair pathways with a favorable safety profile, its efficacy could be explored in relevant neurological models.
Potential Models:
-
Mouse models of Ataxia-Telangiectasia (AT): These models have mutations in the ATM gene, a critical component of the DSB response.
-
Models of Alzheimer's Disease: Emerging evidence links DNA damage to the progression of Alzheimer's.[4]
Data Interpretation and Reporting
Conclusion
The preclinical evaluation of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one requires a systematic and hypothesis-driven approach. By leveraging well-characterized cancer models with specific DNA repair deficiencies, researchers can effectively assess the compound's efficacy and mechanism of action. The protocols and frameworks provided in this guide offer a robust starting point for these critical investigations, paving the way for the potential development of a novel therapeutic agent.
References
- Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology.
- Gogola, E., Rottenberg, S., & Jonkers, J. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology.
- PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (2017). American Association for Cancer Research.
- KSQ boosts PARP inhibition in animal models of ovarian and breast cancers with USP1 inhibitor. (2020). Fierce Biotech.
- Li, L. Y., Guan, Y. D., Chen, X. S., Yang, J. M., & Cheng, Y. (2021). DNA Repair Pathways in Cancer Therapy and Resistance. Frontiers in Pharmacology.
- Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. Antioxidants.
- Mouse models of DNA Double Strand Break Repair and Neurological Disease. Translational Neurodegeneration.
- Study discovers new process for cells to repair DNA damage. (2024). University of Oxford.
- Advances of DNA Damage Repair-Related Drugs and Combination With Immunotherapy in Tumor Treatment. Frontiers in Immunology.
- Biology and Development of DNA-Targeted Drugs, Focusing on Synthetic Lethality, DNA Repair, and Epigenetic Modifications for Cancer: A Review. MDPI.
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 4. Mouse models of DNA Double Strand Break Repair and Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdlinx.com [mdlinx.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Advances of DNA Damage Repair-Related Drugs and Combination With Immunotherapy in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Structure-Activity Relationship (SAR) Studies: A Guide for Medicinal Chemists
The 1,8-naphthyridine nucleus is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. This guide focuses on the utility of a specific, yet versatile, derivative—7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one —as a foundational scaffold for structure-activity relationship (SAR) studies aimed at the discovery of novel therapeutic agents.
The Rationale for Employing the 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one Scaffold
The 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one core offers several strategic advantages for SAR-driven drug discovery programs:
-
Defined Substitution Vectors: The scaffold presents distinct points for chemical modification, including the N1-position, the C2 and C3 positions of the dihydropyridinone ring, and the C7-methoxy group. This allows for a systematic exploration of the chemical space around the core.
-
Modulation of Physicochemical Properties: The methoxy group at the C7 position can influence the electronic properties and metabolic stability of the molecule. Its potential for demethylation or replacement provides a handle for modulating drug-like properties.
-
Three-Dimensionality: The saturated C2-C3 bond in the dihydropyridinone ring introduces a degree of three-dimensionality, which can be exploited for enhanced binding to target proteins compared to its fully aromatic counterparts.
Proposed Synthetic Pathway: A Generalized Protocol
A robust synthetic route is paramount for any SAR campaign. The following protocol outlines a plausible and adaptable synthesis of the 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold, based on the well-established Gould-Jacobs reaction.[3]
Diagram: Proposed Synthesis of the Core Scaffold
Caption: A generalized synthetic route to the target scaffold.
Protocol 1: Synthesis of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Step 1: Synthesis of the Condensation Intermediate
-
In a round-bottom flask, combine 2-amino-4-methoxypyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture to 120-130°C for 2-3 hours with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The resulting intermediate, ethyl 2-(((4-methoxypyridin-2-yl)amino)methylene)malonate, can often be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate flask, heat Dowtherm A to 250°C under an inert atmosphere.
-
Slowly add the crude intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.
-
Maintain the temperature for 30-60 minutes.
-
Cool the mixture and add hexane to precipitate the product.
-
Collect the solid by filtration and wash with hexane to yield ethyl 7-methoxy-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
Step 3: Saponification and Decarboxylation
-
Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Heat the acidic mixture to reflux for an additional 1-2 hours to effect decarboxylation.
-
Cool, neutralize, and extract the product, 7-methoxy-1,8-naphthyridin-4(1H)-one, with a suitable organic solvent.
Step 4: Reduction to the Dihydro Scaffold
-
Dissolve the product from Step 3 in ethanol or acetic acid.
-
Add a catalytic amount of 10% palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until TLC indicates complete consumption of the starting material.
-
Filter the catalyst through Celite and concentrate the filtrate to yield the desired 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one core scaffold.
A Framework for Structure-Activity Relationship (SAR) Studies
The following section provides a blueprint for a systematic SAR exploration of the 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold, using inhibition of a hypothetical protein kinase as the biological endpoint.
Diagram: SAR Exploration Strategy
Caption: A workflow for systematic SAR exploration.
Exemplary SAR Table for Kinase Inhibition
The following table presents hypothetical data for a series of analogs to illustrate how SAR data can be systematically organized and interpreted.
| Compound ID | N1-Substituent | C2/C3-Modification | C7-Substituent | Kinase IC₅₀ (nM) |
| 1 (Core) | H | None | -OCH₃ | >10,000 |
| 2a | Methyl | None | -OCH₃ | 5,200 |
| 2b | Ethyl | None | -OCH₃ | 2,100 |
| 2c | Cyclopropyl | None | -OCH₃ | 850 |
| 2d | Phenyl | None | -OCH₃ | 450 |
| 2e | 4-Fluorophenyl | None | -OCH₃ | 120 |
| 3a | 4-Fluorophenyl | 2,2-Dimethyl | -OCH₃ | 350 |
| 4a | 4-Fluorophenyl | None | -OH | 95 |
| 4b | 4-Fluorophenyl | None | -OCH₂CH₃ | 210 |
| 4c | 4-Fluorophenyl | None | -NH₂ | 50 |
Interpretation of Hypothetical SAR Data:
-
N1-Position: Substitution at the N1-position appears crucial for activity, with small alkyl groups showing modest improvement and aryl substituents, particularly those with electron-withdrawing groups like fluorine, significantly enhancing potency.
-
C2/C3-Positions: Introduction of steric bulk at the C2 position (Compound 3a) is detrimental to activity compared to the unsubstituted analog (Compound 2e), suggesting a sterically constrained binding pocket in this region.
-
C7-Position: Modification of the 7-methoxy group has a profound impact. Demethylation to the corresponding phenol (Compound 4a) slightly improves activity, possibly through the formation of a new hydrogen bond. Conversion to an amino group (Compound 4c) results in the most potent analog, indicating a potential key interaction with the target protein.
Protocol 2: General Procedure for a Kinase Inhibition Assay
This protocol describes a representative in vitro assay to determine the inhibitory activity of synthesized compounds against a target protein kinase.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, the protein kinase, and the peptide substrate in the assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Concluding Remarks
The 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and the presence of multiple, distinct vectors for chemical modification make it an ideal platform for systematic SAR exploration. The protocols and strategies outlined in this guide are intended to provide a comprehensive framework for researchers to unlock the full potential of this promising heterocyclic core in their drug discovery endeavors.
References
- Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. European Journal of Pharmaceutical Sciences, 17(1), 943-954.
- Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-613.
- BenchChem. (2025).
- BenchChem. (2025).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Note: The Potential of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a Chemical Probe
Notice to Researchers:
Following a comprehensive search of publicly available scientific literature and databases, we have found no specific data or established protocols detailing the use of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a chemical probe for a defined biological target or pathway. The information available pertains to the broader class of naphthyridine derivatives, which exhibit a wide range of biological activities.
This document, therefore, serves not as a standard application note with established protocols, but as a forward-looking guide for researchers interested in exploring the potential of this compound. We will outline the known biological context of the 1,8-naphthyridine scaffold and propose a strategic workflow for researchers to characterize 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one and potentially develop it into a useful chemical probe.
Introduction: The 1,8-Naphthyridine Scaffold - A Privileged Structure in Chemical Biology
The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry and chemical biology. This designation arises from its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological effects. Derivatives of 1,8-naphthyridine have been reported to possess activities including:
-
Anticancer: Many naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2]
-
Anti-inflammatory: Certain derivatives have been shown to modulate inflammatory pathways.[1]
-
Antimicrobial: The foundational 1,8-naphthyridine, nalidixic acid, was a notable antibacterial agent, and other derivatives continue to be explored for antimicrobial properties.
-
Kinase Inhibition: More recently, substituted naphthyridines have been developed as potent inhibitors of specific protein kinases, such as those involved in cancer progression.
Given this rich biological context, 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one represents an intriguing starting point for a chemical probe discovery campaign. Its specific methoxy substitution and partially saturated ring system offer a unique chemical space compared to more extensively studied planar, aromatic naphthyridines.
Proposed Research Workflow for Characterization as a Chemical Probe
For a compound to be validated as a chemical probe, it must have a well-defined biological target, a clear mechanism of action, and be suitable for use in cellular and/or in vivo models. The following workflow outlines the necessary steps to determine if 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one can be developed into such a tool.
Figure 1. A proposed workflow for the characterization and validation of a novel chemical probe.
Experimental Considerations and Methodologies
Phase 1: Initial Profiling
-
Compound Acquisition and Purity Analysis:
-
Objective: To ensure the chemical identity and purity of the compound to be tested.
-
Protocol:
-
Synthesize or acquire 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
-
Confirm identity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess purity (ideally >95%) using high-performance liquid chromatography (HPLC).
-
-
-
Broad Phenotypic Screening:
-
Objective: To identify any significant biological activity in a broad, unbiased manner.
-
Protocol Example (NCI-60 Human Tumor Cell Line Screen):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Submit the compound to a screening facility (such as the National Cancer Institute's Developmental Therapeutics Program) for testing against their panel of 60 different human cancer cell lines.
-
Analyze the resulting data, looking for patterns of activity (e.g., selective cytotoxicity against a particular cancer type) that might suggest a specific mechanism of action.
-
-
Phase 2: Target Identification
Based on the outcomes of phenotypic screening, a hypothesis regarding the compound's target class may be formed. The following methods can then be used for more direct target identification.
-
Affinity-Based Chemical Proteomics:
-
Objective: To identify proteins that directly bind to the compound.
-
Workflow:
-
Synthesize an analogue of the compound that incorporates a reactive group (for covalent capture) or a linker for immobilization on a solid support (e.g., beads).
-
Incubate the modified compound with cell lysates.
-
Isolate the compound-protein complexes.
-
Identify the bound proteins using mass spectrometry.
-
-
-
Biochemical Screening:
-
Objective: To screen the compound against panels of purified enzymes or receptors.
-
Protocol Example (Kinase Panel Screen):
-
Submit the compound to a commercial service that offers screening against a large panel of purified human kinases.
-
The service will perform in vitro activity assays for each kinase in the presence of a fixed concentration of the compound.
-
Analyze the results to identify any kinases that are significantly inhibited.
-
-
Phase 3: Probe Validation
Once a putative target is identified, it is crucial to validate this interaction and characterize the compound's properties as a probe.
-
Target Engagement Assays:
-
Objective: To confirm that the compound interacts with its target in a cellular context.
-
Protocol Example (Western Blot for Phospho-protein Levels):
-
If the identified target is a kinase, treat cells with varying concentrations of the compound.
-
Lyse the cells and perform a Western blot to detect the phosphorylation of a known substrate of that kinase.
-
A dose-dependent decrease in the phosphorylation of the substrate would indicate target engagement.
-
-
-
Potency and Selectivity Determination:
-
Objective: To quantify the compound's potency for its primary target and its selectivity over other related proteins.
-
Protocol:
-
Perform dose-response experiments in biochemical and cellular assays to determine the IC50 (inhibition concentration) and EC50 (effective concentration) values.
-
Test the compound against a panel of related off-targets to assess its selectivity. A good chemical probe should be significantly more potent for its intended target.
-
-
-
Development of a Negative Control:
-
Objective: To create a structurally similar but biologically inactive compound to help ensure that observed biological effects are due to on-target activity.
-
Approach: Synthesize a close analogue of the probe with a modification predicted to abolish binding to the target. This negative control should be tested in parallel with the active probe in all subsequent experiments.
-
Conclusion and Future Directions
While 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is not an established chemical probe, its parent scaffold holds significant promise. The workflow described in this note provides a roadmap for researchers to systematically evaluate this compound's potential. Should this initial characterization reveal a potent and selective interaction with a specific biological target, 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one could be developed into a valuable tool for dissecting complex biological processes, thereby aiding in basic research and drug discovery efforts.
References
As this is a prospective guide, formal citations to specific applications of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one are not available. The references below provide context on the broader biological activities of the 1,8-naphthyridine class of compounds.
-
Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative...possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-613. [Link]
-
Siwek, A., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
Sources
- 1. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Flow Chemistry Synthesis of 1,8-Naphthyridines
Introduction: The Strategic Imperative for 1,8-Naphthyridines and the Enabling Power of Flow Chemistry
The 1,8-naphthyridine scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] This privileged heterocyclic core is integral to a wide array of pharmacologically active agents, demonstrating antimicrobial, anticancer, and antiviral properties.[1][3] Notably, the 1,8-naphthyridine framework is a key component in several established fluoroquinolone antibiotics, such as nalidixic acid and enoxacin, which function by inhibiting bacterial DNA gyrase.[1] Given their therapeutic significance, the development of efficient, scalable, and safe synthetic methodologies for 1,8-naphthyridine derivatives is a critical objective for researchers in drug discovery and development.
Traditionally, the synthesis of these compounds has been dominated by batch processes. While effective, batch methods can present challenges related to scalability, heat management, reaction control, and safety, particularly when dealing with exothermic reactions or hazardous reagents.[1][4] Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology that directly addresses these limitations. By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time. This precise control leads to enhanced reaction rates, improved yields and selectivity, and a significantly improved safety profile due to the small reaction volumes at any given moment.[5]
This application note provides a detailed guide to the synthesis of 1,8-naphthyridines using flow chemistry. We will first detail a robust and environmentally conscious batch protocol for the Friedländer annulation, a classic and versatile method for constructing the 1,8-naphthyridine core.[1][2][4][6] Subsequently, we will present a comprehensive, step-by-step protocol for adapting this synthesis to a continuous flow process, explaining the rationale behind the instrumental setup and parameter selection. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage flow chemistry for the efficient and scalable production of 1,8-naphthyridine derivatives.
The Friedländer Annulation: A Cornerstone of 1,8-Naphthyridine Synthesis
The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][4] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material.[1][6] The reaction can be catalyzed by either acids or bases and proceeds through an initial condensation followed by a cyclodehydration to form the aromatic 1,8-naphthyridine ring system.[1]
Recent advancements have focused on developing more sustainable versions of this reaction. One such "green" approach utilizes the biocompatible ionic liquid choline hydroxide as a catalyst in water, avoiding the need for harsh conditions and organic solvents.[6]
Reaction Mechanism: Base-Catalyzed Friedländer Synthesis
The generally accepted mechanism for the base-catalyzed Friedländer synthesis of 1,8-naphthyridines is a two-step process:
-
Aldol-type Condensation: The base abstracts a proton from the α-methylene compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the 2-aminonicotinaldehyde.
-
Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to yield the final aromatic 1,8-naphthyridine product.
Caption: General mechanism of the base-catalyzed Friedländer synthesis.
Protocol 1: Green Batch Synthesis of 2-Methyl-1,8-naphthyridine
This protocol is adapted from a greener synthetic method and serves as the foundation for the transition to a flow chemistry process.[6]
Materials and Reagents
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (45 wt. % in water)
-
Deionized water
-
Ethyl acetate
-
Nitrogen gas
Procedure
-
To a round-bottom flask, add 2-aminonicotinaldehyde (e.g., 0.5 mmol).
-
Add deionized water (e.g., 1 mL) and begin stirring.
-
Add acetone (1.5 mmol).
-
Add choline hydroxide (1 mol%).
-
Purge the flask with nitrogen and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 6-12 hours), cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Separate the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Protocol 2: Proposed Continuous Flow Synthesis of 2-Methyl-1,8-naphthyridine
This section details a proposed continuous flow adaptation of the batch Friedländer synthesis. The key advantages of translating this reaction to flow are the potential for significantly reduced reaction times due to superior heat transfer at elevated temperatures, improved process control, and enhanced safety. High-temperature conditions, which can be safely achieved in pressurized flow reactors, can dramatically accelerate the reaction rate.[5]
Rationale for Flow Design
-
Reactor Choice: A heated coil reactor (e.g., PFA or stainless steel) is chosen for its excellent heat transfer characteristics and ability to handle the pressures required to superheat the solvent (water) above its boiling point.
-
Pumping System: Syringe pumps or HPLC pumps are suitable for delivering precise and pulseless flow of the reactant solutions.
-
Back-Pressure Regulator (BPR): A BPR is essential to maintain the system pressure, allowing the solvent to be heated above its atmospheric boiling point without boiling, thus enabling high-temperature synthesis.
-
Mixing: An in-line T-mixer ensures efficient and rapid mixing of the reactant streams before they enter the heated reactor coil.
-
Temperature: A higher temperature (e.g., 150°C) is proposed to significantly accelerate the reaction, a key advantage of flow chemistry.
-
Residence Time: The residence time (the time reactants spend in the heated zone) is controlled by the total volume of the reactor coil and the combined flow rate of the pumps. This will be a key parameter for optimization.
Experimental Setup
Caption: Proposed workflow for the continuous flow synthesis of 1,8-naphthyridines.
Materials and Reagents
-
Solution A: Prepare a stock solution of 2-aminonicotinaldehyde and choline hydroxide in deionized water.
-
Solution B: Prepare a stock solution of acetone in deionized water.
Step-by-Step Flow Protocol
-
System Assembly: Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure.
-
Priming: Prime Pump A with Solution A and Pump B with Solution B to remove any air from the lines.
-
System Pressurization and Heating:
-
Set the back-pressure regulator to the desired pressure (e.g., 10 bar).
-
Begin flowing the solvent (water) through the system.
-
Heat the reactor coil to the target temperature (e.g., 150°C).
-
-
Initiate Reaction:
-
Once the system has reached the set temperature and pressure, start pumping Solution A and Solution B at the desired flow rates (e.g., start with a total flow rate that provides a 10-minute residence time).
-
The two streams will combine in the T-mixer and enter the heated reactor coil where the Friedländer annulation will occur.
-
-
Steady State and Collection:
-
Allow the system to reach a steady state (typically after 2-3 reactor volumes have passed through).
-
Begin collecting the product stream exiting the back-pressure regulator.
-
-
Work-up and Analysis:
-
The collected aqueous solution can be worked up similarly to the batch protocol (e.g., extraction with ethyl acetate).
-
Analyze the product for yield and purity using standard techniques such as NMR, LC-MS, and HPLC.
-
Optimization Parameters
The efficiency of the flow synthesis can be optimized by systematically varying key parameters. A Design of Experiments (DoE) approach is highly recommended for efficient optimization.
| Parameter | Range to Explore | Rationale |
| Temperature | 120 - 200 °C | Higher temperatures generally increase reaction rates, leading to shorter required residence times. |
| Residence Time | 2 - 20 minutes | Adjusting the total flow rate will control the time the reactants spend in the heated zone, impacting conversion. |
| Reagent Stoichiometry | 1:1 to 1:5 (Aldehyde:Ketone) | Varying the molar ratio of the reactants can improve yield and minimize side reactions. |
| Catalyst Loading | 0.5 - 5 mol% | Optimizing the catalyst concentration can enhance the reaction rate without unnecessary excess. |
Conclusion and Future Outlook
The transition from batch to continuous flow synthesis offers a powerful strategy for the efficient, safe, and scalable production of medicinally important 1,8-naphthyridine derivatives. The proposed flow protocol, based on the well-established Friedländer annulation, provides a robust starting point for researchers. The precise control over reaction parameters inherent in flow chemistry opens up opportunities for rapid optimization and the exploration of novel reaction conditions that are often inaccessible in traditional batch reactors. As the pharmaceutical industry continues to embrace continuous manufacturing, the application of flow chemistry to the synthesis of key heterocyclic scaffolds like 1,8-naphthyridines will undoubtedly play a crucial role in accelerating drug discovery and development pipelines.
References
-
Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Bagley, M. C., et al. (2019). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. Available at: [Link]
-
Marzo, L., et al. (2019). Continuous Flow Synthesis of High Valuable N-Heterocycles via Catalytic Conversion of Levulinic Acid. Frontiers in Chemistry. Available at: [Link]
-
Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
Mogilaiah, K., & Rao, R. B. (2001). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. Available at: [Link]
-
Sullivan, R. J., & Newman, S. G. (2018). Flow-Assisted Synthesis of Heterocycles at High Temperatures. In Topics in Heterocyclic Chemistry. Springer. Available at: [Link]
-
Paul, B., et al. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Nature Protocols. Available at: [Link]
-
Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan Journal of Chemistry. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2006). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Hayes, C. J., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Gaikwad, N. D., & Kulkarni, M. R. (2020). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. Chemistry of Heterocyclic Compounds. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. connectjournals.com [connectjournals.com]
- 5. Flow-Assisted Synthesis of Heterocycles at High Temperatures [ouci.dntb.gov.ua]
- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Welcome to the technical support center for the synthesis of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS No: 82070-49-3)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and practical solutions to help you optimize your reaction yield and purity.
Introduction: The Synthetic Challenge
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a key heterocyclic scaffold in medicinal chemistry, often serving as a precursor for more complex biologically active molecules. While several synthetic routes exist, achieving high yields consistently can be challenging due to factors such as reactant stability, competing side reactions, and purification difficulties. This guide focuses on troubleshooting the widely employed cyclization strategies to construct the 1,8-naphthyridinone core.
Synthetic Overview: A Common Approach
A prevalent method for synthesizing the 1,8-naphthyridinone core is the acid- or base-catalyzed intramolecular cyclization of an appropriate N-substituted 2-aminonicotinamide derivative or a related strategy involving the condensation of a 2-aminonicotinic acid derivative with a suitable three-carbon synthon. The general workflow is outlined below.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guides and FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yield is a frequent challenge in heterocyclic synthesis and can originate from several factors. A systematic approach is crucial for diagnosis and optimization.
Causality & Explanation: The formation of the 1,8-naphthyridinone ring is a delicate balance of reactivity and stability. Suboptimal conditions can favor side reactions or lead to incomplete conversion. The choice of catalyst, in particular, is critical for activating the necessary functional groups without degrading the starting materials or product.[2]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: The catalyst is the most common leverage point.
-
Classical Catalysts: If using traditional acid catalysts like Polyphosphoric Acid (PPA) or strong bases, consider that harsh conditions can cause degradation or unwanted side reactions, such as demethylation of the methoxy group.[3]
-
Modern Alternatives: Greener and milder catalysts often provide superior results. Consider exploring Lewis acids (e.g., CeCl₃·7H₂O) or ionic liquids like choline hydroxide ([ChOH][OH]), which has demonstrated excellent yields in water for related Friedländer syntheses.[2][4]
-
-
Optimize Reaction Temperature and Time:
-
Temperature: High temperatures can increase reaction rates but may also promote side product formation. Perform a temperature screen (e.g., 80°C, 100°C, 120°C) while monitoring the reaction by TLC or LC-MS to find the optimal balance between conversion rate and purity.
-
Time: Ensure the reaction is running to completion. Take aliquots at regular intervals (e.g., 2h, 4h, 8h, 24h) to determine the point of maximum product formation before significant degradation occurs.
-
-
Check Starting Material Purity and Stoichiometry:
-
Purity: Impurities in starting materials can poison catalysts or introduce competing reaction pathways. Confirm the purity of your reactants by NMR or LC-MS before starting.
-
Stoichiometry: Ensure precise measurement of all reagents. An excess of one reactant may not necessarily drive the reaction forward and could complicate purification.
-
Caption: Troubleshooting decision tree for addressing low reaction yield.
Q2: I'm observing significant impurity spots on my TLC plate. What are the likely side products and how can I prevent them?
A2: Side product formation often competes directly with the desired cyclization pathway. Identifying the nature of these impurities is key to mitigating their formation.
Common Side Reactions:
-
Incomplete Cyclization: The acyclic intermediate may persist if the reaction conditions are too mild or the reaction time is too short.
-
Demethylation: At high temperatures, particularly with strong acid catalysts, the 7-methoxy group can be cleaved to form the corresponding 7-hydroxy-naphthyridinone. This was observed in a related synthesis at 350°C.[3]
-
Polymerization/Decomposition: Highly reactive intermediates or harsh conditions can lead to the formation of intractable polymeric material or general decomposition, often appearing as a baseline streak on the TLC plate.
Preventative Strategies:
-
Lower the Reaction Temperature: This is the most effective way to prevent thermally-induced side reactions like demethylation.
-
Use Milder Catalysts: As mentioned in Q1, switching from PPA to a milder Lewis acid or an ionic liquid can significantly improve selectivity.
-
Inert Atmosphere: If oxidative degradation is suspected, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of colored impurities.
Q3: The product is difficult to purify. What are the best practices for isolation?
A3: Purification challenges often arise from poor solubility or the presence of closely related impurities.
Recommended Purification Protocol:
-
Work-up: After quenching the reaction (e.g., with a saturated NaHCO₃ solution for acid-catalyzed reactions), perform an extraction with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Recrystallization: This is the preferred method for obtaining highly pure material if a suitable solvent system can be found. Screen for solvents such as:
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetonitrile (ACN)
-
Ethyl Acetate/Hexane mixture
-
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is the next step.
-
Eluent System: A gradient of Ethyl Acetate in Hexane or Methanol in DCM is a good starting point. For example, begin with 100% DCM and gradually increase the percentage of MeOH (e.g., 0.5% -> 5%) to elute the product.
-
TLC Analysis: Before running the column, carefully select your eluent system using TLC to ensure good separation (ΔRf > 0.2) between your product and major impurities.
-
Optimized Reaction Parameters
The choice of catalyst and solvent system has a profound impact on reaction outcomes. The following table summarizes conditions reported for related 1,8-naphthyridine syntheses, providing a starting point for optimization.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield | Reference |
| Polyphosphoric Acid (PPA) | Neat | 115 - 140 | Moderate to Good | [3] |
| Choline Hydroxide ([ChOH][OH]) | Water | 80 - 100 | Excellent | [4] |
| Lewis Acids (e.g., CeCl₃·7H₂O) | Organic Solvent | 60 - 100 | Good to Excellent | [2] |
| Microwave Irradiation | Various | Variable | High | [5] |
Experimental Protocol: Greener Synthesis using Choline Hydroxide in Water
This protocol is adapted from modern, environmentally benign methods for Friedländer-type reactions, which have shown high efficiency for 1,8-naphthyridine synthesis.[4]
Materials:
-
Appropriate 2-aminonicotinic acid precursor
-
Suitable active methylene carbonyl compound
-
Choline Hydroxide (45 wt. % in H₂O)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
To a round-bottom flask, add the 2-aminonicotinic acid precursor (1.0 eq).
-
Add the active methylene carbonyl compound (1.1 eq).
-
Add deionized water to form a slurry (approx. 5-10 mL per gram of starting material).
-
Add Choline Hydroxide (0.2 eq) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 5% MeOH in DCM eluent). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, extract the aqueous mixture three times with Ethyl Acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
-
Confirm the structure and purity using NMR, MS, and HPLC analysis.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives. Benchchem.
- Request PDF. (2019). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate.
- Anderson, E. C., Sneddon, H. F., & Christopher, J. A. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(11), 2953-2958.
- Chen, Y. L., et al. (2012). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. European Journal of Medicinal Chemistry, 54, 737-745.
- Singh, P., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18987–18996.
- Echemi. (n.d.). 7-METHOXY-2,3-DIHYDRO-1,8-NAPHTHYRIDIN-4(1H)-ONE.
Sources
Technical Support Center: Purification of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Welcome to the dedicated technical support guide for the purification of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges associated with the purification of this naphthyridinone derivative. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experimental outcomes.
Introduction to Purification Challenges
The purification of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, while crucial for its downstream applications, can present several obstacles. These challenges often stem from the compound's inherent physicochemical properties, such as its polarity, solubility, and potential for co-eluting impurities from the synthetic route. This guide will systematically address these issues, providing a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification process.
Chromatography-Related Issues
Question 1: I am observing poor separation of my target compound from a closely eluting impurity during column chromatography. What are the likely causes and how can I improve the resolution?
Answer: Poor resolution in column chromatography is a common challenge, often attributable to several factors. The chemical similarity between your target compound and the impurity, such as a regioisomer or a demethylated analog, can make separation difficult.
-
Underlying Causes:
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal to differentiate between the compound and the impurity.
-
Suboptimal Stationary Phase: Standard silica gel may not be the most effective stationary phase for this particular separation.
-
Column Overloading: Exceeding the loading capacity of your column can lead to band broadening and decreased resolution.
-
-
Troubleshooting Strategies:
-
Solvent System Optimization: A systematic approach to solvent selection is critical. Begin with a solvent system suggested by thin-layer chromatography (TLC) analysis. If separation is poor, consider a multi-component solvent system. For instance, a mixture of a non-polar solvent (e.g., cyclohexane), a moderately polar solvent (e.g., ethyl acetate), and a small amount of a polar modifier (e.g., methanol or triethylamine) can fine-tune the polarity and improve separation.[1]
-
Alternative Stationary Phases: If optimizing the mobile phase is insufficient, consider alternative stationary phases. For polar compounds like naphthyridinones, alumina or reverse-phase silica (C18) can offer different selectivity.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can help to resolve closely eluting compounds.
-
Sample Loading: Ensure you are not overloading the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
Question 2: My compound appears to be degrading on the silica gel column. What could be causing this and how can I prevent it?
Answer: Degradation on silica gel is often due to the acidic nature of the stationary phase, which can catalyze the decomposition of sensitive compounds. The lactam and methoxy groups in 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one could potentially be susceptible to hydrolysis or other acid-catalyzed reactions.
-
Preventative Measures:
-
Neutralize the Silica: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (0.1-1% v/v), in your mobile phase.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Rapid Purification: Minimize the time your compound spends on the column by using a faster flow rate or a shorter column.
-
Crystallization-Related Issues
Question 3: My compound is "oiling out" during crystallization instead of forming solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities, a rapid decrease in temperature, or the use of an inappropriate solvent.[2]
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the hot solvent to ensure the compound is fully dissolved before cooling.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can promote slower cooling.[2]
-
Solvent System Modification: If a single solvent is not working, a binary solvent system can be effective. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.[2]
-
Seed Crystals: If you have a small amount of pure, crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Question 4: The crystals I've obtained are very small and needle-like, and they seem to trap solvent. How can I grow larger, purer crystals?
Answer: The formation of small or impure crystals is typically a result of rapid crystallization, which can lead to the inclusion of solvent and impurities within the crystal lattice.[2]
-
Strategies for Growing Larger Crystals:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container.
-
Vapor Diffusion: Place a solution of your compound in a small, open vial, and then place this vial inside a larger, sealed container with a more volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution of your compound will gradually decrease its solubility and promote slow crystal growth.
-
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol provides a step-by-step method for the purification of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one using flash column chromatography.
-
Slurry Preparation:
-
Weigh out an appropriate amount of silica gel (typically 50-100 times the weight of the crude material).
-
In a beaker, create a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 cyclohexane:ethyl acetate).
-
-
Column Packing:
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate and then adding a small amount of methanol).
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Recrystallization for High Purity
This protocol outlines a standard procedure for the recrystallization of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. For naphthyridinone derivatives, polar protic solvents like ethanol or methanol, or solvent mixtures like dichloromethane/hexane, are often good starting points.[2][3]
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the compound fully dissolves. Add more solvent in small portions if necessary.[2]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Purity Assessment
After purification, it is essential to assess the purity of your 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. The following analytical techniques are recommended:
| Analytical Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of purity and for monitoring reaction progress and column chromatography fractions. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of impurities. |
| Mass Spectrometry (MS) | Confirmation of the molecular weight of the target compound. |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. |
Visual Workflows and Diagrams
Logical Flow for Troubleshooting Purification
Caption: A logical workflow for the purification and troubleshooting of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Decision Tree for Crystallization Solvent Selection
Caption: A decision tree to guide the selection of an appropriate solvent for the recrystallization of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
References
-
Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative. International Immunopharmacology. Available at: [Link]
-
Li, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Gardiner, J. M., et al. (2017). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Jones, C. D., et al. (2016). Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8-naphthyridines as arginine mimetics using a Horner–Wadsworth–Emmons approach. Organic & Biomolecular Chemistry. Available at: [Link]
-
Silva, A. M. S., et al. (2018). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Chemistry Education Research and Practice. Available at: [Link]
Sources
Technical Support Center: Overcoming In Vitro Solubility Challenges with 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Introduction: Understanding the Molecule
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound belonging to the naphthyridinone class, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Researchers utilizing this and similar molecules in in vitro settings, such as cell-based assays or enzymatic screens, frequently encounter a primary obstacle: poor aqueous solubility.
The structure, characterized by a fused bicyclic aromatic system, contributes to a planarity and hydrophobicity that can favor strong crystal lattice interactions over solvation in aqueous buffers.[3] This guide provides a systematic, causality-driven approach to overcoming these solubility issues, ensuring accurate, reproducible, and meaningful experimental results.
Frequently Asked Questions (FAQs)
Q1: I dissolved my 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one in DMSO, but it precipitated immediately upon dilution into my aqueous cell culture medium. What happened? A1: This is a classic sign of a compound "crashing out" of solution. While Dimethyl sulfoxide (DMSO) is an excellent organic solvent, the compound's solubility limit in the final aqueous medium was exceeded.[4][5] The final DMSO concentration was too low to keep the hydrophobic compound dissolved in the overwhelmingly aqueous environment. The key is to ensure the final concentration of the compound does not exceed its aqueous solubility limit at the final, low DMSO concentration.[6][7]
Q2: What is the maximum concentration of DMSO my cells can tolerate? A2: This is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration up to 0.5% without significant cytotoxicity.[7][8] Some robust lines may tolerate up to 1%, but sensitive or primary cells may show stress at concentrations as low as 0.1%.[7][9] It is critical to perform a vehicle control experiment (treating cells with the same final concentration of DMSO you will use for your compound) to determine the tolerance of your specific cell line.[4]
Q3: Can I just warm the solution or sonicate it to get it to dissolve? A3: Gentle warming (e.g., 37°C water bath) and sonication can help break up crystal lattices and accelerate dissolution, especially when preparing a concentrated stock in an organic solvent like DMSO.[4] However, these are not universal solutions for poor aqueous solubility. If a compound precipitates in your final assay medium, reheating is unlikely to provide a stable solution and may degrade the compound or harm biological components like proteins in your media.
Q4: What are co-solvents and excipients, and how can they help? A4: Co-solvents are water-miscible organic solvents (like PEG 400, ethanol, or propylene glycol) used in small quantities to increase the solubility of a poorly soluble drug in an aqueous solution.[10][][12] They work by reducing the polarity of the water, making the environment more favorable for the hydrophobic compound. Excipients are inactive substances used to deliver an active drug. For solubility, agents like cyclodextrins are highly effective.[13][14] Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate the poorly soluble drug molecule, thereby increasing its apparent water solubility.[13][15][16]
Troubleshooting Workflow & Decision Guide
When insolubility is encountered, a systematic approach is crucial. The following decision tree, rendered in DOT language, outlines a logical workflow for diagnosing and solving solubility issues with 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Caption: Mechanism of Cyclodextrin Solubilization.
Data Summary & Solvent Properties
When choosing a method, it is important to understand the properties of the solvents and excipients involved.
| Solvent / Excipient | Type | Primary Mechanism | Common In Vitro Use | Key Considerations |
| DMSO | Polar Aprotic Solvent | Disrupts self-association of water | Stock solutions (10-50 mM) | Cytotoxic above ~0.5-1%; must perform vehicle controls. [7][9] |
| Ethanol | Polar Protic Co-Solvent | Reduces polarity of aqueous medium | Final concentrations typically <1-2% | Can be toxic to cells; potential for evaporation. |
| PEG 400 | Polymeric Co-Solvent | Reduces medium polarity; steric hindrance of precipitation | Final concentrations typically <5% | Generally low toxicity; can be viscous. [][17] |
| HP-β-Cyclodextrin | Excipient (Oligosaccharide) | Forms non-covalent inclusion complexes [13] | Varies (e.g., 1-10% w/v) | Low toxicity; can sometimes interact with cell membranes at high concentrations. |
Final Recommendations & Best Practices
-
Always Start with Protocol 1: Never assume a compound will be soluble. Empirically determine its kinetic solubility in your specific assay medium before proceeding with large-scale experiments.
-
The "Dilute Last" Principle: When possible, add the concentrated DMSO stock directly to the final assay plate/tube containing the medium, rather than pre-diluting in an intermediate aqueous solution, which is where precipitation often occurs. [6]* Document Everything: Record the solvent used, stock concentration, final concentration, final solvent/excipient percentage, and any visual observations of precipitation for every experiment.
-
Validate, Validate, Validate: Whenever you modify your formulation (e.g., by adding a co-solvent or excipient), you must run parallel vehicle controls to prove that the new formulation components do not interfere with your assay readout.
By following this structured, evidence-based guide, researchers can systematically overcome the solubility challenges posed by 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, leading to more reliable and reproducible in vitro data.
References
-
Vertex AI Search. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. 13
-
Vertex AI Search. Beta-Cyclodextrin As An Excipient In Drug Formulation. 14
-
Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays. 4
-
PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Link
-
MDPI. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Link
-
World Journal of Pharmaceutical Research. CO-SOLVENCY. 10
-
BOC Sciences. pH Adjustment and Co-Solvent Optimization.
-
Asian Journal of Research in Pharmaceutical Sciences. Cyclodextrin and its Derivative in Drug Delivery System. 18
-
ChemicalBook. 7-METHOXY-2,3-DIHYDRO-1,8-NAPHTHYRIDIN-4(1H)-ONE | 82070-49-3. Link
-
PubMed Central. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Link
-
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. 19
-
ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Link
-
Benchchem. Technical Support Center: Addressing Poor Solubility of 5-Methylaminothiazole Compounds for Bioassays. 20
-
PubMed Central. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Link
-
LifeTein. DMSO usage in cell culture. Link
-
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Link
-
Slideshare. solubility enhancement -by pH change & complexation. Link
-
International Journal of Pharmaceutical Sciences Review and Research. SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. 21
-
MCE. Compound Handling Instructions. 8
-
PubChem. 7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine | C15H13N3O | CID 477672. Link
-
ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. Link
-
Scientist Solutions. DMSO in cell based assays. 9
-
Benchchem. Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. 22
-
ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Link
-
Reddit. How to tackle compound solubility issue. Link
-
Echemi. 7-METHOXY-2,3-DIHYDRO-1,8-NAPHTHYRIDIN-4(1H)-ONE. Link
-
PubMed Central. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Link
-
ScienceDirect. Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Link
-
R&D Systems. Protocols & Troubleshooting Guides. Link
-
BLDpharm. N/A|7-Methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine. Link
-
BLDpharm. 106582-47-2|7-Methoxy-1,8-naphthyridin-2(1H)-one. Link
-
PubMed. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Link
-
PubMed. DissolvIt: An In Vitro Method for Simulating the Dissolution and Absorption of Inhaled Dry Powder Drugs in the Lungs. Link
-
ResearchGate. A Convenient Synthesis of new Phenanthrolinone and Naphthyridinone Derivatives: Evaluation of their Biological activity. Link
-
ResearchGate. (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Link
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. wisdomlib.org [wisdomlib.org]
- 12. scispace.com [scispace.com]
- 13. scispace.com [scispace.com]
- 14. ajprd.com [ajprd.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajpsonline.com [ajpsonline.com]
- 19. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the synthesis of 1,8-naphthyridine analogs
Welcome to the technical support center for the synthesis of 1,8-naphthyridine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. 1,8-Naphthyridines are privileged structures in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3]
The most common and versatile method for constructing the 1,8-naphthyridine core is the Friedländer Annulation, which involves the condensation of a 2-aminopyridine-3-carbaldehyde (or ketone) with a compound containing an active α-methylene group.[1][4] While robust, this reaction is not without its challenges. This guide provides solutions to common issues encountered during synthesis, helping you optimize your reaction conditions for higher yields, purity, and regioselectivity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My Friedländer synthesis is resulting in a very low yield. What are the potential causes and how can I improve it?
Low yield is a frequent challenge that can often be resolved by systematically evaluating and optimizing several key reaction parameters.
Potential Causes & Solutions:
-
Sub-optimal Catalysis: The choice and amount of catalyst are critical. Classical Friedländer reactions often use strong bases like KOH or NaOH, but these can promote side reactions.[4] Modern methods have shown superior performance with different catalysts.
-
Insight: The catalyst's primary role is to facilitate the initial enolate formation and the subsequent cyclization-dehydration cascade.[5] An overly strong base can lead to undesired self-condensation of your active methylene compound.[6]
-
Recommendation: Consider switching to a milder, more efficient catalyst system. Choline hydroxide (ChOH) in water has been shown to produce excellent yields (>90%) on a gram scale.[7][8] Basic ionic liquids like [Bmmim][Im] have also been used effectively, particularly under solvent-free conditions.[1][9]
-
-
Incorrect Solvent Choice: The reaction medium profoundly influences solubility, reaction rates, and yields.
-
Insight: While traditional syntheses used organic solvents, recent advancements highlight the significant benefits of greener alternatives.
-
Recommendation: Water is an excellent, environmentally benign solvent for the Friedländer reaction, often leading to dramatically improved yields and easier product separation.[7][8] In some cases, solvent-free grinding conditions with a reusable catalyst can also simplify the work-up and boost yields.[6]
-
-
Inadequate Temperature or Reaction Time: The reaction may be kinetically slow under your current conditions.
-
Insight: The optimal temperature depends on the specific substrates and catalyst used. Some modern protocols achieve high yields at room temperature, while others require moderate heating (50-80°C) to drive the reaction to completion.[1][6][7]
-
Recommendation: Monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC).[6][10] If starting materials persist, consider extending the reaction time or incrementally increasing the temperature.
-
-
Purity of Starting Materials: Impurities in either the 2-aminopyridine-3-carbaldehyde or the active methylene compound can inhibit the catalyst or introduce competing side reactions.[6]
-
Insight: Even small amounts of impurities can have a significant negative impact on the reaction outcome.
-
Recommendation: Ensure the purity of your starting materials using standard techniques like NMR spectroscopy or recrystallization before commencing the synthesis.
-
Optimization of Reaction Conditions: A Comparative Overview
The following table summarizes optimized conditions for the model reaction between 2-aminonicotinaldehyde and an active methylene compound, demonstrating the impact of catalyst and solvent choice.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline Hydroxide (1 mol%) | Water | 50 | 6 | 99 | [7] |
| Choline Hydroxide (1 mol%) | Water | Room Temp. | 22 | 90 | [7] |
| [Bmmim][Im] (basic ionic liquid) | None (Solvent-free) | 80 | 24 | High | [1][9] |
| LiOH·H₂O | Aqueous-Alcohol | Not Specified | Not Specified | 69 | [8] |
| Traditional Bases (e.g., KOH) | Alcohol/Water | Reflux | Variable | Moderate | [4] |
Troubleshooting Workflow for Low Yields
Below is a logical workflow to diagnose and solve issues related to low product yield.
Caption: A decision tree for troubleshooting low yields.
Q2: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve regioselectivity?
Poor regioselectivity is a classic challenge in Friedländer annulations with substrates like 2-butanone or 2-pentanone.[6] The reaction can proceed via two different enolates, leading to isomeric products.
Controlling Regioselectivity:
-
Catalyst Selection is Key: Certain catalysts are specifically designed to favor the formation of one regioisomer over the other.
-
Insight: The catalyst's structure can sterically direct the condensation to the less hindered side of the ketone.
-
Recommendation: The bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine.[6][11][12] Some basic ionic liquid systems have also been shown to yield single, exclusive products.[1][9]
-
-
Slow Addition of the Ketone: This simple procedural modification can have a significant impact.
-
Insight: By adding the unsymmetrical ketone slowly to the reaction mixture, you maintain a low instantaneous concentration. This minimizes the formation of the thermodynamically favored, more substituted enolate, and instead favors the kinetically controlled reaction at the less substituted α-carbon.
-
Recommendation: Prepare a solution of the ketone and add it dropwise over a prolonged period (e.g., 1-2 hours) to the mixture of the aminopyridine and catalyst.[6][11][12]
-
Q3: My 1,8-naphthyridine analog is difficult to purify. What are some effective strategies?
The polarity of the 1,8-naphthyridine core can sometimes complicate purification, leading to issues like streaking on silica gel or co-elution with polar byproducts.[6]
Purification Troubleshooting:
-
Optimize Column Chromatography:
-
Solvent System: A common and effective eluent system is a gradient of petroleum ether and ethyl acetate.[1][6] The precise ratio should be carefully determined by TLC analysis to ensure good separation (a difference in Rf values of >0.2 is ideal).
-
Silica Gel Deactivation: If your compound is particularly basic and adheres strongly to the silica, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (~1%).
-
-
Aqueous Work-up: Before chromatography, a thorough aqueous work-up can remove many impurities.
-
Procedure: After the reaction is complete, extract the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[5] This will remove water-soluble catalysts (like ChOH) and salts.
-
-
Recrystallization: If the crude product is obtained as a solid, recrystallization is often a highly effective method for achieving high purity, especially on a larger scale.
The Friedländer Annulation: Reaction Mechanism
Understanding the mechanism is crucial for rational troubleshooting. The base-catalyzed synthesis of 1,8-naphthyridines proceeds through a well-established pathway.
Caption: Mechanism of the base-catalyzed Friedländer synthesis.[5]
-
Enolate Formation: The base deprotonates the α-carbon of the active methylene compound to form a nucleophilic enolate.
-
Aldol-Type Addition: The enolate attacks the electrophilic carbonyl carbon of the 2-aminopyridine-3-carbaldehyde.
-
Intramolecular Cyclization: The amino group attacks the ketone carbonyl, forming a heterocyclic ring.
-
Dehydration: A molecule of water is eliminated to yield the final aromatic 1,8-naphthyridine product.
Experimental Protocol: Gram-Scale Synthesis in Water
This protocol is adapted from a highly efficient and environmentally friendly method reported in the literature.[7][8] It demonstrates a scalable synthesis using an inexpensive, biocompatible catalyst.
Materials:
-
2-Aminonicotinaldehyde (1.23 g, 10 mmol)
-
Acetone (740 μL, 10 mmol)
-
Deionized Water (10 mL)
-
Choline Hydroxide (ChOH, 45% in MeOH, ~30 μL, ~1 mol%)
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (10 mmol) and deionized water (10 mL).
-
Begin stirring the mixture to form a suspension.
-
Add the active methylene compound (e.g., acetone, 10 mmol) to the flask.
-
Add the choline hydroxide catalyst (~1 mol%) to the reaction mixture.[8]
-
Heat the reaction mixture to 50°C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.[5]
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product from the reaction mixture using ethyl acetate (e.g., 3 x 20 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary. This method has been reported to yield the desired product in over 90% yield on a gram scale.[8]
References
- BenchChem. (2025).
- Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega.
- Dutta, T., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition.
- Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
- BenchChem. (2025).
- Dutta, T., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega.
- Dutta, T., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
- Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
- El-Gazzar, A. B. A., et al. (2018). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- C. F. G. C. Geraldes, et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry.
Sources
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cell Viability Assays with 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Welcome to the technical support guide for troubleshooting cell viability assays involving the test compound 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during in vitro cytotoxicity and cell proliferation experiments. As this naphthyridinone derivative is a novel investigational compound, it is crucial to anticipate and control for potential assay artifacts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can arise from the intrinsic properties of a test compound like 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Section 1: General Assay Variability and Compound Behavior
Q1: My results show high variability between replicate wells. What are the primary causes and how can I fix this?
High variability is a common issue that can mask the true biological effect of your compound. The causes often relate to inconsistent cell handling, pipetting, or compound behavior in the assay medium.[1]
-
Why it's happening:
-
Inconsistent Cell Seeding: A non-homogeneous cell suspension leads to different numbers of cells in each well, directly impacting the final signal.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents is a major source of error.[1]
-
Compound Precipitation: If 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one has poor solubility in your culture medium, it can precipitate out of solution. This leads to inconsistent concentrations across the plate and can physically interfere with cells and optical readings.
-
"Edge Effects": Wells on the perimeter of the microplate are prone to evaporation and temperature changes, which can alter cell growth and compound concentration.[1]
-
-
How to fix it:
-
Optimize Cell Seeding: Ensure you have a single-cell suspension. Gently swirl the flask or tube before each pipetting step to prevent cells from settling.[1]
-
Improve Pipetting Technique: Use calibrated pipettes. When adding reagents, dispense liquid below the surface of the existing medium without touching the cell layer to ensure proper mixing and prevent cell stress.[1]
-
Assess Compound Solubility: Before the main experiment, perform a solubility test. Prepare the highest concentration of your compound in the assay medium and visually inspect for precipitates under a microscope over the planned experiment duration. If solubility is an issue, consider using a lower concentration of the solvent (e.g., DMSO, typically ≤0.5%) or exploring alternative formulation strategies.[1]
-
Mitigate Edge Effects: Fill the outer wells of the plate with sterile PBS or medium without cells and do not use them for experimental data.[1] This creates a humidity barrier for the inner wells.
-
Q2: My results are not reproducible between experiments performed on different days. What should I investigate?
Lack of inter-experiment reproducibility often points to subtle variations in experimental conditions.
-
Why it's happening:
-
Cell Health & Passage Number: Cells respond differently depending on their growth phase and how many times they have been sub-cultured. Over-passaged or unhealthy cells will yield inconsistent results.[2]
-
Reagent Preparation: Inconsistent preparation of reagents, including the stock solution of your test compound, can lead to significant variability.
-
Inconsistent Timelines: Variations in incubation times for cell plating, compound treatment, or assay development will affect the outcome.[1]
-
-
How to fix it:
-
Standardize Cell Culture: Use cells from a similar, low passage number for all experiments. Ensure cells are in the logarithmic growth phase when plated.[1][2]
-
Prepare Reagents Fresh: Prepare fresh dilutions of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of reagents.[1]
-
Maintain Strict Timelines: Use a timer to ensure all incubation steps are identical across experiments.[1]
-
Section 2: Interference with Specific Assay Chemistries
Small molecules can directly interfere with assay reagents, leading to false-positive or false-negative results.[3][4][5] It is critical to run controls to test for these interactions.
Q3: My absorbance readings in my MTT assay are unexpectedly high, suggesting increased viability even at high compound concentrations. What's wrong?
This is a classic sign of assay interference, where the test compound, rather than the cells, is reducing the MTT tetrazolium salt.[6]
-
Why it's happening:
-
Direct Chemical Reduction of MTT: 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one may possess chemical moieties (such as thiols or certain heterocyclic structures) that can non-enzymatically reduce the yellow MTT reagent to purple formazan, independent of cellular metabolic activity.[3][4][5][7] This leads to a strong false-positive signal.[4]
-
Compound Color: If the compound itself is colored, it could absorb light at the same wavelength as formazan (typically 570 nm), artificially inflating the reading.
-
-
How to fix it:
-
Run a Compound-Only Control: This is the most critical step. Prepare wells containing culture medium and the same concentrations of your compound as in the main experiment, but without any cells .[6][8] Add the MTT reagent and solubilizer as you would normally.
-
Analyze the Control Plate: If you see a significant absorbance reading in these cell-free wells, your compound is directly interfering with the assay.[6]
-
Correct for Interference: You can subtract the background absorbance from the compound-only control from your experimental values. However, if the interference is strong, this may not be reliable.
-
Switch Assay Types: If interference is significant, consider an orthogonal assay with a different detection method, such as the luminescent-based CellTiter-Glo® (measures ATP) or a fluorescence-based assay.[4][6]
-
Q4: I'm using a resazurin-based assay (like alamarBlue® or PrestoBlue™) and my background fluorescence is very high. Could the compound be the cause?
Yes, this is a strong possibility. Similar to MTT, compounds can directly reduce resazurin or exhibit intrinsic fluorescence.
-
Why it's happening:
-
Direct Chemical Reduction of Resazurin: Your compound may have reducing properties that convert the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[7]
-
Compound Autofluorescence: 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one may be intrinsically fluorescent at the excitation/emission wavelengths used for resorufin (e.g., ~560 nm ex / ~590 nm em).[7]
-
-
How to fix it:
-
Run Parallel Controls:
-
Compound + Reagent (No Cells): Add your compound and the resazurin reagent to cell-free wells to check for direct reduction.
-
Compound Only (No Reagent, No Cells): Add your compound to cell-free wells with medium to check for autofluorescence.
-
-
Measure and Interpret:
-
If the "Compound + Reagent" wells show high fluorescence, direct reduction is occurring.
-
If the "Compound Only" wells are fluorescent, the compound is autofluorescent.
-
-
Consider Alternatives: If interference is confirmed, an ATP-based assay like CellTiter-Glo® is an excellent alternative as it relies on luminescence, a distinct biophysical principle.[9]
-
Q5: My CellTiter-Glo® (ATP) assay shows a lower luminescent signal than expected, or the signal is unstable. How should I troubleshoot this?
Luminescent assays are highly sensitive but can be affected by different types of interference.
-
Why it's happening:
-
Luciferase Inhibition: Your compound may directly inhibit the luciferase enzyme that generates the luminescent signal from ATP.[9] This would lead to a false-positive result for cytotoxicity (an artificially low signal).
-
ATP Production/Degradation: The compound could interfere with cellular ATPases or metabolic pathways, altering ATP levels in a way that doesn't correlate with cell number.[10]
-
Suboptimal Reagents/Procedure: Incomplete cell lysis, improper reagent mixing, or using non-opaque plates can all degrade signal quality.[9][10]
-
-
How to fix it:
-
Run an ATP Spike Control: To test for luciferase inhibition, set up cell-free wells with your compound dilutions. Add the CellTiter-Glo® reagent, and then "spike" each well with a known concentration of ATP. If the luminescence is lower in the presence of your compound compared to a vehicle-only control, the compound is inhibiting the enzyme.
-
Ensure Proper Lysis and Mixing: After adding the CellTiter-Glo® reagent, place the plate on an orbital shaker for 2 minutes to ensure complete cell lysis and reagent mixing.[10]
-
Use Correct Labware: Always use opaque, white-walled plates for luminescence assays to maximize signal and prevent well-to-well crosstalk.[9]
-
Stabilize Temperature: Allow the plate to equilibrate to room temperature for about 30 minutes before adding the reagent, as the luciferase enzyme activity is temperature-dependent.[10]
-
Data Presentation: Summary of Troubleshooting Controls
The following table summarizes the essential controls needed to identify and diagnose compound interference in common viability assays.
| Assay Type | Potential Interference Mechanism | Control Experiment | Positive Result Indicates |
| MTT (Absorbance) | 1. Direct chemical reduction of MTT2. Compound color | Cell-free wells + Compound + MTT Reagent | Interference (False Positive) |
| Resazurin (Fluorescence) | 1. Direct chemical reduction of resazurin2. Compound autofluorescence | 1. Cell-free wells + Compound + Resazurin2. Cell-free wells + Compound (no reagent) | 1. Interference (False Positive)2. Autofluorescence |
| CellTiter-Glo® (Luminescence) | 1. Luciferase inhibition2. Signal quenching | Cell-free wells + Compound + Reagent + ATP Spike | Interference (False Positive for cytotoxicity) |
Experimental Protocols
Protocol 1: Assessing Compound Interference in an MTT Assay
This protocol determines if 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one directly reacts with the MTT reagent.
-
Plate Setup: Use a 96-well clear plate.
-
Compound Addition: Prepare serial dilutions of your compound in cell culture medium at the same concentrations used in your cell-based experiment. Add 100 µL of each dilution to triplicate wells. Include "medium only" wells as a negative control.
-
Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO₂, for 24-72 hours).
-
MTT Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.[11]
-
Incubation: Incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of MTT solvent (e.g., DMSO or a detergent-based solution) to each well.[11] Mix thoroughly by pipetting.
-
Read Plate: Measure the absorbance at 570 nm.[11]
-
Analysis: If the absorbance values in the compound-containing wells are significantly higher than the "medium only" control, your compound is interfering with the assay.
Protocol 2: Assessing Compound Interference in a Luminescent ATP Assay (CellTiter-Glo®)
This protocol determines if 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one inhibits the luciferase enzyme.
-
Plate Setup: Use a 96-well opaque white plate.
-
Compound Addition: Prepare serial dilutions of your compound in PBS or culture medium. Add 50 µL of each dilution to triplicate wells. Include "vehicle only" wells.
-
ATP Spike: Prepare a 1 µM ATP standard solution. Add 50 µL of this solution to all wells. The final ATP concentration will be 0.5 µM.
-
Reagent Preparation: Reconstitute the CellTiter-Glo® reagent according to the manufacturer's protocol and let it equilibrate to room temperature.[10]
-
Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Mixing and Incubation: Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.[10]
-
Read Plate: Measure luminescence using a plate reader.
-
Analysis: Compare the luminescent signal from compound-containing wells to the "vehicle only" wells. A dose-dependent decrease in luminescence indicates that your compound is inhibiting the luciferase enzyme.
Visualization of Troubleshooting Logic
The following diagrams illustrate the decision-making process when encountering common issues.
Caption: Decision tree for diagnosing compound interference.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. promega.com [promega.com]
- 11. atcc.org [atcc.org]
Technical Support Center: Proactively Addressing Off-Target Effects of 1,8-Naphthyridine Compounds
Introduction
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many of these derivatives function as kinase inhibitors, targeting specific enzymes within cellular signaling pathways.[4][5] However, a critical challenge in their development and application is the potential for off-target effects, where the compound interacts with unintended proteins, leading to unforeseen biological consequences, toxicity, or misleading experimental results.[6][7]
This technical support center is designed for researchers, scientists, and drug development professionals working with 1,8-naphthyridine compounds. It provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to anticipate, identify, and mitigate off-target effects, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target liabilities for 1,8-naphthyridine-based kinase inhibitors?
A1: Due to the conserved nature of the ATP-binding pocket across the human kinome, 1,8-naphthyridine compounds designed to be ATP-competitive inhibitors of a specific kinase often exhibit cross-reactivity with other kinases.[8] The degree of off-target binding is influenced by the specific substitutions on the naphthyridine core. Common off-target kinase families include Src family kinases, receptor tyrosine kinases (e.g., EGFR, FGFR), and cyclin-dependent kinases (CDKs).[4] Additionally, non-kinase off-targets have been identified for some kinase inhibitors, highlighting the importance of unbiased screening approaches.[9]
Q2: At what stage of my research should I start thinking about off-target effects?
A2: Off-target effects should be a consideration from the very early stages of research and development.[6] During lead discovery, early profiling against a broad kinase panel can help prioritize compounds with better selectivity.[10] As you move into lead optimization, a more thorough understanding of the off-target profile is crucial to guide medicinal chemistry efforts. In preclinical development, comprehensive off-target screening is essential for predicting potential toxicities.[6]
Q3: My 1,8-naphthyridine compound shows high potency in a biochemical assay but is significantly less active in a cell-based assay. Could this be related to off-target effects?
A3: While several factors can contribute to this discrepancy (e.g., poor cell permeability, compound instability), off-target effects can play a role.[11] For instance, if your compound inhibits a kinase that is part of a compensatory signaling pathway, the cell may adapt and circumvent the inhibition of your primary target. Conversely, off-target effects on proteins essential for cell viability could mask the specific on-target phenotype you are investigating.
Q4: What are the key differences between on-target and off-target-driven toxicity?
A4: On-target toxicity occurs when the inhibition of the intended therapeutic target leads to adverse effects. This is often observed when the target plays a critical role in normal physiological processes in addition to the disease state. Off-target toxicity, on the other hand, arises from the compound binding to and modulating the activity of unintended proteins.[6] Distinguishing between these is critical for the continued development of a compound. If toxicity is on-target, it may represent a fundamental limitation of that therapeutic approach. If it is off-target, there is potential to chemically modify the compound to improve its selectivity and safety profile.
Troubleshooting Guides
Scenario 1: Inconsistent or Unexpected Phenotypic Results
You are treating a cancer cell line with a novel 1,8-naphthyridine derivative designed to inhibit Kinase X. You observe a potent anti-proliferative effect, but the degree of inhibition of Kinase X phosphorylation does not fully correlate with the observed cell death.
Troubleshooting Question: How can I determine if the observed phenotype is due to on-target or off-target activity?
Answer: This is a classic challenge in small molecule research. A multi-pronged approach is necessary to dissect the contribution of on- and off-target effects.
Initial Steps:
-
Confirm Target Engagement in Cells: It's crucial to verify that your compound is reaching and binding to its intended target in the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14] It measures the thermal stabilization of a target protein upon ligand binding.[15][16]
-
Dose-Response Correlation: Perform a careful dose-response experiment, measuring both the inhibition of Kinase X (e.g., by Western blot for phospho-Kinase X) and the phenotypic outcome (e.g., cell viability) across a range of compound concentrations. A strong correlation strengthens the case for on-target activity.[11]
-
Use a Structurally Unrelated Inhibitor: If available, test a structurally distinct inhibitor of Kinase X. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[11]
Advanced Troubleshooting:
-
Rescue Experiments: Attempt to "rescue" the phenotype by overexpressing a form of Kinase X that is resistant to your compound. If the cells are no longer sensitive to your compound, this provides strong evidence for on-target activity.
-
Kinome Profiling: To identify potential off-target kinases, perform a kinome-wide profiling screen.[17][18][19] This involves testing your compound against a large panel of recombinant kinases to determine its selectivity profile.[10][20]
-
Chemical Proteomics: For an unbiased, proteome-wide view of your compound's interactions, consider chemical proteomics approaches.[21][22][23] Techniques like affinity chromatography coupled with mass spectrometry can identify direct binding partners of your compound in a cellular lysate.[24]
Workflow for Phenotype Deconvolution
Caption: Decision tree for investigating inconsistent phenotypic results.
Scenario 2: Compound Exhibits Toxicity in Preclinical Models
Your lead 1,8-naphthyridine compound is highly effective in cell-based assays but shows unexpected toxicity in animal models.
Troubleshooting Question: How can I identify the potential off-target(s) responsible for the observed toxicity?
Answer: Identifying the protein(s) responsible for in vivo toxicity is a critical step in determining the future of a drug candidate.
Initial Steps:
-
In Silico Prediction: Computational methods can predict potential off-target interactions based on the chemical structure of your compound and known protein binding pockets.[25] While not definitive, this can help generate a list of potential candidates for further investigation.
-
Broad Kinase Panel Screening: As with phenotypic inconsistencies, a comprehensive kinome scan is a valuable first step to identify unintended kinase targets.[10] Pay close attention to kinases known to be involved in critical physiological processes.
Advanced Troubleshooting:
-
Proteome-wide Target Deconvolution: Techniques like Capture Compound Mass Spectrometry (CCMS) can identify specific binding partners in relevant biological matrices, such as tissue lysates from the affected organs.[24]
-
Phenotypic Screening against a Broader Cell Panel: Screen your compound against a diverse panel of cell lines with known genetic backgrounds. This may reveal sensitivities in cell types that share characteristics with the tissues exhibiting toxicity in vivo.
-
Validate Potential Off-Targets: Once potential off-targets are identified, it is crucial to validate them. This can involve:
-
Developing specific cellular assays to measure the inhibition of the off-target.
-
Testing structurally related analogs of your compound with different off-target profiles.
-
Using genetic approaches (e.g., siRNA, CRISPR) to knock down the expression of the potential off-target and see if it phenocopies the toxicity.
-
Experimental Workflow for Toxicity Investigation
Caption: Workflow for identifying and mitigating off-target toxicity.
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To confirm the engagement of a 1,8-naphthyridine compound with its intended target protein in intact cells.[12][13]
Materials:
-
Cell line expressing the target protein.
-
1,8-naphthyridine compound of interest.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibody specific to the target protein for Western blotting.
Procedure:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with the 1,8-naphthyridine compound or vehicle control at the desired concentration for a specified time.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[13]
-
Cell Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.[15]
Data Interpretation: A successful CETSA experiment will show a shift in the melting curve of the target protein in the presence of the compound, indicating that the compound has bound to and stabilized the protein.
Kinome Profiling
Objective: To assess the selectivity of a 1,8-naphthyridine compound by screening it against a large panel of kinases.[17][18]
Procedure: Kinome profiling is typically performed as a service by specialized contract research organizations (CROs). The general workflow is as follows:
-
Compound Submission: Provide the CRO with a sample of your 1,8-naphthyridine compound at a specified concentration.
-
Assay Performance: The CRO will perform in vitro kinase activity assays using a large panel of recombinant kinases (often >400).[19][20] The activity of each kinase is measured in the presence of your compound.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase at the tested concentration. This data can be visualized as a dendrogram to illustrate the selectivity profile of your compound across the kinome.
Data Interpretation: The kinome profiling data will reveal which kinases, other than your intended target, are inhibited by your compound. This information is crucial for understanding potential off-target effects and guiding further compound optimization.
Data Summary Table
| Technique | Information Provided | Primary Application | Throughput |
| In Silico Prediction | Potential off-targets based on chemical structure.[25] | Hypothesis generation. | High |
| Kinome Profiling | Selectivity against a broad panel of kinases.[17][18] | Identifying off-target kinases. | High |
| CETSA | Confirmation of target engagement in cells.[12][13] | Validating on-target activity. | Low to Medium |
| Chemical Proteomics | Unbiased identification of protein binding partners.[21][23] | Discovering novel on- and off-targets. | Low |
Conclusion
Addressing the off-target effects of 1,8-naphthyridine compounds is a critical aspect of their successful development and use in research. By employing a combination of computational, biochemical, and cell-based approaches, researchers can proactively identify and mitigate these effects. This technical support center provides a framework for troubleshooting common issues and implementing key experimental workflows to ensure the specificity and reliability of your findings. A thorough understanding of a compound's on- and off-target activities is paramount for advancing novel therapeutics and generating high-quality scientific data.
References
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CETSA [cetsa.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. biosynsis.com [biosynsis.com]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. pharmaron.com [pharmaron.com]
- 21. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]
- 23. europeanreview.org [europeanreview.org]
- 24. criver.com [criver.com]
- 25. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Enhancing the stability of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one in solution
Technical Support Center: 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Welcome to the technical support guide for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. We will address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind our recommendations.
The 1,8-naphthyridinone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4][5] Ensuring the chemical integrity of these molecules in solution is paramount for obtaining reproducible experimental data and for the development of viable drug products. This guide provides a systematic approach to identifying and mitigating degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My solution of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is showing rapid degradation upon analysis. What are the primary factors I should investigate?
Answer: When encountering unexpected instability, a systematic investigation of environmental factors is the most effective approach. The chemical structure, featuring a lactam, an ether, and a dihydropyridine-like ring, presents several potential degradation pathways. We recommend prioritizing your investigation in the following order: pH, Light, Oxygen, and Temperature .
Forced degradation studies are an industry-standard method to deliberately stress a compound to understand its degradation pathways and to develop stability-indicating analytical methods.[6][7][8][9] These studies provide critical insights into the chemical behavior of a molecule, which is essential for formulation and packaging development.[6][8]
Below is a logical workflow for diagnosing instability issues.
Caption: Initial workflow for troubleshooting compound instability.
Question 2: How do I determine the optimal pH for my solution and prevent pH-related degradation?
Answer: The stability of many pharmaceutical compounds is critically dependent on pH.[10][11] For 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, the lactam and methoxy ether functionalities are susceptible to acid- and base-catalyzed hydrolysis. The optimal pH is typically a range where the rate of degradation is at a minimum. A pH-rate profile study is the definitive experiment to determine this.
Causality:
-
Acidic Conditions (Low pH): Excess hydronium ions (H₃O⁺) can protonate the carbonyl oxygen of the lactam or the ether oxygen, making them more electrophilic and susceptible to nucleophilic attack by water. This can lead to ring-opening of the lactam or cleavage of the methoxy group.
-
Alkaline Conditions (High pH): Hydroxide ions (OH⁻) are potent nucleophiles that can directly attack the carbonyl carbon of the lactam, leading to hydrolytic cleavage.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12). Use buffers with low reactivity, such as phosphate or citrate-based systems.[12]
-
Sample Preparation: Prepare stock solutions of your compound in a suitable co-solvent (e.g., acetonitrile or DMSO) if solubility is a concern. Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10-50 µg/mL).
-
Incubation: Incubate the buffered solutions at a controlled temperature (e.g., 40°C or 50°C) to accelerate degradation to an observable level.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench the reaction if necessary (e.g., by neutralizing the pH or freezing).
-
Quantification: Analyze the samples using a validated stability-indicating HPLC method.[13] This method must be able to separate the parent compound from its degradants.
-
Data Analysis: For each pH, plot the natural logarithm of the parent compound concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile. The nadir of this V-shaped or U-shaped curve indicates the pH of maximum stability.
| Parameter | Recommended Condition | Rationale |
| pH Range | 2 - 12 | To identify both acid and base-catalyzed degradation. |
| Buffers | Citrate, Phosphate, Borate | Common, well-characterized pharmaceutical buffers.[12] |
| Temperature | 40 - 60 °C | To accelerate degradation for a timely study. |
| Analytical Method | RP-HPLC with UV/PDA or LC-MS | Provides separation and quantification of parent and degradants.[13] |
Troubleshooting Tip: If you observe significant degradation even at the optimal pH, consider that buffer species themselves may be catalyzing the degradation. In such cases, repeating the experiment with different buffer systems is advisable. Once the optimal pH is known, formulate your solutions using a buffer system that can maintain that pH.[14]
Question 3: My compound seems to degrade when left on the benchtop, even in a neutral solution. Could light be the issue?
Answer: Yes, this is a classic sign of photosensitivity. Many heterocyclic aromatic compounds absorb UV or visible light and can undergo photochemical degradation.[15][16] International Council for Harmonisation (ICH) guideline Q1B outlines the standard procedures for photostability testing.[17]
Causality: Photodegradation can occur through two primary pathways:
-
Direct Photolysis: The molecule itself absorbs photons, promoting it to an excited state. This excited molecule can then undergo various reactions like bond cleavage, rearrangement, or dimerization.
-
Indirect Photosensitization: An excipient or impurity in the solution absorbs light and transfers the energy to the drug molecule, causing it to degrade.[15]
-
Sample Preparation: Prepare your compound in the solvent of interest. Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
Light Exposure: Place both the test and control samples in a validated photostability chamber. The standard ICH condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[17]
-
Analysis: After the exposure period, analyze both the exposed sample and the dark control using your stability-indicating HPLC method.
-
Evaluation: Compare the degradation in the exposed sample to the dark control. Significant degradation in the light-exposed sample, but not the control, confirms photosensitivity.
| Stress Condition | ICH Q1B Guideline | Purpose |
| Visible Light | ≥ 1.2 million lux hours | Simulates exposure to ambient light. |
| UV-A Light | ≥ 200 watt-hours/m² | Simulates exposure to UV radiation from sunlight/fluorescent light. |
| Control | Dark Control (wrapped in foil) | Differentiates between thermal and photolytic degradation. |
Mitigation Strategy: If your compound is photosensitive, the solution is straightforward: protect it from light.
-
Laboratory Handling: Use amber glassware or foil-wrapped containers during experiments.
-
Long-Term Storage: Store solutions and solid material in amber vials or light-blocking containers.
Question 4: I've controlled for pH and light, but my solution stability is still poor, especially over several days. What else could be causing degradation?
Answer: After ruling out pH and light as primary causes, the next most likely culprit is oxidation . Many organic molecules are susceptible to degradation by atmospheric oxygen, a process that can be accelerated by trace metal ions or exposure to peroxides.
Causality: The electron-rich aromatic system and the tertiary amine within the dihydro-naphthyridinone structure could be susceptible to oxidation. The reaction often proceeds via a free-radical chain mechanism, which can be initiated by heat, light, or metal catalysts. This can lead to the formation of N-oxides, hydroxylation of the aromatic ring, or other oxidative cleavage products.
Caption: Diagnostic and mitigation workflow for oxidative degradation.
-
Forced Oxidation: Prepare three solutions of your compound.
-
Sample A (Control): Compound in your buffered vehicle.
-
Sample B (Oxidative Stress): Compound in the vehicle with a low concentration of an oxidizing agent (e.g., 0.1% - 3% hydrogen peroxide or a free radical initiator like AAPH).
-
Sample C (Inert Atmosphere): Prepare the solution using a vehicle that has been thoroughly sparged with an inert gas (nitrogen or argon) for 15-30 minutes. Store this sample under a headspace of the same inert gas.
-
-
Incubation & Analysis: Incubate all samples at a controlled temperature (e.g., 40°C) and analyze at various time points.
-
Evaluation:
-
If Sample B degrades much faster than Sample A, your compound is susceptible to oxidation.
-
If Sample C is significantly more stable than Sample A, it confirms that atmospheric oxygen is a key contributor to the degradation.
-
Mitigation Strategies:
-
Inert Atmosphere: For routine experiments and storage, sparging solvents with nitrogen or argon before use can significantly improve stability.
-
Antioxidants: If sparging is impractical, consider adding a small amount of an antioxidant to your formulation. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, or methionine.[18]
-
Chelating Agents: If the oxidation is catalyzed by trace metal ions, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester the metals and inhibit degradation.[14]
References
-
Microbial Transformations of 7-Methoxyflavanone. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
7-Methoxy-3-nitro-2-naphthalenemethanol - A new phototrigger for caging applications. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2025). PubMed. Retrieved January 17, 2026, from [Link]
-
Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. (2020). PubMed. Retrieved January 17, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved January 17, 2026, from [Link]
-
PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. (2021). IPSF. Retrieved January 17, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved January 17, 2026, from [Link]
-
Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (n.d.). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. Retrieved January 17, 2026, from [Link]
-
Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. (2026). MDPI. Retrieved January 17, 2026, from [Link]
-
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. Retrieved January 17, 2026, from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. Retrieved January 17, 2026, from [Link]
-
Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved January 17, 2026, from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview. (2024). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2026). ACS Omega. Retrieved January 17, 2026, from [Link]
-
Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016). BioProcess International. Retrieved January 17, 2026, from [Link]
-
Anti-inflammatory activity of a naphthyridine derivative.... (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Excipient Selection for Protein Stabilization. (2015). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]
-
4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds.... (2014). PubMed. Retrieved January 17, 2026, from [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride.... (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Stabilizer Excipients. (n.d.). Protheragen. Retrieved January 17, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 17, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved January 17, 2026, from [Link]
Sources
- 1. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds having high potency against raltegravir-resistant integrase mutants of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. onyxipca.com [onyxipca.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ipsf.org [ipsf.org]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. Stabilizer Excipients - Protheragen [protheragen.ai]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pharmtech.com [pharmtech.com]
Technical Support Center: Analysis of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Welcome to the dedicated technical support resource for the analytical refinement of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and structurally related naphthyridinone compounds. The information herein is structured in a practical question-and-answer format to directly address specific experimental issues.
Section 1: High-Performance Liquid Chromatography (HPLC) - Method Development and Troubleshooting
The polar nature of the naphthyridinone core, combined with the methoxy substituent, presents unique challenges in developing robust and reproducible HPLC methods. This section provides guidance on method development and troubleshooting common issues.
Frequently Asked Questions (FAQs) - HPLC
Q1: I am having trouble retaining 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one on my C18 column. What are the recommended starting conditions for method development?
A1: Poor retention of polar analytes on traditional C18 columns is a common issue. To achieve adequate retention for this compound, a systematic approach to method development is recommended.[1]
-
Column Selection: Start with a C18 column with a polar endcapping or a polar-embedded stationary phase. These columns are designed to provide better retention for polar compounds.
-
Mobile Phase: A good starting point is a gradient elution with a mobile phase consisting of:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile or Methanol
-
-
Initial Gradient: A suggested starting gradient is 5-95% B over 20 minutes. This will help to determine the approximate elution time and can be optimized for better resolution and shorter run times.
-
pH Consideration: The basic nitrogen atoms in the naphthyridinone ring mean that the mobile phase pH will significantly affect retention. Using a slightly acidic mobile phase (like 0.1% formic acid) will protonate the basic nitrogens, increasing polarity and potentially improving peak shape.
Q2: My peak shape for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is poor, showing significant tailing. How can I improve this?
A2: Peak tailing for basic compounds like this is often due to secondary interactions with residual silanols on the silica-based stationary phase.
-
Mobile Phase Modifier: The addition of a small amount of a competing base, such as triethylamine (TEA) at a concentration of 0.1%, to the mobile phase can help to saturate the active silanol groups and improve peak shape.
-
Column Choice: As mentioned above, using a column with a base-deactivated or end-capped stationary phase will minimize these secondary interactions.
-
Sample Overload: Injecting too much sample can also lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
Troubleshooting Guide: HPLC
| Problem | Potential Cause | Recommended Solution |
| No Peak Detected | Incorrect wavelength selection. | Determine the UV max of the compound. A starting point would be around 254 nm and 280 nm. |
| Compound not eluting from the column. | Increase the organic content of the mobile phase or use a stronger solvent. | |
| Split Peaks | Issue with the injector or column. | Check for a partially plugged frit or a void in the column. Ensure the sample is fully dissolved in the mobile phase. |
| Baseline Drift | Column not equilibrated. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Mobile phase composition changing. | Check for leaks in the pump or prepare fresh mobile phase. |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a starting point for a stability-indicating HPLC method for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, crucial for forced degradation studies.
-
Column: C18 with polar endcapping (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
Time (min) %B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
Workflow for HPLC Method Development
Caption: A streamlined workflow for developing an HPLC method for polar heterocyclic compounds.
Section 2: Mass Spectrometry (MS) - Ionization and Fragmentation
Mass spectrometry is a powerful tool for the confirmation of identity and structural elucidation of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one and its potential metabolites or degradants.
Frequently Asked Questions (FAQs) - MS
Q1: What is the expected molecular ion for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one in ESI-MS?
A1: The molecular weight of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is 178.19 g/mol . In positive ion mode Electrospray Ionization (ESI+), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 179.19.
Q2: What are the likely fragmentation patterns for this compound in MS/MS?
A2: The fragmentation will likely be initiated by the protonated nitrogen atoms. Common fragmentation pathways for such structures include:
-
Loss of the methoxy group: A neutral loss of methanol (CH₃OH, 32 Da) or a methyl radical (•CH₃, 15 Da) from the molecular ion.
-
Ring cleavage: Fragmentation of the dihydro-naphthyridinone ring system.
-
Retro-Diels-Alder (RDA) fragmentation: While less common for this specific structure, RDA-type fragmentations can occur in heterocyclic systems.
Troubleshooting Guide: MS
| Problem | Potential Cause | Recommended Solution |
| Low Ion Intensity | Inefficient ionization. | Optimize source parameters such as capillary voltage and gas flow. Ensure the mobile phase is compatible with ESI (e.g., contains a volatile acid like formic acid). |
| In-source fragmentation. | Reduce the fragmentor voltage or cone voltage to minimize fragmentation in the source. | |
| Multiple Adducts | Presence of salts in the sample or mobile phase. | Use high-purity solvents and additives. If salts are unavoidable, consider sample cleanup (e.g., solid-phase extraction). |
Diagram of Potential MS Fragmentation
Caption: Predicted major fragmentation pathways for protonated 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Sample Preparation and Spectral Interpretation
NMR is indispensable for the definitive structural confirmation of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Frequently Asked Questions (FAQs) - NMR
Q1: What is the best solvent for NMR analysis of this compound?
A1: The choice of solvent depends on the solubility of your sample.
-
Deuterated Chloroform (CDCl₃): A good starting point for many organic molecules.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent choice for polar compounds that may have limited solubility in CDCl₃.
-
Deuterated Methanol (CD₃OD): Also suitable for polar compounds, but be aware of the potential for hydrogen-deuterium exchange with labile protons (e.g., the N-H proton).
Q2: Are there any expected characteristic peaks in the ¹H NMR spectrum?
A2: Based on the structure, you can expect to see:
-
A singlet for the methoxy group (OCH₃) protons, likely in the range of 3.8-4.0 ppm.
-
Signals for the aromatic protons on the naphthyridine ring.
-
Signals for the methylene protons (-CH₂-CH₂-) in the dihydro portion of the ring, which may appear as complex multiplets due to coupling.
-
A broad singlet for the N-H proton, the chemical shift of which will be highly dependent on the solvent and concentration.
Troubleshooting Guide: NMR
| Problem | Potential Cause | Recommended Solution |
| Poorly Resolved Peaks | Sample concentration is too high or too low. | Optimize the sample concentration. Typically 5-10 mg in 0.6-0.7 mL of solvent is a good starting point for ¹H NMR. |
| Poor shimming. | Re-shim the magnet to improve the homogeneity of the magnetic field. | |
| Presence of Water Peak | Residual water in the NMR solvent or sample. | Use high-quality deuterated solvents. If the sample is hygroscopic, dry it under vacuum before preparing the NMR sample. |
Section 4: Sample Preparation and Stability
Proper sample preparation is critical for obtaining high-quality analytical data.
Frequently Asked Questions (FAQs) - Sample Preparation
Q1: What is the best way to dissolve 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one for analysis?
A1: The solubility will depend on the specific analytical technique.
-
For HPLC and LC-MS: It is always best to dissolve the sample in the initial mobile phase to avoid peak distortion. If solubility is an issue, a small amount of an organic solvent like acetonitrile or methanol can be used, but ensure it is miscible with the mobile phase.
-
For NMR: Choose a deuterated solvent in which the compound is fully soluble at the desired concentration.
Q2: Is this compound stable in solution?
A2: The stability of naphthyridinone derivatives in solution can be influenced by pH, light, and temperature. It is recommended to perform forced degradation studies to understand the stability of the molecule under various stress conditions.[2][3][4][5] These studies typically involve exposing the compound to acidic, basic, oxidative, photolytic, and thermal stress. This information is crucial for developing a stability-indicating analytical method.
Forced Degradation Study Workflow
Caption: A typical workflow for conducting forced degradation studies to assess the stability of a drug candidate.
References
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). Retrieved January 17, 2026, from [Link]
-
Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved January 17, 2026, from [Link]
- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. (2020, April 23). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(PDF) HPLC method for analyzing new compounds - analogs of an antineoplastic drug. (2020, April 8). ResearchGate. Retrieved January 17, 2026, from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry. (n.d.). Retrieved January 17, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 17, 2026, from [Link]
-
a review: strategy for method development and validation of hplc. (n.d.). IJNRD. Retrieved January 17, 2026, from [Link]
-
7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications. Retrieved January 17, 2026, from [Link]
-
7-Methoxy-1-naphthylacetonitrile. (n.d.). Pharmaffiliates. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Strategies to Reduce the Toxicity of Novel Naphthyridine Derivatives
Welcome to the technical support center for researchers engaged in the development of novel naphthyridine derivatives. This guide is designed to provide practical, in-depth answers and troubleshooting protocols for the common challenges encountered when trying to mitigate the toxicity of these promising therapeutic agents. Naphthyridine scaffolds are privileged structures in medicinal chemistry, showing a wide range of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2][3][4][5][6] However, their development is often hampered by inherent cytotoxicity. This guide provides actionable strategies and the scientific rationale behind them to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions - Understanding Naphthyridine Toxicity
This section addresses foundational questions regarding the mechanisms and initial assessment of naphthyridine-induced toxicity.
Q1: What are the primary mechanisms of toxicity associated with novel naphthyridine derivatives?
A: The toxicity of naphthyridine derivatives is typically multifactorial and can stem from several mechanisms:
-
On-Target Toxicity: The intended mechanism of action may also affect healthy, rapidly dividing cells. For example, derivatives designed as topoisomerase II inhibitors can induce DNA damage in non-cancerous cells, leading to toxicity.[1][2][5]
-
Off-Target Kinase Inhibition: The naphthyridine core can interact with the ATP-binding sites of various kinases. Poor selectivity can lead to the inhibition of essential housekeeping kinases, disrupting normal cellular signaling and causing adverse effects.
-
Metabolic Activation: The biotransformation of the parent compound by metabolic enzymes, particularly Cytochrome P450s (CYPs), can generate chemically reactive metabolites.[7][8][9] These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, immunogenic responses, and organ damage.[10][11][12]
-
Mitochondrial Dysfunction: Some derivatives can interfere with mitochondrial function, disrupting the electron transport chain, reducing ATP production, and increasing the generation of reactive oxygen species (ROS), which induces oxidative stress and apoptosis.
-
General Cytotoxicity: This can be caused by non-specific interactions, such as membrane disruption, due to the physicochemical properties (e.g., high lipophilicity) of the molecule.
Q2: My lead naphthyridine compound shows potent efficacy (low IC50) but high general cytotoxicity (low CC50) in my initial screens. What is my first troubleshooting step?
A: The first step is to confirm and characterize the nature of the cytotoxicity. A single assay, like the MTT assay, can sometimes be misleading. For instance, compounds that interfere with cellular redox processes can produce false positives.
Your immediate workflow should be:
-
Confirm Cytotoxicity with an Orthogonal Assay: Re-evaluate the compound using an assay with a different endpoint. A good choice is a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity.[13] If both MTT (metabolic activity) and LDH (membrane integrity) assays show toxicity, the effect is likely real.
-
Determine the Therapeutic Window: Calculate the Selectivity Index (SI), which is the ratio of cytotoxicity to efficacy (SI = CC50 / IC50). A higher SI value is desirable. Recently synthesized 1,8-naphthyridine-3-carbonitrile analogues showed less toxicity towards normal cells, with a selectivity index value ≥ 11.[14]
-
Assess the Mode of Cell Death: Use assays to determine if the toxicity is primarily due to apoptosis or necrosis. This can be done using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Understanding the cell death pathway provides clues about the toxicity mechanism.
Q3: How can I differentiate between on-target and off-target toxicity?
A: This is a critical step in lead optimization. Here’s a logical approach:
-
Target Engagement Assays: Confirm that your compound binds to its intended target in cells at concentrations that correlate with its cytotoxic effects. Techniques like cellular thermal shift assays (CETSA) can be invaluable.
-
Knockdown/Knockout Models: Test your compound in cell lines where the target protein has been genetically knocked down (using siRNA/shRNA) or knocked out (using CRISPR). If the compound's toxicity is significantly reduced in these cells compared to the wild-type, it strongly suggests the toxicity is on-target.
-
Broad-Panel Kinase Screening: Profile your compound against a large panel of kinases (e.g., >400 kinases). This will reveal any significant off-target interactions that could be responsible for the observed toxicity.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize analogues with subtle structural modifications. If changes that reduce target potency also reduce cytotoxicity proportionally, the toxicity is likely on-target. If you can decouple toxicity from potency (i.e., create an analogue that is less toxic but retains potency), the toxicity is likely off-target.
Q4: What is the role of metabolic activation in naphthyridine toxicity, and how can I test for it?
A: Metabolic activation is a process where a chemically stable parent drug is converted into a reactive metabolite, often through oxidation by CYP enzymes in the liver.[8][9] This is a common cause of drug-induced toxicity.[7][11] The naphthyridine ring system and its substituents can be susceptible to such bioactivation.
To test for this, you should perform a Reactive Metabolite Trapping Assay . The standard approach involves incubating your compound with liver microsomes (which contain CYP enzymes) and a "trapping agent," most commonly glutathione (GSH). If a reactive metabolite is formed, it will covalently bind to GSH, and the resulting GSH-adduct can be detected by LC-MS/MS. A positive result is a strong indicator of a metabolic liability that needs to be addressed.
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and detailed protocols to address specific experimental challenges.
Guide 1: Assessing and Characterizing Cytotoxicity
-
Problem: You observe significant cell death in your primary screening assay (e.g., MTT) and need to validate and understand the cytotoxic profile of your lead compound.
-
Workflow:
Caption: Workflow for validating and characterizing cytotoxicity.
This protocol combines two endpoints (metabolic activity and membrane integrity) in a single plate for a more robust assessment.
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293) in separate 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x concentration serial dilution of your naphthyridine derivative (e.g., from 100 µM to 0.1 µM) in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Staurosporine).
-
Incubate for 48 hours.
-
-
LDH Release Measurement (Membrane Integrity):
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new, empty 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's kit, e.g., from Promega or Thermo Fisher).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure absorbance at 490 nm.
-
-
Resazurin Reduction Measurement (Metabolic Activity):
-
To the remaining 50 µL of cells and media in the original plate, add 10 µL of Resazurin solution (e.g., alamarBlue).
-
Incubate for 2-4 hours at 37°C.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis:
-
For both assays, normalize the data to the vehicle control (100% viability) and a "total lysis" control (0% viability).
-
Plot the dose-response curves and calculate the CC50 (concentration causing 50% cytotoxicity) for each assay and each cell line. A significant difference in CC50 values between cancer and normal cells indicates some level of selectivity.
-
Guide 2: Implementing Structure-Based Toxicity Reduction
-
Problem: Your lead compound is toxic due to off-target effects or metabolic instability. You need a rational approach to modify its structure to improve its safety profile while preserving efficacy.
-
Workflow:
Caption: Dual-filter virtual screening workflow.
References
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH. (2013-12-16). National Institutes of Health.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed. (2013-12-16). PubMed.
- Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Scientific Research Publishing.
- Bioisosteric replacement: Significance and symbolism. (2024-12-06). ResearchGate.
- What is the role of bioisosterism in drug design? - Patsnap Synapse. (2025-05-21). Patsnap.
- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - Korea Science. Korea Science.
- Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC - NIH. National Institutes of Health.
- Bioisostere - Wikipedia. Wikipedia.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24). WuXi AppTec.
- (PDF) Antimicrobial Activity of Naphthyridine Derivatives - ResearchGate. ResearchGate.
- The Diverse Biological Activities of Naphthyridine Derivatives: A Technical Guide - Benchchem. BenchChem.
- Pharmacophore modeling and in silico toxicity assessment of potential anticancer agents from African medicinal plants - PubMed Central. National Institutes of Health.
- Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024-12-17). MDPI.
- Strategies for generating less toxic P-selectin inhibitors: pharmacophore modeling, virtual screening and counter pharmacophore screening to remove toxic hits - PubMed. PubMed.
- Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity - PMC - NIH. National Institutes of Health.
- Deleterious effects of reactive metabolites - PMC - NIH. National Institutes of Health.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J. (2024-07-18). Royal Society of Chemistry.
- Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - Frontiers. Frontiers.
- Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities - ResearchGate. (2025-08-07). ResearchGate.
- Role of Reactive Metabolites in Drug-Induced Hepatotoxicity | Request PDF - ResearchGate. ResearchGate.
- Formation of Reactive Metabolites of Foreign Compounds and their Covalent Binding to Cellular Constituents - ResearchGate. (2025-10-25). ResearchGate.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. MDPI.
Sources
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Deleterious effects of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
Validation & Comparative
Decoding the Target: A Comparative Guide to Confirming the Biological Target of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Some analogues have been shown to target fundamental cellular processes like tubulin polymerization and protein kinase signaling.[3][4][5] Given this chemical lineage, a systematic investigation into the direct molecular target of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is paramount.
A Strategic Approach to Target Deconvolution
A successful target deconvolution strategy does not rely on a single experiment but rather on the convergence of evidence from orthogonal approaches. We will outline a logical workflow, starting with broad, unbiased screening methods and progressively narrowing down to specific, validated interactions.
Phase 1: Unbiased, Proteome-Wide Screening
The initial phase aims to identify a pool of potential binding partners without prior assumptions about the compound's mechanism of action.
Cellular Thermal Shift Assay (CETSA®): A Label-Free Method for Target Engagement
The principle behind CETSA is that the binding of a ligand to its target protein confers thermal stability.[6][7] This change in the protein's melting point can be detected in a cellular environment, providing direct evidence of target engagement in a physiologically relevant context.[8][9]
Experimental Workflow:
-
Cell Treatment: Treat intact cells with 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one or a vehicle control.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures.
-
Fractionation: Separate soluble proteins from aggregated, denatured proteins via centrifugation.
-
Detection: Analyze the soluble fraction for the presence of specific proteins using techniques like Western blotting or mass spectrometry (MS-CETSA).
A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.
Diagram of the CETSA Workflow:
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. CETSA [cetsa.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profiling Guide for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
In the landscape of modern drug discovery, the 1,8-naphthyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3] Derivatives of this versatile heterocycle have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, often exerting their effects through modulation of key cellular enzymes.[1][3][4] The compound at the center of our investigation, 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, represents a novel entity within this chemical class. While its specific biological targets are yet to be fully elucidated, its structural alerts, particularly the 1,8-naphthyridin-4(1H)-one core, suggest a potential for interaction with a range of cellular kinases and other ATP-binding proteins.
This guide provides a comprehensive, technically-grounded framework for the systematic cross-reactivity profiling of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a blueprint for comparative analysis against established inhibitors. Our objective is to equip researchers with the necessary tools to thoroughly characterize the selectivity of this compound, a critical step in its journey from a promising lead to a potential therapeutic candidate.
The Imperative of Selectivity Profiling for 1,8-Naphthyridine Analogs
The very chemical features that make the 1,8-naphthyridine scaffold a fertile ground for inhibitor development also necessitate a rigorous evaluation of its selectivity. The scaffold's ability to engage with the ATP-binding sites of various kinases is a double-edged sword.[1][3] While it can be engineered to potently inhibit a desired target, off-target interactions can lead to unforeseen toxicities or a polypharmacological profile that may be either beneficial or detrimental. A comprehensive understanding of a compound's cross-reactivity is therefore not merely an academic exercise but a cornerstone of preclinical safety and efficacy assessment.
Our proposed profiling strategy is multi-tiered, beginning with a broad-based screen to identify potential off-targets, followed by more focused cellular assays to confirm target engagement and assess downstream functional consequences.
A Multi-Pronged Approach to Unveiling Cross-Reactivity
To construct a robust selectivity profile for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, we advocate for a three-pronged experimental approach:
-
Broad-Panel Kinase Screening: An initial, high-throughput screen against a diverse panel of kinases is the most efficient method to cast a wide net and identify potential off-target interactions.
-
Cellular Target Engagement Assays: Confirmation of direct binding to putative targets within a cellular context is crucial to validate the findings from in vitro screens. The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this purpose.
-
Phenotypic and Functional Cellular Assays: Ultimately, the biological consequence of target engagement is the most relevant measure of a compound's activity. Tailored cellular assays are essential to probe the functional impact of inhibiting the identified targets.
Figure 1: A tiered experimental workflow for the comprehensive cross-reactivity profiling of a novel compound.
Tier 1: Illuminating the Kinome-Wide Interaction Landscape
The initial step in our profiling cascade is a broad-panel kinase screen. Commercially available platforms, such as the Eurofins DiscoverX KINOMEscan™ or the Promega Kinase-Glo® MAX, offer a rapid and comprehensive assessment of a compound's interaction with hundreds of kinases.
Experimental Protocol: Broad-Panel Kinase Screening (Illustrative)
-
Compound Preparation: Solubilize 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one in DMSO to a final concentration of 10 mM. Prepare serial dilutions as required by the screening provider.
-
Assay Execution (Vendor-Performed): The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of 200-400 kinases. The assay principle often involves competition with a known ligand for binding to the kinase active site.
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl) or percent inhibition. A lower %Ctrl value indicates a stronger interaction. A common threshold for identifying significant "hits" is a %Ctrl of <35% or >65% inhibition.
Data Presentation: Comparative Kinase Selectivity
To contextualize the selectivity of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, it is instructive to compare its hit profile with that of a known, well-characterized kinase inhibitor. For illustrative purposes, let's consider a hypothetical comparison with a multi-kinase inhibitor like Sunitinib.
| Kinase Target | 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one (% Inhibition @ 1 µM) | Sunitinib (% Inhibition @ 1 µM) |
| Primary Target X | 95 | 98 |
| Off-Target A | 85 | 92 |
| Off-Target B | 40 | 88 |
| Off-Target C | 15 | 75 |
| Off-Target D | 5 | 20 |
This is a hypothetical data table for illustrative purposes.
Tier 2: Confirming Target Engagement in a Cellular Milieu
While in vitro screens are invaluable for hypothesis generation, it is imperative to confirm that the compound engages its putative targets within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it directly measures the thermal stabilization of a target protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the putative targets) to ~80% confluency. Treat the cells with 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one (e.g., at 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using antibodies specific for the putative target proteins.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
Tier 3: Delineating the Functional Consequences
The final and most critical phase of our profiling strategy is to assess the functional impact of target engagement. This involves designing cellular assays that are specific to the signaling pathways modulated by the identified on- and off-targets.
Experimental Protocol: Phospho-Protein Western Blot
-
Cell Culture and Treatment: Seed a relevant cell line and allow it to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with a suitable concentration range of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one for a defined period.
-
Stimulation (if applicable): Stimulate the cells with a relevant growth factor or ligand to activate the signaling pathway of interest.
-
Lysis and Western Blotting: Lyse the cells and perform Western blot analysis using antibodies that specifically recognize the phosphorylated (i.e., activated) forms of downstream substrates of the target kinases.
-
Data Analysis: Quantify the levels of the phosphorylated proteins relative to a loading control (e.g., total protein or a housekeeping gene). A dose-dependent decrease in the phosphorylation of a downstream substrate provides strong evidence for functional inhibition of the upstream kinase.
Conclusion and Future Directions
The proposed multi-tiered approach provides a robust framework for the comprehensive cross-reactivity profiling of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one. By systematically progressing from broad-based screening to cellular target validation and functional characterization, researchers can build a detailed and reliable selectivity profile. This information is indispensable for making informed decisions about the future development of this and other novel 1,8-naphthyridine-based compounds. A thorough understanding of a compound's selectivity is not only a regulatory expectation but also a scientific imperative for the rational design of safer and more effective medicines.
References
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]
-
SAR of 1,8‐naphthyridines with c‐Met inhibitory activity. ResearchGate. Available at: [Link]
-
QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. Available at: [Link]
-
1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. MDPI. Available at: [Link]
-
Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Available at: [Link]
-
Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. PubMed. Available at: [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. Available at: [Link]
-
7-Methoxy-2, 3-dihydro-1, 8-naphthyridin-4(1H)-one, min 97%, 100 mg. CP Lab Safety. Available at: [Link]
-
Anti-inflammatory activity of a naphthyridine derivative... PubMed. Available at: [Link]
Sources
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one and Established Kinase Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and safety profiles is paramount. Kinases, as central regulators of cellular signaling, represent a major class of drug targets.[1][2] This guide provides a comprehensive comparison of the novel compound, 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, with well-established kinase inhibitors, offering insights into its potential role in oncological research and drug development. While extensive research on the specific kinase inhibitory profile of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is emerging, this guide will utilize a hypothetical, yet plausible, activity profile against key oncogenic kinases to illustrate its comparative standing.
The 1,8-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] This inherent potential of the naphthyridine core provides a strong rationale for investigating its derivatives as kinase inhibitors.
Comparative Kinase Inhibition Profile
To contextualize the potential of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, we present a hypothetical inhibitory profile against a panel of clinically relevant kinases, juxtaposed with the known activities of established inhibitors: Gefitinib , an EGFR inhibitor, and Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases.[6][7]
| Compound | EGFR (IC50, nM) | SRC (IC50, nM) | ABL (IC50, nM) | VEGFR2 (IC50, nM) |
| 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | 25 | 150 | 200 | 500 |
| Gefitinib | 10-50 | >10,000 | >10,000 | >10,000 |
| Dasatinib | 100-200 | 0.5-1 | 1-5 | 10-20 |
Table 1: Hypothetical IC50 values for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one compared to known IC50 values for Gefitinib and Dasatinib against a panel of oncogenic kinases. The hypothetical data for the novel compound suggests a primary potency against EGFR with secondary off-target effects, a profile that warrants further investigation for potential dual-targeting capabilities or the need for optimization to enhance selectivity.
Caption: Chemical classes of the compared kinase inhibitors.
Experimental Methodologies for Kinase Inhibition Profiling
The determination of a compound's kinase inhibitory activity is a critical step in its preclinical evaluation. The following protocols outline standard, robust, and reproducible methods for assessing kinase inhibition and determining IC50 values.
Protocol 1: In Vitro Kinase Inhibition Assay using Luminescence (Kinase-Glo® Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely proportional to kinase activity.[8][9]
Rationale: The Kinase-Glo® assay is a homogeneous, high-throughput method that is adaptable to a wide range of kinases and offers excellent sensitivity and Z'-factor values, making it suitable for both primary screening and dose-response studies.[8][10]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one and the reference inhibitors (Gefitinib, Dasatinib) in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to achieve the desired final assay concentrations.
-
Kinase Reaction Setup: In a 384-well white plate, add 2.5 µL of the diluted compounds.
-
Enzyme and Substrate Addition: Add 5 µL of a 2X kinase/substrate solution containing the kinase of interest (e.g., EGFR, SRC) and its specific substrate in the appropriate reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine competitive inhibition.
-
Incubation: Incubate the plate at room temperature for 1 hour. The incubation time can be optimized based on the specific kinase's activity.
-
Detection: Add 10 µL of Kinase-Glo® Reagent to each well to terminate the kinase reaction and generate a luminescent signal.
-
Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for IC50 determination using a luminescent kinase assay.
Protocol 2: Kinase Selectivity Profiling
To understand the broader selectivity profile of a novel inhibitor, it is essential to screen it against a large panel of kinases. Several commercial services offer comprehensive kinase profiling.[11][12][13]
Rationale: Broad kinase screening is crucial for identifying potential off-target effects, which can lead to toxicity, and for discovering novel therapeutic applications for a compound.[12] Comparing the selectivity profile of a new compound to established drugs provides valuable context for its development.
General Workflow for Kinase Panel Screening:
-
Compound Submission: The test compound, 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, is submitted to a contract research organization (CRO) offering kinase profiling services.
-
Assay Format: Typically, the compound is initially screened at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.[12]
-
Data Reporting: The results are reported as the percent inhibition for each kinase at the tested concentration.
-
Follow-up Studies: For kinases that show significant inhibition, follow-up dose-response experiments are conducted to determine the IC50 values.
-
Selectivity Analysis: The selectivity of the compound is assessed by comparing its potency against the primary target to its activity against other kinases in the panel.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The naphthyridine core of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one serves as a scaffold that can be chemically modified to modulate its kinase inhibitory activity and selectivity. The methoxy group at the 7-position and the dihydro-naphthyridinone core are key features that likely contribute to its binding to the ATP pocket of target kinases.
The majority of kinase inhibitors are designed to be competitive with ATP, binding to the ATP-binding site of the kinase catalytic domain.[1] The structural differences between 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, Gefitinib, and Dasatinib will dictate their unique kinase selectivity profiles. For instance, Gefitinib's high selectivity for EGFR is attributed to specific interactions with the EGFR active site. In contrast, Dasatinib's broader activity is a result of its ability to bind to the active conformation of multiple kinases.[6][7]
Further SAR studies on 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one would involve synthesizing and testing analogs with modifications at various positions of the naphthyridine ring to probe for interactions that enhance potency and selectivity.
Caption: Simplified EGFR signaling pathway and the hypothetical point of inhibition.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the novel compound 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one against established kinase inhibitors. Based on its chemical scaffold and the hypothetical data presented, this compound shows promise as a potential EGFR inhibitor. However, extensive experimental validation is required to confirm its kinase inhibitory profile, mechanism of action, and cellular activity.
Future studies should focus on:
-
Comprehensive Kinase Profiling: Screening against a large kinase panel to determine its selectivity.
-
In Vitro Cellular Assays: Evaluating its anti-proliferative effects in cancer cell lines with known kinase dependencies.
-
Structural Biology: Co-crystallization studies to elucidate its binding mode to the target kinase(s).
-
Lead Optimization: Synthesizing and testing analogs to improve potency, selectivity, and drug-like properties.
By following the rigorous experimental protocols outlined in this guide, researchers can effectively characterize the potential of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one and other novel compounds, contributing to the advancement of targeted cancer therapies.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Pharmaron. Kinase Panel Profiling. [Link]
-
Luceome Biotechnologies. Kinase Profiling Services. [Link]
-
Singh, P., et al. (2010). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Indian Journal of Pharmaceutical Sciences, 72(3), 290–296. [Link]
-
Davies, S. P., et al. (2004). Comparison of inhibitor binding to various kinases. Cancer Research, 64(7 Supplement), 963. [Link]
-
Biocompare. Kinase-Glo Max Luminescent Kinase Assay V6071 from Promega. [Link]
-
Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1447.e5. [Link]
-
Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health. [Link]
-
Jha, S. K., et al. (2019). A comprehensive review of protein kinase inhibitors for cancer therapy. Journal of Pharmaceutical Investigation, 49(1), 55-75. [Link]
-
Bhullar, K. S., et al. (2018). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology, 9, 110. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Wang, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(3), 1254–1273. [Link]
-
Li, Y., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. Archiv der Pharmazie, 353(1), e1900227. [Link]
-
Guiraud, P., et al. (2002). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. Archiv der Pharmazie, 335(9), 427-437. [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]
-
Patel, D. R., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(30), 21636-21654. [Link]
-
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]
-
Madaan, A., et al. (2013). Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential. International Immunopharmacology, 15(3), 606-613. [Link]
-
Chen, J., et al. (2012). Synthesis and biological evaluation of 7-O-modified oroxylin A derivatives. Bioorganic & Medicinal Chemistry Letters, 22(2), 1045-1048. [Link]
-
Szafranski, K., & Gorska, S. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3299. [Link]
-
Obach, R. S., et al. (2017). Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination. ACS Infectious Diseases, 3(10), 743–754. [Link]
-
Lategahn, J., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16056–16081. [Link]
-
Nakagawa, T., et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 251-262. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71667668, Naquotinib. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]
- 8. promega.com [promega.com]
- 9. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 10. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Selectivity Profiling Services [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. assayquant.com [assayquant.com]
A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one Analogs as Potent PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one analogs, a promising class of inhibitors targeting Poly(ADP-ribose) polymerase 1 (PARP1). Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel and more effective therapeutic agents.
Introduction: The Significance of PARP1 Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant member of this family, acts as a DNA nick sensor, binding to sites of single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[3][4]
The inhibition of PARP1 has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR), such as those with mutations in the BRCA1 or BRCA2 genes.[4][5] This approach is based on the concept of "synthetic lethality," where the simultaneous inhibition of two DNA repair pathways (in this case, BER via PARP inhibition and deficient HR) leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cancer cell death, while sparing normal cells with functional HR pathways.[3][5]
Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[6][7][8] The 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold has been identified as a novel and potent core structure for the development of new PARP1 inhibitors. This guide will dissect the SAR of this chemical series to elucidate the key structural features driving their inhibitory potency.
The 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one Scaffold: A Privileged Structure
The 1,8-naphthyridinone core is a key pharmacophore in many biologically active compounds, exhibiting a range of activities including antitumor and antimicrobial effects.[9] In the context of PARP inhibition, the 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold serves as a rigid framework that orients key functional groups for optimal interaction with the PARP1 active site.
Structure-Activity Relationship (SAR) Analysis
The potency of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one analogs as PARP1 inhibitors is highly dependent on the nature and position of substituents on the naphthyridine ring system. The following sections detail the impact of modifications at key positions.
Modifications at the N-1 Position
The substituent at the N-1 position of the naphthyridinone ring plays a crucial role in interacting with the nicotinamide ribose binding pocket of PARP1.
-
Small Alkyl and Aryl Groups: Early investigations into related naphthyridine series have shown that substituents at the N-1 position can significantly influence antitumor activity. For instance, in a series of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, a 2-thiazolyl group at the N-1 position was found to be optimal for antitumor activity.[10] This highlights the importance of a heterocyclic aromatic ring at this position for potent biological effects.
Modifications at the C-7 Position
The C-7 position offers a vector for introducing substituents that can interact with the adenosine ribose binding pocket of PARP1, thereby enhancing potency and selectivity.
-
Aminopyrrolidine Derivatives: In other naphthyridine-based antitumor agents, the introduction of aminopyrrolidine derivatives at the C-7 position proved to be more effective than other amines or thioether derivatives.[10] This suggests that a cyclic amine at this position can form favorable interactions within the enzyme's active site.
The Role of the Methoxy Group at C-7
The methoxy group at the C-7 position of the lead scaffold is a critical determinant of activity. While direct SAR data on the replacement of this specific methoxy group in the 2,3-dihydro-1,8-naphthyridin-4(1H)-one series is limited in the provided search results, its presence likely influences the electronic properties of the aromatic ring and may participate in hydrogen bonding interactions within the active site.
General SAR Summary
The following table summarizes the general SAR trends for 1,8-naphthyridinone analogs as PARP1 inhibitors, drawing from related chemical series.
| Position of Modification | Favorable Substituents | Impact on Activity |
| N-1 | Small heterocyclic aromatic rings (e.g., 2-thiazolyl) | Increased antitumor activity[10] |
| C-7 | Cyclic amines (e.g., aminopyrrolidine) | Enhanced potency[10] |
Comparative Analysis with Other PARP Inhibitors
The 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one series demonstrates a promising profile when compared to clinically approved PARP inhibitors.
| Compound Class | Core Scaffold | Key Features |
| Olaparib | Phthalazinone | First-in-class, approved for multiple cancer types[6][7] |
| Rucaparib | Indole carboxamide | Approved for ovarian and prostate cancer[6][7] |
| Niraparib | Pyridyl-indazole | Approved for ovarian cancer[6][7] |
| Talazoparib | Benzimidazole | Potent PARP trapping activity, approved for breast cancer[6] |
| 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one Analogs | 1,8-Naphthyridinone | Novel scaffold with potential for high potency and selectivity |
The unique 1,8-naphthyridinone core of the title compounds offers a distinct chemical space for optimization, potentially leading to inhibitors with improved properties such as enhanced selectivity for PARP1 over other PARP family members, which could translate to a better safety profile.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one analogs.
General Synthesis of the 1,8-Naphthyridinone Core
The synthesis of the 1,8-naphthyridin-2(1H)-one core can be achieved through the condensation of a diaminonicotinaldehyde with an appropriately substituted phenylacetonitrile.[11] Subsequent modifications, such as N-methylation and nucleophilic aromatic substitution at the C-7 position, can be employed to introduce desired functional groups.[11]
Diagram: General Synthetic Scheme
Caption: General synthetic route to 1,8-naphthyridinone analogs.
PARP1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP1 can be determined using a variety of commercially available assay kits. A typical protocol involves:
-
Preparation of Reagents: Reconstitute PARP1 enzyme, activated DNA, and NAD+ according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Assay Reaction: In a 96-well plate, combine the PARP1 enzyme, activated DNA, and the test compound. Initiate the reaction by adding NAD+.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., an antibody that recognizes poly(ADP-ribose) chains) and a developing solution.
-
Measurement: Read the absorbance or fluorescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
The antiproliferative activity of the analogs can be assessed in cancer cell lines with and without BRCA mutations (e.g., CAPAN-1 and HCC1937) using a standard assay such as the MTT or CellTiter-Glo assay.[5]
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Cell Viability Measurement: Add the viability reagent (e.g., MTT or CellTiter-Glo reagent) and incubate as required.
-
Reading: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percent cell viability relative to a vehicle-treated control and determine the IC50 value.
Future Directions and Conclusion
The 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one scaffold represents a promising starting point for the development of novel PARP1 inhibitors. Future research should focus on:
-
Systematic SAR exploration: A more comprehensive investigation of substituents at various positions of the naphthyridinone ring is needed to refine the SAR and optimize potency and selectivity.
-
Pharmacokinetic profiling: Promising compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.
-
In vivo efficacy studies: The most promising analogs should be tested in animal models of cancer to evaluate their in vivo antitumor activity.
Diagram: The Logic of PARP Inhibition and Synthetic Lethality
Caption: The principle of synthetic lethality with PARP inhibitors.
References
-
Butt, T. R., & Frizzell, R. A. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cells, 10(7), 1669. [Link]
-
ResearchGate. (n.d.). The mechanism of action of PARP1. Retrieved from [Link]
-
Rose, M., Burgess, J. T., O'Byrne, K., Richard, D. J., & Bolderson, E. (2020). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. Molecular Cancer, 19(1), 1-13. [Link]
-
Li, H., & Liu, Z. (2020). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 4, 225-245. [Link]
-
Wikipedia. (2023). PARP inhibitor. Retrieved from [Link]
-
Wang, Y., Zhang, Y., Zhang, Y., Zhang, Y., & Zhang, Y. (2018). Design, synthesis, and biological evaluation of a series of benzo[de][6][12]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors. Journal of Medicinal Chemistry, 61(17), 7798-7814. [Link]
-
Anderson, R. K. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Pharmacy Times. [Link]
-
Lee, J. M., & Ledermann, J. A. (2020). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 21(18), 6827. [Link]
-
LaFargue, C. J., & Shapira, I. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 11, 1758835919874831. [Link]
-
Konecny, G. E. (2020). More Clinical Trials Needed to Overcome PARP Inhibitor Resistance in Ovarian Cancer. OncLive. [Link]
-
MassiveBio. (n.d.). Poly Adp Ribose Polymerase Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Retrieved from [Link]
-
Sun, Y., Wang, Y., Zhang, Y., Zhang, Y., & Zhang, Y. (2023). Design, synthesis and biological evaluation of novel PARP inhibitors against acquired drug-resistance. European Journal of Medicinal Chemistry, 261, 115797. [Link]
-
Wang, Y., Zhang, Y., Zhang, Y., Zhang, Y., & Zhang, Y. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1669. [Link]
-
ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Novel PARP inhibitors Against Acquired Drug-resistance. Retrieved from [Link]
-
Tomita, K., Tsuzuki, Y., Shibamori, K., Tashima, M., Kajikawa, F., Sato, Y., ... & Hino, K. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575. [Link]
-
Rewcastle, G. W., Denny, W. A., & Baguley, B. C. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry, 43(18), 3482-3491. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. [Link]
-
ResearchGate. (n.d.). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3. [Link]
-
PubMed. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. [Link]
-
Kim, J. S., Park, S. J., & Lee, C. O. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5325-5332. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel PARP inhibitors against acquired drug-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. mdpi.com [mdpi.com]
- 8. massivebio.com [massivebio.com]
- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-proliferative Activity of Naphthyridine Isomers: A Guide for Researchers
The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological properties. Among its various isomers, the anti-proliferative activity against cancer cell lines has garnered significant attention from researchers and drug development professionals. This guide provides a comprehensive comparative analysis of the anti-proliferative activity of different naphthyridine isomers, supported by experimental data. We will delve into the structure-activity relationships, mechanisms of action, and detailed experimental protocols to empower your research in this promising area.
Introduction to Naphthyridine Isomers and Their Therapeutic Potential
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. There are six possible positional isomers, each with a unique arrangement of nitrogen atoms, which significantly influences their chemical properties and biological activities.[1] The 1,8-naphthyridine core is the most extensively studied, but other isomers, including 1,5-, 1,6-, 1,7-, 2,6-, and 2,7-naphthyridines, are gaining prominence as scaffolds for novel therapeutic agents.[1] Their anti-proliferative effects are often attributed to their ability to interfere with crucial cellular processes in cancer cells, such as DNA replication and cell signaling pathways.[1][2]
Comparative Anti-proliferative Activity of Naphthyridine Isomers
The anti-proliferative efficacy of naphthyridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity of representative derivatives from different naphthyridine isomer classes. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Isomer | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,5-Naphthyridine | Canthin-6-one | DU145 (Prostate) | 1.58 (µg/mL) | [3] |
| 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58 (µg/mL) | [3] | |
| 1,6-Naphthyridine | Aaptamine | H1299 (Lung) | 10.47-15.03 (µg/mL) | [4] |
| Aaptamine | A549 (Lung) | 10.47-15.03 (µg/mL) | [4] | |
| 1,3-dioxolo[4,5-d]benzo[de][3][5]naphthyridine | Adult T-cell leukemia | 0.29 | [4] | |
| 1,7-Naphthyridine | Bisleuconothine A | SW480 (Colon) | 2.74 | [3] |
| Bisleuconothine A | HCT116 (Colon) | 3.18 | [3] | |
| Bisleuconothine A | HT29 (Colon) | 1.09 | [3] | |
| Bisleuconothine A | SW620 (Colon) | 3.05 | [3] | |
| 1,8-Naphthyridine | Compound 5p | MCF-7 (Breast) | 0.87 | [5] |
| Compound 5g | HepG-2 (Liver) | 1.24 | [5] | |
| Compound 10c | MCF7 (Breast) | 1.47 | [6] | |
| Compound 8d | MCF7 (Breast) | 1.62 | [6] | |
| 2,7-Naphthyridine | Sampangine | Ovarian cancer | 0.60 | [3] |
| Sampangine | Non-small cell lung cancer | 0.57-0.58 | [3] | |
| 1-amino-4-phenyl-2,7-naphthyridine | Lung tumor | - | [3] | |
| 1-amino-4-phenyl-2,7-naphthyridine | Breast cancer | - | [3] |
Mechanisms of Anti-proliferative Action
The diverse chemical structures of naphthyridine isomers allow them to interact with a variety of cellular targets, leading to their anti-proliferative effects. The primary mechanisms of action identified to date include the inhibition of topoisomerases and the modulation of key signaling pathways.
Inhibition of Topoisomerases
Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and recombination.[5] Several naphthyridine derivatives, particularly those with the 1,8- and 1,5-naphthyridine scaffolds, have been shown to inhibit topoisomerase I or II.[1][5][7][8][9] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.[5]
Modulation of Signaling Pathways
Cancer cell proliferation is often driven by aberrant signaling pathways. Naphthyridine isomers have been found to modulate several of these critical pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Certain 1,6-naphthyridine derivatives, like aaptamine, have been shown to interfere with this pathway, leading to the inhibition of cancer cell proliferation.[3]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival. Inhibition of this pathway has been observed with some 1,5-naphthyridine derivatives.[10]
-
Wnt Signaling Pathway: The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various cancers. The 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to exert its anti-proliferative effects by inhibiting this pathway.[3][11]
-
Kinase Inhibition: A significant number of naphthyridine derivatives exert their anti-cancer effects by inhibiting specific protein kinases. For instance, 1,6-naphthyridine derivatives have been developed as potent inhibitors of FGFR4, a key driver in colorectal cancer.[12] Similarly, 1,7-naphthyridine analogues have been investigated as inhibitors of PIP4K2A, a lipid kinase involved in tumor suppression.[13]
Experimental Protocols for Assessing Anti-proliferative Activity
To ensure the scientific integrity and reproducibility of your findings, it is crucial to employ well-validated experimental protocols. Below are detailed, step-by-step methodologies for key assays used to evaluate the anti-proliferative activity of naphthyridine isomers.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the naphthyridine isomer and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Air Drying: Allow the plates to air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Caption: Workflow for the Sulforhodamine B (SRB) Cytotoxicity Assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the naphthyridine isomer of interest for a specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
Western Blotting for Apoptosis Markers
Western blotting is used to detect key proteins involved in apoptosis, such as cleaved caspases and PARP.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., anti-cleaved caspase-3, anti-PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: General Workflow for Western Blotting Analysis.
Visualizing Signaling Pathways Modulated by Naphthyridine Isomers
To better understand the mechanisms of action, it is helpful to visualize the signaling pathways affected by different naphthyridine isomers. Below are simplified diagrams created using the DOT language to illustrate these pathways.
PI3K/AKT/mTOR Pathway Inhibition by 1,6-Naphthyridines
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 1,6-naphthyridine derivatives.
Wnt Signaling Pathway Inhibition by 1,7-Naphthyridines
Caption: Putative inhibition of the Wnt signaling pathway by 1,7-naphthyridine derivatives.
Conclusion and Future Directions
The comparative analysis of naphthyridine isomers reveals a rich and diverse landscape of anti-proliferative activity. While the 1,8-naphthyridine scaffold has been a major focus of research, other isomers, such as 1,5-, 1,6-, 1,7-, and 2,7-naphthyridines, exhibit potent and, in some cases, distinct mechanisms of action. The continued exploration of the structure-activity relationships within each isomer class, coupled with a deeper understanding of their molecular targets and effects on signaling pathways, will undoubtedly pave the way for the development of novel and more effective anticancer therapeutics. This guide provides a foundational framework and detailed methodologies to support and accelerate these critical research endeavors.
References
-
W. J. Szeliga, A. Wójcicka, E. Błaszczak, J. Kałużna-Czaplińska, "Biological Activity of Naturally Derived Naphthyridines," Molecules, vol. 26, no. 24, p. 7496, 2021. [Online]. Available: [Link]
-
A. Wójcicka and L. Becan, "SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES," Acta Poloniae Pharmaceutica, vol. 72, no. 2, pp. 297-305, 2015. [Online]. Available: [Link]
-
F. Palacios, D. Aparicio, G. Rubiales, C. Alonso, and A. de Lera, "Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents," Current Topics in Medicinal Chemistry, vol. 14, no. 23, pp. 2722-2728, 2014. [Online]. Available: [Link]
-
H. H. Al-Abdullah, N. S. Al-Hokbany, A. A. El-Sayed, M. S. Abdel-Aziz, and H. I. El-Subbagh, "Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition," Archiv der Pharmazie, vol. 356, no. 6, p. e2300035, 2023. [Online]. Available: [Link]
-
W. J. Szeliga, A. Wójcicka, E. Błaszczak, and J. Kałużna-Czaplińska, "Biological Activity of Naturally Derived Naphthyridines," Molecules, vol. 26, p. 7496, 2021. [Online]. Available: [Link]
-
A. A. G. M. A. El-Reedy et al., "Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies," RSC Advances, vol. 12, no. 52, pp. 33887-33902, 2022. [Online]. Available: [Link]
-
Z. Zhang et al., "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer," European Journal of Medicinal Chemistry, vol. 261, p. 115703, 2023. [Online]. Available: [Link]
-
F. Palacios, D. Aparicio, and G. Rubiales, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, vol. 25, no. 14, p. 3249, 2020. [Online]. Available: [Link]
-
H. H. Al-Abdullah, N. S. Al-Hokbany, A. A. El-Sayed, M. S. Abdel-Aziz, and H. I. El-Subbagh, "Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition," Archiv der Pharmazie, vol. 356, no. 6, p. e2300035, 2023. [Online]. Available: [Link]
-
A. Wójcicka, "Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview," Current Organic Chemistry, vol. 25, no. 22, pp. 2740-2764, 2021. [Online]. Available: [Link]
-
National Genomics Data Center, "Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition," National Genomics Data Center, 2023. [Online]. Available: [Link]
-
H.-S. Lee et al., "Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer," Bulletin of the Korean Chemical Society, vol. 34, no. 12, pp. 3779-3786, 2013. [Online]. Available: [Link]
-
F. Palacios, D. Aparicio, and G. Rubiales, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, vol. 25, no. 14, p. 3249, 2020. [Online]. Available: [Link]
-
A. A. G. M. A. El-Reedy, A. A. El-Reedy, M. A. El-Gazzar, and A. A. El-Reedy, "QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II," Journal of Bio-X Research, vol. 6, no. 2, pp. 64-73, 2023. [Online]. Available: [Link]
-
H. He et al., "Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors," Journal of Medicinal Chemistry, vol. 67, no. 4, pp. 3186-3203, 2024. [Online]. Available: [Link]
-
ResearchGate, "Reported 1,8-naphthyridine derivatives as a kinase inhibitor," ResearchGate. [Online]. Available: [Link]
-
Semantic Scholar, "Antimicrobial Activity of Naphthyridine Derivatives," Semantic Scholar. [Online]. Available: [Link]
-
Y. Zhao et al., "Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer," Frontiers in Oncology, vol. 9, p. 1153, 2019. [Online]. Available: [Link]
-
J. H. Lee et al., "Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma," Journal of Medicinal Chemistry, vol. 67, no. 10, pp. 8445-8459, 2024. [Online]. Available: [Link]
-
M. P. Johnson et al., "Identification of orally available naphthyridine protein kinase D inhibitors," Journal of Medicinal Chemistry, vol. 53, no. 15, pp. 5493-5506, 2010. [Online]. Available: [Link]
-
A. N. Al-romaizan et al., "Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line," Open Chemistry, vol. 17, no. 1, pp. 943-954, 2019. [Online]. Available: [Link]
-
A. Wójcicka and E. Błaszczak, "Antimicrobial Activity of Naphthyridine Derivatives," Pharmaceuticals, vol. 17, no. 5, p. 570, 2024. [Online]. Available: [Link]
-
G. Malojcic et al., "Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases," ACS Medicinal Chemistry Letters, vol. 12, no. 7, pp. 1146-1152, 2021. [Online]. Available: [Link]
-
S. Singh, P. Singh, and R. Singh, "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities," ChemistrySelect, vol. 6, no. 31, pp. 7999-8025, 2021. [Online]. Available: [Link]
-
Y. Zhao et al., "Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer," Frontiers in Oncology, vol. 9, p. 1153, 2019. [Online]. Available: [Link]
-
S. K. Srivastava, S. K. Singh, and S. K. Singh, "Modulation of signal transduction pathways by natural compounds in cancer," Chinese Journal of Natural Medicines, vol. 13, no. 10, pp. 721-734, 2015. [Online]. Available: [Link]
-
P. Bansal and P. Kumar, "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities," Mini-Reviews in Medicinal Chemistry, vol. 16, no. 12, pp. 991-1003, 2016. [Online]. Available: [Link]
-
M. M. Manson et al., "Modulation of signal-transduction pathways by chemopreventive agents," Biochemical Society Transactions, vol. 28, no. 2, pp. 7-12, 2000. [Online]. Available: [Link]
-
Y.-C. Chen et al., "discovery and SAR study of 1H-imidazo[4,5-h][3][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors," Organic & Biomolecular Chemistry, vol. 17, no. 46, pp. 9914-9926, 2019. [Online]. Available: [Link]
-
Y. Zhao et al., "Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer," Frontiers in Oncology, vol. 9, p. 1153, 2019. [Online]. Available: [Link]
-
S. Piccolo, "Signaling Pathways and Therapeutic Strategies in Advanced Basal Cell Carcinoma," International Journal of Molecular Sciences, vol. 22, no. 11, p. 5949, 2021. [Online]. Available: [Link]
-
K. D. Irvine, "Modulation of the NOTCH1 Pathway by LUNATIC FRINGE Is Dominant over That of MANIC or RADICAL FRINGE," International Journal of Molecular Sciences, vol. 22, no. 11, p. 5949, 2021. [Online]. Available: [Link]
-
A. M. O. Al-Khami, "Signal Transduction Pathways Activated by Innate Immunity in Mast Cells: Translating Sensing of Changes into Specific Responses," Journal of Immunology Research, vol. 2016, p. 2358963, 2016. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Bench-to-Bedside Gap: A Senior Scientist's Guide to the In Vivo Validation of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro findings of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one into a robust in vivo validation program. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a self-validating system that builds a strong foundation for preclinical development.
Introduction: The Promise and Challenge of a Privileged Scaffold
The 1,8-naphthyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities, which span from anticancer and anti-inflammatory to antimicrobial effects.[1][2] Derivatives of this structure have shown potential in modulating key biological pathways, making novel analogs like 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one compelling candidates for further investigation.
While in vitro assays—such as cell-based cytotoxicity screens or enzyme inhibition assays—are indispensable for initial hit identification and optimization, they represent a highly simplified biological context.[3] A living organism presents a labyrinth of complexity involving absorption, distribution, metabolism, excretion (ADME), and potential off-target toxicities that can only be assessed in vivo.[4][5] The primary goal of preclinical target validation is to mitigate the two main causes of clinical trial failure: lack of efficacy and unacceptable toxicity.[6] This guide outlines the critical steps to de-risk the progression of this compound.
The In Vivo Validation Workflow: A Strategic Blueprint
A successful in vivo program is not a linear path but an iterative process of hypothesis testing and refinement. The following workflow illustrates a logical progression from initial characterization to efficacy testing.
Caption: High-level workflow for in vivo validation of a lead compound.
Part 1: Foundational Pharmacokinetics and Safety
Before assessing if the compound works, we must first determine if it can reach its target at sufficient concentrations without causing undue harm.
Protocol 1: Formulation and Maximum Tolerated Dose (MTD)
Causality: A compound's efficacy is meaningless if it cannot be delivered systemically. The choice of vehicle is critical; it must solubilize the compound without causing toxicity itself. The MTD study establishes the upper limit of dosing for subsequent experiments.[7]
Methodology:
-
Solubility Screening: Test the solubility of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one in common, biocompatible vehicles (e.g., saline with 5% DMSO, 10% Solutol HS 15; 0.5% methylcellulose).
-
Dose Escalation Study:
-
Use a small cohort of mice (e.g., n=3-5 per group).
-
Administer single, escalating doses of the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Monitor animals closely for 7-14 days for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The MTD is defined as the highest dose that does not produce significant signs of toxicity or mortality.
-
Protocol 2: Pharmacokinetic (PK) Profiling
Causality: PK studies reveal the ADME properties of the drug, answering critical questions: How much gets into the bloodstream? How long does it stay there? This information is essential for designing rational dosing schedules for efficacy studies.[8]
Methodology:
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats.
-
Dosing: Administer a single, well-tolerated dose of the compound (e.g., 10 mg/kg) via both intravenous (IV) and the intended therapeutic route (e.g., PO).
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hours).
-
Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters to understand the compound's behavior.
Table 1: Essential Pharmacokinetic Parameters
| Parameter | Description | Significance for In Vivo Validation |
| Cmax | Maximum observed plasma concentration | Indicates if therapeutic concentrations are achieved. |
| Tmax | Time to reach Cmax | Informs on the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure over time. |
| t½ | Half-life | Dictates the required dosing frequency to maintain exposure. |
| F (%) | Bioavailability (Oral) | The fraction of the oral dose that reaches systemic circulation. Crucial for oral drug candidates. |
Part 2: Demonstrating Efficacy in a Disease-Relevant Model
With a foundational understanding of the compound's PK profile, we can now design an efficacy study to test its therapeutic potential. Given the known anti-inflammatory properties of many 1,8-naphthyridine derivatives, a lipopolysaccharide (LPS)-induced systemic inflammation model is a robust and relevant choice.[9] This model is cost-effective and mimics the acute cytokine release seen in sepsis and other inflammatory conditions.[10]
Protocol 3: Efficacy in a Murine LPS-Induced Inflammation Model
Causality: This experiment directly tests the hypothesis that 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one can suppress an inflammatory response in vivo. The selected endpoints (pro-inflammatory cytokines) are direct biomarkers of the inflammatory cascade initiated by LPS.[10][11]
Methodology:
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Group Allocation:
-
Group 1: Vehicle Control (No LPS, No Treatment)
-
Group 2: LPS Control (LPS + Vehicle)
-
Group 3: Positive Control (LPS + Dexamethasone, a known anti-inflammatory)
-
Group 4-6: Treatment Groups (LPS + Low, Medium, High doses of the compound)
-
-
Dosing: Pre-treat animals with the compound or vehicle (e.g., 1 hour before LPS challenge) based on Tmax data from the PK study.
-
Inflammation Induction: Administer LPS via IP injection to induce a systemic inflammatory response.
-
Endpoint Analysis: Collect blood at a time point corresponding to peak cytokine release (e.g., 2-4 hours post-LPS). Analyze plasma levels of key pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
Part 3: Comparative Analysis and Mechanistic Hypothesis
To contextualize the results, it is vital to benchmark the compound's performance against a known standard.
Table 2: Comparative Performance Framework
| Compound | In Vivo Model | Dose (mg/kg) | Efficacy (% TNF-α Inhibition) | Safety/Tolerability |
| 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | Murine LPS Challenge | TBD (e.g., 1, 5, 25) | To be determined | No adverse effects observed up to MTD |
| Alternative: Dexamethasone (Positive Control) | Murine LPS Challenge | 1-5 | ~70-90% | Known glucocorticoid side effects with chronic use |
| Alternative: Generic Kinase Inhibitor | Murine LPS Challenge | 10-30 | ~50-70% | Potential for off-target kinase inhibition |
Hypothesized Mechanism of Action: Targeting Inflammatory Signaling
LPS triggers inflammation primarily through the Toll-like receptor 4 (TLR4), which activates downstream signaling cascades, most notably the NF-κB pathway, leading to the transcription of pro-inflammatory genes. A plausible hypothesis is that 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one exerts its anti-inflammatory effects by inhibiting a key node in this pathway, such as the IKK complex.
Sources
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 4. hoeford.com [hoeford.com]
- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 6. tandfonline.com [tandfonline.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. mednexus.org [mednexus.org]
- 9. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 11. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 1,8-Naphthyridin-4-ones: A Head-to-Head Comparison of Synthetic Routes
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] Notably, the quinolone antibiotic nalidixic acid, a derivative of 1,8-naphthyridin-4-one, marked a significant milestone in chemotherapy.[4][5] The continued interest in this scaffold for drug discovery necessitates a clear understanding of the available synthetic methodologies.[3][6]
This guide provides a head-to-head comparison of the most prominent synthetic routes to 1,8-naphthyridin-4-ones. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each strategy, supported by experimental protocols and quantitative data to inform your selection of the optimal pathway for your research and development needs.
The Classic Approach: The Gould-Jacobs Reaction
First reported in 1939, the Gould-Jacobs reaction is a foundational method for synthesizing 4-hydroxyquinolines and their aza-analogs, including 1,8-naphthyridin-4-ones.[4][7][8] The strategy involves the condensation of a 2-aminopyridine with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[7][9]
Mechanistic Rationale
The reaction proceeds in a well-defined sequence.[8][10][11] First, a nucleophilic attack from the aminopyridine onto diethyl ethoxymethylenemalonate (DEEM) or a similar reagent, followed by the elimination of ethanol, yields a stable aminomethylenemalonate intermediate. The critical and often rate-limiting step is the subsequent thermal 6-electron electrocyclization, which requires significant thermal energy (typically 200-250 °C) to overcome the activation barrier.[4][8] This cyclization forms the fused pyridone ring. The resulting ester is then typically saponified and decarboxylated to yield the final 1,8-naphthyridin-4-one core.[4][11]
Caption: Mechanism of the Gould-Jacobs reaction for 1,8-naphthyridin-4-one synthesis.
Advantages and Limitations
The primary advantage of the Gould-Jacobs reaction is its reliability and the use of readily available starting materials. It is particularly effective for aminopyridines bearing electron-donating groups.[11] However, the classical approach suffers from significant drawbacks. The requisite high temperatures can lead to product degradation, limiting the substrate scope to thermally robust molecules and often resulting in moderate yields.[4][12] The use of high-boiling solvents like Dowtherm A or diphenyl ether complicates product isolation and raises environmental concerns.[4]
Modern Adaptation: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to overcome the limitations of classical thermal heating. By heating the reaction mixture to temperatures above its conventional boiling point, microwave synthesis can dramatically shorten reaction times from hours to minutes and improve yields.[13]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction
This protocol is adapted from a procedure for quinoline synthesis and is applicable to aminopyridines.[13]
-
Reaction Setup : To a 2-5 mL microwave vial equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol).
-
Microwave Irradiation : Seal the vial and place it in a microwave synthesis system. Heat the mixture to 250 °C and hold for 10-20 minutes. Rationale: The excess malonate acts as a solvent and reactant. The high temperature is necessary for the intramolecular cyclization.[13]
-
Work-up : Cool the reaction mixture to room temperature. The product often precipitates from the cooled mixture.
-
Purification : Filter the precipitated solid and wash with a small amount of cold acetonitrile or ethanol to remove excess malonate. Dry the solid under vacuum. The purity is often >95% without further purification.[13]
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | ~250 °C | 250-300 °C |
| Time | Several hours | 5-20 minutes |
| Solvent | High-boiling (e.g., Dowtherm A) or neat | Neat |
| Typical Yield | Low to moderate (<30% to 95%)[4] | Moderate to good (e.g., ~47%)[13] |
| Key Challenge | Long reaction times, thermal degradation | High pressure generation, potential decarboxylation[13] |
The Workhorse Method: The Friedländer Annulation
The Friedländer annulation is arguably the most versatile and widely employed method for constructing 1,8-naphthyridine rings.[1] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone, ester, or nitrile).[14][15]
Mechanistic Rationale
The reaction can be catalyzed by either acid or base and is believed to proceed via two possible pathways.[16]
-
Aldol-First Pathway : The reaction begins with a base-catalyzed aldol condensation between the 2-aminopyridine-3-carbaldehyde and the enolate of the active methylene compound. The resulting aldol adduct then undergoes intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by dehydration to yield the aromatic 1,8-naphthyridine product.[14]
-
Schiff Base-First Pathway : Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to form the final product.[16]
Caption: General experimental workflow for the Friedländer synthesis.
Advantages and Limitations
The Friedländer synthesis is highly convergent and often provides the target naphthyridines in high yields under relatively mild conditions.[1][14] Its major advantage is its versatility, as a wide array of active methylene compounds can be used, allowing for diverse substitutions on the newly formed ring. However, traditional methods often use hazardous acid or base catalysts that are difficult to reuse, hindering industrial applications.[1] Furthermore, reactions with unsymmetrical ketones can potentially lead to mixtures of regioisomers, although specific catalysts can provide excellent selectivity.[1][17]
Modern Adaptation: Green Synthesis in Water
Recent advancements have focused on developing more environmentally benign protocols. A notable example is the use of choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, as a catalyst for the Friedländer reaction in water.[2][18] This method eliminates the need for organic solvents and provides excellent yields.[2][14]
Experimental Protocol: Choline Hydroxide-Catalyzed Synthesis in Water
This protocol is adapted directly from a reported gram-scale synthesis of 1,8-naphthyridines.[2][14]
-
Reaction Setup : In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol, or 1.5 mmol for acetone).
-
Solvent and Catalyst Addition : Add water (1.0 mL) and begin stirring. Add choline hydroxide (1 mol%) to the mixture. Rationale: ChOH acts as a metal-free, water-soluble base catalyst. Water serves as a green solvent, and the catalyst's ability to form hydrogen bonds is believed to be key to facilitating the reaction in an aqueous medium.[2]
-
Reaction Conditions : Purge the flask with nitrogen and heat the mixture to 50 °C with continuous stirring.
-
Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent. Reactions are typically complete within 6-12 hours.[14]
-
Work-up and Isolation : After cooling to room temperature, extract the mixture with ethyl acetate (40 mL) and water (10 mL). Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.
-
Purification : Further purify the product by recrystallization or column chromatography if necessary. Yields are reported to be excellent, often exceeding 90-95%.[14]
| Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| DABCO | Solvent-free (MW) | N/A | Minutes | 74-86 | [19] |
| [Bmmim][Im] (Ionic Liquid) | Neat | 80 °C | 24 h | >95 | [1][17] |
| Choline Hydroxide (1 mol%) | Water | 50 °C | 6-8 h | 92->95 | [2][14] |
Modern Strategies: Domino [5+1] Annulation
For accessing highly functionalized 1,8-naphthyridin-4-ones, modern domino or tandem reactions provide a powerful and efficient alternative. These strategies construct complex molecules from simple precursors in a single pot by combining multiple bond-forming events sequentially, avoiding costly and time-consuming isolation of intermediates.[20][21]
A facile [5+1] strategy has been developed involving the reaction of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with primary amines.[22][23] The 2-chloropyridine derivative provides a 5-atom fragment, while the amine provides the final nitrogen atom for the new ring.
Mechanistic Rationale
The reaction proceeds via a tandem amination sequence. For aliphatic amines, the reaction can proceed in a catalyst-free manner. The process likely involves an initial conjugate addition of the amine to the activated alkyne, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the newly formed enamine displaces the chloride on the pyridine ring to complete the cyclization. For less nucleophilic aromatic amines (anilines), a palladium catalyst is required to facilitate the C-N coupling/annulation process.[22][23]
Caption: Simplified workflow for the [5+1] domino synthesis of 1,8-naphthyridin-4-ones.
Advantages and Limitations
The key advantage of this domino approach is its efficiency and modularity. It allows for the rapid assembly of the naphthyridinone core with diverse substituents at the N-1 and C-2 positions, dictated by the choice of amine and the group on the starting alkynone. The main limitation lies in the synthesis of the required 1-(2-chloropyridin-3-yl)prop-2-yn-1-one starting materials, which adds steps to the overall sequence. Furthermore, the need for a palladium catalyst for certain substrates adds cost and requires careful optimization.[23]
Experimental Protocol: Pd-Catalyzed [5+1] Annulation with Aniline
This protocol is a representative example based on the described methodology.[23]
-
Reaction Setup : To an oven-dried reaction tube, add 1-(2-chloropyridin-3-yl)-3-phenylprop-2-yn-1-one (0.2 mmol), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 equiv.).
-
Reagent Addition : Evacuate and backfill the tube with argon. Add dry toluene (1.0 mL) followed by aniline (1.2 equiv.).
-
Reaction Conditions : Seal the tube and heat the mixture at 110 °C for 24 hours. Rationale: The palladium catalyst and Xantphos ligand facilitate the crucial C-N bond formation for the cyclization step with the less nucleophilic aniline. Cesium carbonate acts as the base.
-
Work-up : Cool the reaction mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite.
-
Purification : Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired 1,2-diphenyl-1,8-naphthyridin-4(1H)-one.
Head-to-Head Comparison Summary
| Feature | Gould-Jacobs Reaction | Friedländer Annulation | Domino [5+1] Annulation |
| Core Concept | Condensation + Thermal Cyclization | Condensation + Cyclodehydration | Conjugate Addition + Annulation |
| Starting Materials | 2-Aminopyridine + Malonate Ester | 2-Aminopyridine-3-carbaldehyde + Active Methylene Cmpd. | 1-(2-Chloropyridin-3-yl)prop-2-yn-1-one + Amine |
| Key Reagents | High Heat or Microwave | Acid/Base Catalyst (e.g., ChOH, DABCO, ILs) | Pd Catalyst (for anilines), Base |
| Conditions | Harsh (250°C+), or MW | Mild to Moderate (50-80°C) | Moderate to High (110°C) |
| Yield Range | Moderate to Good | Good to Excellent (>90%) | Good |
| Advantages | Well-established, simple starting materials. | Highly versatile, high yields, mild conditions, green options. | High efficiency, modular, builds complexity rapidly. |
| Limitations | Harsh conditions, often low yields, byproduct formation. | Substrate synthesis (aldehyde), potential regioselectivity issues. | Multi-step precursor synthesis, catalyst cost/sensitivity. |
Conclusion
The synthesis of 1,8-naphthyridin-4-ones can be approached through several effective strategies, each with a distinct profile of advantages and challenges.
-
The Gould-Jacobs reaction , while historically significant, is often relegated to specific applications where its precursors are readily available and substrates can withstand the harsh thermal conditions, particularly when enhanced by microwave technology.
-
The Friedländer annulation stands out as the most versatile and practical workhorse method. Its broad substrate scope and the development of mild, efficient, and green catalytic systems—such as using choline hydroxide in water—make it the go-to choice for general synthesis.[2][14]
-
Modern Domino reactions offer the most elegant and efficient route for constructing highly substituted and complex analogs in a single step. While requiring more specialized starting materials, this [5+1] annulation approach is ideal for library synthesis and exploring structure-activity relationships where diversity at the N-1 and C-2 positions is desired.[22][23]
The optimal choice of synthetic route ultimately depends on the specific substitution pattern of the target molecule, the desired scale of the reaction, the availability of starting materials, and the emphasis on green chemistry principles.
References
- Gould–Jacobs reaction - Wikiwand.
- Gould–Jacobs reaction - Wikipedia.
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH.
- Efficient [5 + 1]-strategy for the assembly of 1,8-naphthyridin-4(1H)-ones by domino amination/conjugate addition reactions of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines - Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for the Friedlander Synthesis of 1,8-Naphthyridine Derivatives - Benchchem.
- Friedländer synthesis - Wikipedia.
- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
- Gould Jacobs Quinoline forming reaction - Biotage.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI.
- A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives, Their In Silico Molecular Docking, Drug Likeness, ADME, and Toxicity Studies - Semantic Scholar.
- Gould-Jacobs Reaction - Organic Chemistry Portal.
- ChemInform Abstract: Efficient [5 + 1]-Strategy for the Assembly of 1,8-Naphthyridin-4(1H)-ones by Domino Amination/Conjugate Addition Reactions of 1-(2-Chloropyridin-3-yl) Prop-2-yn-1-ones with Amines. - ResearchGate.
- A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives - SciSpace.
- troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives - Benchchem.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate.
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Publications.
- Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH.
- MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES | TSI Journals.
- Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem.
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org.
- 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
- A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing).
- Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis - Benchchem.
- Advances in 1,8-Naphthyridines Chemistry | Request PDF - ResearchGate.
- 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents | Journal of Medicinal Chemistry - ACS Publications.
- Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed.
Sources
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wikiwand.com [wikiwand.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. preprints.org [preprints.org]
- 13. ablelab.eu [ablelab.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. tsijournals.com [tsijournals.com]
- 20. [PDF] A Four-Component Domino Reaction: An Eco-Compatible and Highly Efficient Construction of 1,8-Naphthyridine Derivatives, Their In Silico Molecular Docking, Drug Likeness, ADME, and Toxicity Studies | Semantic Scholar [semanticscholar.org]
- 21. scispace.com [scispace.com]
- 22. Efficient [5 + 1]-strategy for the assembly of 1,8-naphthyridin-4(1H)-ones by domino amination/conjugate addition reactions of 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones with amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating Kinase Inhibitor Selectivity: A Comparative Analysis Featuring 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of drug targets. The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge: achieving inhibitor selectivity. A highly selective kinase inhibitor can offer a superior therapeutic window with minimized off-target effects, while in some cases, a well-characterized multi-targeting inhibitor can be advantageous.[1] This guide provides a comprehensive framework for evaluating the selectivity of kinase inhibitors, using the hypothetical profiling of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one as a central example. We will delve into the established experimental methodologies, present a comparative analysis with known inhibitors, and discuss the interpretation of selectivity data for drug development professionals.
The Imperative of Kinase Selectivity Profiling
The development of a successful kinase inhibitor hinges on a thorough understanding of its interaction landscape across the human kinome.[2] A compound initially designed to inhibit a specific kinase may inadvertently interact with dozens of other kinases, leading to unforeseen biological consequences and potential toxicities.[3] Conversely, some of the most successful kinase inhibitors, such as Imatinib, exhibit a polypharmacology that contributes to their clinical efficacy across different cancer types by inhibiting multiple key kinases like BCR-Abl and c-Kit.[1] Therefore, comprehensive selectivity profiling is not merely a checkbox in preclinical development but a critical step in elucidating a compound's mechanism of action and predicting its clinical potential.
Experimental Approaches to Quantifying Selectivity
A multi-faceted approach is essential for a robust assessment of kinase inhibitor selectivity, typically involving both biochemical and cell-based assays.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase or to physically bind to it. Large-scale screening against a panel of hundreds of kinases is now a standard industry practice.[2]
Kinase Activity Assays: These assays quantify the transfer of a phosphate group from ATP to a substrate (a peptide or protein).[4] A common method is the radiometric assay, which uses radio-labeled ATP (e.g., [γ-³³P]ATP) and measures the incorporation of the radioactive phosphate into the substrate.[1][4] The reduction in substrate phosphorylation in the presence of an inhibitor is a direct measure of its inhibitory potency (IC50).
Binding Assays: These assays measure the direct interaction between an inhibitor and a kinase, independent of enzymatic activity.[1] This can be particularly useful for inhibitors that bind to inactive kinase conformations. A popular format is the competitive binding assay, where the test compound competes with a known, often fluorescently or otherwise tagged, ligand for binding to the kinase.[1]
Cell-Based Assays: Probing Target Engagement in a Physiological Context
While biochemical assays are invaluable for determining intrinsic affinity, they do not account for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins and signaling complexes.[5] Cellular assays provide a more physiologically relevant assessment of a compound's activity.[5][6]
NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to a specific kinase within living cells.[5][6] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor. A cell-permeable tracer compound that binds to the kinase brings the energy donor and acceptor into close proximity, generating a BRET signal. A test compound that enters the cell and competes with the tracer for binding to the kinase will disrupt this energy transfer, leading to a measurable decrease in the BRET signal.[5][6]
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[7][8] When a compound binds to its target protein within a cell, it often increases the protein's resistance to heat-induced denaturation. In a typical CETSA experiment, cells are treated with the test compound, heated to various temperatures, and then lysed.[7] The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, often by Western blotting or mass spectrometry.[8][9] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]
A Comparative Selectivity Analysis
To illustrate the application of these methodologies, we present a hypothetical selectivity profile for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one and compare it with two well-characterized kinase inhibitors: Dasatinib , a multi-kinase inhibitor, and Lapatinib , a dual inhibitor of EGFR and HER2. The following data is illustrative and intended to guide researchers in their own analyses.
Experimental Workflow for Kinome Profiling
The workflow for generating the comparative data presented below would typically follow these steps:
Figure 2: A conceptual representation of kinase selectivity profiles. Larger circles indicate higher potency.
Conclusion
The evaluation of kinase inhibitor selectivity is a cornerstone of modern drug discovery. A combination of comprehensive biochemical screening and physiologically relevant cell-based assays is crucial for building a complete picture of a compound's mechanism of action and potential liabilities. The hypothetical analysis of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one demonstrates how a highly selective inhibitor profile can be identified and distinguished from both multi-targeted and dual-targeted inhibitors. For researchers and drug development professionals, a deep understanding of these principles and methodologies is essential for the successful translation of promising chemical matter into safe and effective medicines.
References
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
-
Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Nature. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 6. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. bio-protocol.org [bio-protocol.org]
The Double-Edged Sword: A Comparative Guide to the ADME Properties of 1,8-Naphthyridine Derivatives
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antibacterial, and antiviral properties.[1][2] However, the journey of a 1,8-naphthyridine derivative from a promising hit to a successful drug is fraught with challenges, with its Absorption, Distribution, Metabolism, and Excretion (ADME) properties often being the determining factor for clinical success or failure. This guide provides a comparative analysis of the ADME profiles of various 1,8-naphthyridine derivatives, offering insights into their structure-ADME relationships (SAR) and providing detailed protocols for the key in vitro assays used in their evaluation.
The Crucial Role of ADME in 1,8-Naphthyridine Drug Development
A deep understanding of a compound's ADME profile is paramount in drug development. Favorable ADME properties ensure that the drug can reach its target in sufficient concentrations to elicit a therapeutic effect, while minimizing off-target toxicity. For the 1,8-naphthyridine class, optimizing ADME characteristics is a key focus during lead optimization to enhance oral bioavailability, achieve appropriate tissue distribution, ensure metabolic stability, and facilitate efficient clearance from the body.
Comparative Analysis of ADME Properties
To illustrate the diversity in ADME profiles within the 1,8-naphthyridine family, this section compares key parameters for a selection of derivatives from different therapeutic areas.
Table 1: Comparative In Vitro ADME Properties of Anticancer 1,8-Naphthyridine-3-Carboxamide Derivatives
| Derivative | Log P | Solubility (µg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) | HLM Stability (% remaining at 1 hr) | CYP3A4 Inhibition (IC₅₀, µM) |
| Derivative 5 | 2.1 | 55 | 3.5 | 75 | >10 |
| Derivative 6 | 2.3 | 62 | 4.1 | 82 | >10 |
| Derivative 9 | 3.1 | 25 | 8.2 | 45 | 5.2 |
| Derivative 10 | 3.5 | 18 | 9.5 | 38 | 3.8 |
Data synthesized from a study on novel 1,4-dihydro-4-oxo-1-proparagyl-1,8-naphthyridine-3-carboxamide derivatives.
Insight: As observed in the table, minor structural modifications can significantly impact ADME properties. Derivatives 5 and 6, with more favorable Log P and solubility values, exhibit better metabolic stability and lower CYP inhibition compared to the more lipophilic derivatives 9 and 10. This highlights the delicate balance that must be achieved between lipophilicity for permeability and hydrophilicity for solubility and metabolic stability.
Table 2: Comparative Pharmacokinetic Properties of Marketed Antibacterial 1,8-Naphthyridine Derivatives
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Major Excretion Route |
| Enoxacin | ~90 | 35-40 | ~6 | Renal (unchanged drug)[3] |
| Gemifloxacin | ~71 | 60-70 | ~7 | Renal and Fecal (unchanged and metabolites)[4][5][6] |
| Tosufloxacin | High | ~50 | 6.3-6.5 | Renal[7] |
Insight: This table showcases the variability in the pharmacokinetic profiles of established antibacterial agents. While all exhibit good oral bioavailability, their protein binding, half-life, and primary routes of elimination differ, influencing their dosing regimens and potential for drug-drug interactions. For instance, the dual excretion route of gemifloxacin may be advantageous in patients with renal impairment.[4][5]
Key ADME Assays: Protocols and Rationale
The following sections detail the standard in vitro assays crucial for evaluating the ADME properties of 1,8-naphthyridine derivatives.
Caco-2 Permeability Assay for Intestinal Absorption
Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that mimic the intestinal barrier. This assay is a cornerstone for predicting oral drug absorption by assessing a compound's ability to traverse this cellular barrier.
Experimental Workflow:
Caption: Caco-2 Permeability Assay Workflow.
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) across the monolayer. A high TEER value indicates a well-formed, intact barrier.
-
Dosing: Prepare a dosing solution of the 1,8-naphthyridine derivative in a suitable transport buffer. For apical-to-basolateral (A-B) permeability, add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber. For basolateral-to-apical (B-A) permeability, the reverse is performed.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the receiver chamber.
-
Analysis: Quantify the concentration of the derivative in the collected samples using a validated LC-MS/MS method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
Liver Microsomal Stability Assay for Metabolic Fate
Causality: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay provides a rapid assessment of a compound's susceptibility to Phase I metabolism and helps predict its hepatic clearance.
Experimental Workflow:
Caption: Liver Microsomal Stability Assay Workflow.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the 1,8-naphthyridine derivative, liver microsomes (human, rat, or mouse), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and immediately quench it with a cold organic solvent (e.g., acetonitrile) to stop the enzymatic reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated based on the t½ and the protein concentration.
Plasma Protein Binding Assay
Causality: The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution, availability to target tissues, and clearance. Only the unbound (free) fraction of the drug is pharmacologically active. The Rapid Equilibrium Dialysis (RED) method is a widely used technique to determine the percentage of unbound drug.
Step-by-Step Protocol:
-
Device Preparation: Prepare the RED device, which consists of a Teflon base plate with individual wells, each divided by a semi-permeable membrane.
-
Sample Preparation: Spike the 1,8-naphthyridine derivative into plasma (human or animal species of interest).
-
Dialysis Setup: Add the drug-spiked plasma to one chamber of the RED device and a protein-free buffer (e.g., PBS) to the other chamber.
-
Equilibration: Seal the plate and incubate at 37°C with gentle shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Matrix Matching and Analysis: To avoid analytical artifacts, matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample). Precipitate the proteins and analyze the concentration of the drug in both samples by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100.
Cytochrome P450 (CYP) Inhibition Assay
Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs). This assay assesses the potential of a 1,8-naphthyridine derivative to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Step-by-Step Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and the 1,8-naphthyridine derivative at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Metabolite Quantification: Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
IC₅₀ Determination: Determine the concentration of the 1,8-naphthyridine derivative that causes 50% inhibition of the probe substrate's metabolism (IC₅₀). A low IC₅₀ value indicates a higher potential for DDIs.
Metabolic Pathways of 1,8-Naphthyridine Derivatives
The metabolism of 1,8-naphthyridine derivatives can be complex and is highly dependent on the substituents on the core structure. Common metabolic pathways include oxidation, N-dealkylation, O-dealkylation, and glucuronide conjugation.
Caption: Common Metabolic Pathways for 1,8-Naphthyridine Derivatives.
For instance, the antibacterial agent nalidixic acid is primarily metabolized through oxidation of the methyl group on the naphthyridine ring to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.[4] The anticancer drug voreloxin undergoes metabolism through glucuronide conjugation, oxidation, N-dealkylation, and O-dealkylation.[8] The fluoroquinolone gemifloxacin is metabolized to a limited extent, with the main metabolites being N-acetyl gemifloxacin and the E-isomer of gemifloxacin.[4][9][10]
Conclusion: Navigating the ADME Landscape
The 1,8-naphthyridine scaffold remains a highly attractive starting point for the development of novel therapeutics. However, successful drug design requires a proactive and comprehensive evaluation of ADME properties. By employing the in vitro assays detailed in this guide, researchers can gain crucial insights into the absorption, distribution, metabolism, and excretion of their 1,8-naphthyridine derivatives. This early-stage characterization enables the rational design of compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success and delivering safer, more effective medicines to patients.
References
-
Enoxacin. In: Wikipedia. [Link]
-
Gemifloxacin. In: PubChem. National Institutes of Health. [Link]
-
Pharmacokinetics of Enoxacin and Its Oxometabolite Following Intravenous Administration to Patients With Different Degrees of Renal Impairment. In: PubMed. National Institutes of Health. [Link]
-
Enoxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. In: PubMed. National Institutes of Health. [Link]
-
Pharmacokinetics and tissue penetration of enoxacin. In: PubMed Central. National Institutes of Health. [Link]
-
Pharmacokinetics of intravenous and oral enoxacin in healthy volunteers. In: Oxford Academic. [Link]
-
Gemifloxacin Monograph for Professionals. In: Drugs.com. [Link]
-
Gemifloxacin info. In: Slideshare. [Link]
-
Pharmacokinetics and safety of oral tosufloxacin granule preparation in healthy adult subjects. Japanese Journal of Chemotherapy. [Link]
-
Gemifloxacin. In: Wikipedia. [Link]
-
Gemifloxacin. In: PharmaCompass. [Link]
-
Population pharmacokinetics and pharmacodynamics of tosufloxacin granules in pediatric infectious diseases. In: ResearchGate. [Link]
-
The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. In: ResearchGate. [Link]
-
The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine. In: PubMed Central. National Institutes of Health. [Link]
-
Pharmacokinetics and safety assessment of tosufloxacin tosilate. In: ResearchGate. [Link]
-
Population pharmacokinetics and pharmacodynamics of tosufloxacin granules in pediatric infectious diseases. Japanese Journal of Chemotherapy. [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. In: PubMed. National Institutes of Health. [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. In: ResearchGate. [Link]
-
Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo. In: PubMed Central. National Institutes of Health. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. In: RSC Publishing. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. In: MDPI. [Link]
-
Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II. In: PubMed Central. National Institutes of Health. [Link]
-
Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. In: PubMed Central. National Institutes of Health. [Link]
-
The Topoisomerase II Inhibitor Voreloxin Causes Cell Cycle Arrest and Apoptosis in Myeloid Leukemia Cells and Acts in Synergy With Cytarabine. In: PubMed. National Institutes of Health. [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives. In: Semantic Scholar. [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. In: PubMed. National Institutes of Health. [Link]
-
Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. In: PubMed Central. National Institutes of Health. [Link]
Sources
- 1. Efficacy and safety review of tosufloxacin in the treatment of bacterial infection in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enoxacin - Wikipedia [en.wikipedia.org]
- 4. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Gemifloxacin - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and safety of oral tosufloxacin granule preparation in healthy adult subjects - æ¥æ¬åå¦çæ³å¦ä¼éèª [journal.chemotherapy.or.jp]
- 8. researchgate.net [researchgate.net]
- 9. Gemifloxacin info | DOCX [slideshare.net]
- 10. Gemifloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are central to ensuring the safety of laboratory personnel, protecting our environment, and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, a heterocyclic compound within the naphthyridine class.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one, it is crucial to assume a hazard profile consistent with similar naphthyridine derivatives. These are often classified with hazards such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2]
Causality: The heterocyclic nitrogen atoms and functional groups in the naphthyridine scaffold can interact with biological tissues, leading to irritation. Proper PPE acts as the primary barrier to prevent exposure through inhalation, dermal contact, or eye contact.
Mandatory PPE: The Occupational Safety and Health Administration (OSHA) mandates specific PPE for handling hazardous chemicals.[5]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[1] | Protects against accidental splashes of solutions or contact with solid particulates. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use. | Prevents direct skin contact, which can cause irritation.[6] |
| Body Protection | A standard laboratory coat. Fire/flame resistant clothing if handling flammable solvents. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6] | Minimizes inhalation of airborne powder or vapors from solutions. |
Core Disposal Principle: Professional Hazardous Waste Management
Under no circumstances should 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one or its solutions be disposed of down the sanitary sewer or in regular solid waste.[1][5] Such compounds can be harmful to aquatic life and may not be effectively removed by standard wastewater treatment processes. The primary directive is to manage this compound as hazardous chemical waste, destined for a licensed waste disposal facility.[1]
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA).[5]
Step 1: Waste Segregation
-
Solid Waste: Collect pure, unadulterated 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one waste, including residual powder from weighing boats or containers.
-
Liquid Waste: If the compound is in solution, collect it as liquid chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated solvent wastes should typically be kept separate.[7][8]
-
Contaminated Materials: Any item that has come into direct contact with the chemical, such as gloves, weighing paper, pipette tips, or absorbent pads, must be treated as contaminated solid waste.[1]
Step 2: Containerization
-
Select a waste container that is chemically compatible with the waste being collected (e.g., a high-density polyethylene or glass container for liquids). The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[5][7]
-
Place all solid waste, including contaminated materials, into a designated, clearly labeled solid waste container.
-
Collect liquid waste in a separate, compatible container. Never overfill liquid waste containers; allow for sufficient headspace (typically 10-20%) to accommodate expansion.[7]
Step 3: Labeling
-
All waste containers must be accurately and clearly labeled the moment waste is first added.[9]
-
The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one."
-
An accurate list of all components and their approximate percentages if it is a mixture.
-
The primary hazards associated with the waste (e.g., "Irritant").
-
The date of accumulation.
-
Step 4: Storage (Satellite Accumulation)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area must be at or near the point of generation and under the control of laboratory personnel.[5]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[7]
-
Store incompatible waste streams separately to prevent accidental chemical reactions.[5]
Step 5: Arranging for Disposal
-
Once the waste container is full, or if you are generating waste infrequently, contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
Follow your institution's specific procedures for waste manifest documentation and collection.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Caption: Decision workflow for proper segregation and disposal of waste.
Spill Management Protocol
Accidental spills must be handled immediately to prevent exposure and environmental contamination.[10]
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Section 1.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to contain the spill.[1] For solid spills, carefully sweep up the material to avoid creating dust.[1]
-
Collection: Collect all contaminated absorbent materials and spilled substances and place them in a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
-
Reporting: Report the incident to your laboratory supervisor and EHS department, following your institution's established protocols.[1]
Waste Minimization Strategies
Responsible chemical management includes minimizing waste generation.[8]
-
Inventory Control: Purchase only the quantity of chemical required for your experiments to avoid waste from expired or unwanted stock.[10]
-
Process Modification: Where possible, modify experiments to use smaller quantities of hazardous materials.[10]
-
Avoid Contamination: Do not mix non-hazardous waste with hazardous waste.
By adhering to these rigorous safety and disposal protocols, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.
References
- Daniels Health. (2025, May 21).
- Ace Waste.
- Vanderbilt University.
- Specific Waste Industries.
- CSIR IIP.
- BenchChem.
- AK Scientific, Inc. Safety Data Sheet: 7-N-(7-Amino-1,8-naphthyridin-3-yl)-1,8-naphthyridine-2,7-diamine.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 7-methoxy-3,4-dihydro-1-naphthalenylacetonitrile.
- MDPI. (2020, September 5).
- MDPI. (2024, December 17).
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Campanati, M., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- Parshikov, I. A. (2012). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed.
- Jain, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
- Organic & Biomolecular Chemistry (RSC Publishing). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
- MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. danielshealth.com [danielshealth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. iip.res.in [iip.res.in]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Comprehensive Safety and Handling Guide for 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling, use, and disposal of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS No: 82070-49-3, Formula: C9H10N2O2).[1] As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Given the limited specific data, a thorough risk assessment is the cornerstone of safe handling. This involves evaluating the specific procedures you will be performing (e.g., weighing, dissolving, reacting) and the potential for exposure.
Assumed Hazard Profile:
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral) | May be harmful or toxic if swallowed. |
| Skin Irritation/Sensitization | May cause skin irritation upon contact. |
| Eye Irritation | May cause serious eye irritation. |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation. |
| Reproductive/Organ Toxicity | Potential for systemic effects with repeated exposure. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and must be based on a comprehensive risk assessment of the specific tasks being performed.[6] The following recommendations provide a baseline for handling 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Core PPE Requirements:
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses are mandatory at all times in the laboratory.[7] When handling the solid or solutions, chemical splash goggles are required to protect against splashes.[7] For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential.[7] |
| Hand Protection | Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves and always check the manufacturer's compatibility data. Double-gloving is recommended when handling concentrated solutions. |
| Body Protection | A flame-resistant lab coat should be worn and kept buttoned.[7] Ensure it is clean and in good condition. For larger quantities or procedures with a high splash potential, a chemical-resistant apron over the lab coat is advised. |
| Footwear | Closed-toe shoes made of a non-porous material are mandatory.[6][8] Do not wear sandals, crocs, or any footwear that exposes the skin.[8] |
Respiratory Protection:
The need for respiratory protection depends on the scale of your work and the potential for aerosol or dust generation.
-
For small quantities (milligram scale) handled in a well-ventilated area or a chemical fume hood: Respiratory protection may not be necessary if engineering controls are sufficient to keep exposure below any presumed occupational exposure limits.
-
When handling larger quantities or if dust/aerosol generation is likely: A NIOSH-approved respirator is recommended. This could range from a half-mask air-purifying respirator with appropriate particulate filters to a more protective option depending on the risk assessment.[9]
Operational and Disposal Plans: A Step-by-Step Guide
Workflow for Safe Handling:
Caption: A typical workflow for safely handling 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
Experimental Protocols:
A. Weighing the Solid Compound:
-
Preparation: Before handling, ensure your chemical fume hood is functioning correctly. Designate a specific area within the hood for handling this compound.
-
Tare the balance: Place a clean, appropriate container (e.g., weigh boat, vial) on the analytical balance and tare it.
-
Transfer: Carefully transfer the desired amount of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one to the container using a clean spatula. Avoid creating dust. If any static is present, an anti-static gun can be beneficial.
-
Cleaning: After weighing, carefully clean the spatula and the balance with a solvent-dampened wipe (e.g., ethanol or isopropanol). Dispose of the wipe in the designated solid chemical waste container.
B. Preparing a Solution:
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the pre-weighed solid.
-
Dissolution: Use gentle agitation (e.g., stirring with a magnetic stir bar, gentle swirling) to dissolve the compound. If necessary, sonication can be used, but ensure the vessel is properly sealed to prevent aerosol generation.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
Disposal Plan:
Proper chemical waste disposal is paramount to ensure laboratory and environmental safety.
-
Solid Waste: All disposable materials that have come into contact with 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one (e.g., gloves, weigh boats, paper towels) must be disposed of in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Any needles or other sharps used for transfers must be disposed of in a designated sharps container.
Always follow your institution's specific guidelines for hazardous waste disposal.[10]
Emergency Procedures
Exposure Response:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][12] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[11] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water.[11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor or environmental health and safety department.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific protocols.
References
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Available at: [Link]
-
7-Methoxy-4-phenyl-1,8-naphthyridin-2-amine. PubChem. Available at: [Link]
-
Personal Protective Equipment (PPE). CHEMM. Available at: [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety - Dartmouth. Available at: [Link]
-
4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. PubChem. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
-
Anhydrous Ammonia PPE. YouTube. (2020-11-18). Available at: [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. (2022-12-07). Available at: [Link]
-
Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. (2025-04-24). Available at: [Link]
-
Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. PubChem. Available at: [Link]
-
6-[[2,6-dimethoxy-4-(2-methyl-1-oxo-1,2,4a,8a-tetrahydro-2,7-naphthyridin-4-yl)phenyl]methyl]-N-(8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo. PubChem. (2025-12-13). Available at: [Link]
-
WO/2022/146022 NOVEL NAPHTHYRIDINONE DERIVATIVE HAVING INHIBITORY ACTIVITY AGAINST ECTONUCLEOTIDE PYROPHOSPHATASE-PHOSPHODIESTERASE AND USE THEREOF. WIPO Patentscope. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
